3-(Trifluoromethyl)cyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCACAFKNHPVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585449 | |
| Record name | 3-(Trifluoromethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23566-61-2, 56287-83-3 | |
| Record name | 3-(Trifluoromethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Stereoselective Synthesis of cis- and trans-3-(Trifluoromethyl)cyclohexanamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to cis- and trans-3-(Trifluoromethyl)cyclohexanamine, compounds of significant interest in pharmaceutical and materials science.[1] The introduction of a trifluoromethyl group into the cyclohexylamine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity, making these isomers valuable building blocks in drug discovery.[1] This document details established methodologies for their synthesis, with a core focus on strategies for controlling the stereochemical outcome. We will explore key transformations, including the catalytic hydrogenation of aniline precursors and the reductive amination of cyclohexanone derivatives, explaining the mechanistic principles that govern diastereoselectivity. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical, in-depth understanding of the synthesis of these important fluorinated motifs.
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)cyclohexanamine Scaffold
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile. The trifluoromethyl (CF3) group, in particular, is prized for its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity. When appended to a cyclohexanamine ring, a common scaffold in bioactive molecules, the CF3 group can significantly influence the amine's basicity (pKa) and conformational preferences, thereby affecting interactions with biological targets.[1]
The distinct spatial arrangement of the trifluoromethyl and amine groups in the cis and trans isomers results in different three-dimensional shapes and dipole moments. This stereochemical diversity is critical, as often only one isomer possesses the desired biological activity or optimal properties. Therefore, the ability to selectively synthesize either the cis or trans isomer is of paramount importance for systematic structure-activity relationship (SAR) studies and the development of novel chemical entities.
Overview of Synthetic Strategies
The synthesis of this compound isomers primarily originates from two key precursors: 3-(trifluoromethyl)aniline or 3-(trifluoromethyl)cyclohexanone.[2] The choice of starting material dictates the subsequent synthetic route and the methods available for stereocontrol.
-
Route A: Catalytic Hydrogenation of 3-(Trifluoromethyl)aniline. This approach involves the reduction of the aromatic ring to afford the saturated cyclohexane ring. While direct, this method often yields a mixture of cis and trans isomers, with the ratio being highly dependent on the catalyst, solvent, and reaction conditions.
-
Route B: Reductive Amination of 3-(Trifluoromethyl)cyclohexanone. This versatile two-step or one-pot process involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced to the final amine. Stereoselectivity is primarily controlled during the reduction step, where the choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack.
The following sections will provide a detailed examination of these routes, focusing on the experimental parameters that enable control over the stereochemical outcome.
Caption: High-level overview of the primary synthetic routes.
Route A: Catalytic Hydrogenation of 3-(Trifluoromethyl)aniline
The catalytic hydrogenation of an aniline derivative is a powerful method for the synthesis of cyclohexanamines. The stereochemical outcome of this reaction is governed by the adsorption of the substrate onto the catalyst surface and the subsequent delivery of hydrogen.
Mechanism of Stereocontrol: The cis to trans isomer ratio is influenced by factors such as the catalyst (e.g., Rhodium, Ruthenium), support (e.g., carbon, alumina), solvent, temperature, and hydrogen pressure. Generally, catalysts like Rhodium on carbon (Rh/C) under neutral conditions tend to favor the formation of the cis isomer. This is rationalized by the initial hydrogenation of the aromatic ring to form an enamine intermediate that remains adsorbed on the catalyst surface. Subsequent hydrogen addition occurs from the same face, leading to the cis product. Conversely, more forcing conditions or the presence of acid can facilitate isomerization of the intermediate, leading to higher proportions of the more thermodynamically stable trans isomer.
Experimental Protocol (General Procedure):
-
Catalyst Preparation: A pressure reactor is charged with 3-(trifluoromethyl)aniline and a suitable solvent (e.g., methanol, ethanol). The catalyst (e.g., 5% Rh/C, 5-10 mol%) is then added under an inert atmosphere.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Reaction: The mixture is stirred vigorously at a set temperature (e.g., 50-100°C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.
-
Work-up: After cooling and venting, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the crude product mixture.
-
Purification and Separation: The resulting mixture of cis and trans isomers is then separated by techniques such as column chromatography or fractional crystallization of their salts.[3]
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Typical cis:trans Ratio |
| 5% Rh/C | Methanol | 100 | 50 | ~3:1 to 4:1 |
| 5% Ru/Al2O3 | Isopropanol | 500 | 100 | ~1:1 to 1:2 |
| PtO2 | Acetic Acid | 50 | 25 | Mixture, favors trans |
Table 1: Representative conditions for aniline hydrogenation and their effect on isomer ratios.
Route B: Stereoselective Reductive Amination of 3-(Trifluoromethyl)cyclohexanone
Reductive amination of the corresponding ketone offers a more versatile approach to controlling the stereochemistry of the final amine product. The key is the diastereoselective reduction of the imine (or enamine/oxime) intermediate.
Mechanism of Stereocontrol: The stereochemical outcome depends on the direction of hydride delivery to the C=N double bond. The trifluoromethyl group at the 3-position will preferentially occupy an equatorial position to minimize steric interactions.
-
Formation of the trans Isomer (Axial Attack): The use of small, unhindered reducing agents (e.g., NaBH4, NaBH3CN) favors axial attack on the imine intermediate. The hydride approaches from the less sterically hindered axial face, opposite to the adjacent equatorial CF3 group, leading to the formation of an equatorial C-N bond, resulting in the trans product.
-
Formation of the cis Isomer (Equatorial Attack): The use of bulky reducing agents (e.g., L-Selectride®) favors equatorial attack. The large reagent is sterically hindered from the axial face by the axial hydrogens at the 2 and 4 positions, and therefore attacks from the equatorial face. This results in the formation of an axial C-N bond, yielding the cis product.
Caption: Control of stereochemistry via hydride attack trajectory.
Experimental Protocol: Synthesis of trans-3-(Trifluoromethyl)cyclohexanamine
-
Imine Formation: To a solution of 3-(trifluoromethyl)cyclohexanone in methanol, add ammonium acetate (or another ammonia source). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by the slow addition of dilute HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution to pH > 12 and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which is predominantly the trans isomer. Further purification can be achieved by distillation or column chromatography.
Experimental Protocol: Synthesis of cis-3-(Trifluoromethyl)cyclohexanamine
-
Oxime Formation: A more common route to the cis isomer involves the reduction of an intermediate oxime, which can provide better stereoselectivity. Dissolve 3-(trifluoromethyl)cyclohexanone and hydroxylamine hydrochloride in a mixture of ethanol and pyridine. Heat the mixture at reflux for 2-4 hours.
-
Oxime Isolation: After cooling, remove the solvent under reduced pressure and partition the residue between water and ethyl acetate. The organic layer containing the oxime is washed, dried, and concentrated.
-
Reduction: Dissolve the crude oxime in a suitable solvent like tetrahydrofuran (THF) and cool to -78°C. Add a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) dropwise.
-
Reaction: Stir the reaction at low temperature for several hours before allowing it to warm slowly to room temperature.
-
Work-up and Purification: Quench the reaction carefully with water, followed by an oxidative workup (e.g., NaOH and H2O2) to decompose the borane species. Extract the product into an organic solvent, dry, and concentrate. The resulting product will be enriched in the cis isomer.
| Method | Reagent | Key Intermediate | Predominant Isomer |
| Reductive Amination | NaBH3CN / NH4OAc | Imine | trans |
| Oxime Reduction | H2 / Pd-C | Oxime | Mixture, often favors cis |
| Oxime Reduction | L-Selectride® | Oxime | cis |
| Imine Reduction | LiAlH4 | Imine | Mixture, often favors trans |
Table 2: Summary of reductive amination methods and expected stereochemical outcomes.
Isomer Separation and Characterization
Regardless of the synthetic route, a mixture of isomers is often produced. The separation and purification of the desired isomer is a critical final step.
-
Chromatographic Separation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly on chiral stationary phases, can be used for both analytical quantification of the isomer ratio and preparative separation.[4]
-
Fractional Crystallization: The isomers can be converted to salts (e.g., hydrochlorides, tartrates). The diastereomeric salts will have different solubilities in various solvents, allowing for separation by fractional crystallization.[3]
Characterization: The stereochemistry of the purified isomers is typically assigned using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In the ¹H NMR spectrum, the proton on the carbon bearing the amine group (H-1) will exhibit different coupling constants depending on its orientation (axial or equatorial). An axial proton will typically show large (~10-12 Hz) couplings to the adjacent axial protons, while an equatorial proton will show smaller couplings.
-
¹³C NMR and ¹⁹F NMR will also show distinct chemical shifts for the cis and trans isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can confirm the spatial proximity of protons, providing definitive proof of the relative stereochemistry.[5]
Conclusion
The synthesis of stereochemically pure cis- and trans-3-(trifluoromethyl)cyclohexanamine can be achieved through rational selection of starting materials and reaction conditions. While catalytic hydrogenation of the corresponding aniline provides a direct route, it often necessitates challenging separation of the resulting isomer mixture. In contrast, the reductive amination of 3-(trifluoromethyl)cyclohexanone offers a more controlled and versatile approach. By carefully choosing the reducing agent—small hydrides for trans products and sterically demanding hydrides for cis products—chemists can effectively direct the stereochemical outcome of the reaction. The methods outlined in this guide provide a robust framework for accessing these valuable building blocks for applications in drug discovery and materials science.
References
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Organic & Biomolecular Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. RSC Publishing. Available at: [Link]
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Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]
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PubMed. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Available at: [Link]
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ResearchGate. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Available at: [Link]
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Organic Letters. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. ACS Publications. Available at: [Link]
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ACS Applied Materials & Interfaces. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Publications. Available at: [Link]
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PubMed Central. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Available at: [Link]
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Organic Chemistry Frontiers. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing. Available at: [Link]
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The Journal of Organic Chemistry. Stereospecific Synthesis of Cyclohexenone Acids by[5][5]-Sigmatropic Rearrangement Route. ACS Publications. Available at: [Link]
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PubMed Central. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. Available at: [Link]
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PubMed Central. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Available at: [Link]
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National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]
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Chemical Reviews. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. Available at: [Link]
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MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]
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Introduction: The Strategic Importance of Fluorination in Cycloalkylamines
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)cyclohexanamine
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, serves as a powerful modulator of a molecule's physicochemical and pharmacokinetic properties. When appended to a versatile building block like cyclohexanamine, it creates this compound (CAS 56287-83-3), a compound of significant interest.[1][2] This guide offers an in-depth analysis of the core physicochemical properties of this molecule, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.
The trifluoromethyl group is not merely a passive substituent; its strong electron-withdrawing nature and high lipophilicity profoundly influence the basicity, membrane permeability, metabolic stability, and binding interactions of the parent amine.[2][3] Understanding these influences is paramount for predicting and optimizing the behavior of novel chemical entities derived from this scaffold. This document moves beyond a simple recitation of data, explaining the causality behind experimental observations and providing robust, self-validating protocols for in-house characterization.
Section 1: Chemical Identity and Stereochemical Considerations
This compound is an aliphatic amine built on a cyclohexane chassis. The presence of two substituents on the ring at positions 1 and 3 introduces stereoisomerism, a critical factor that dictates the molecule's three-dimensional shape and, consequently, its biological activity.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 3-(Trifluoromethyl)cyclohexan-1-amine | [1] |
| Synonyms | 3-(Trifluoromethyl)cyclohexylamine | [1][2] |
| CAS Number | 56287-83-3 (cis- and trans- mixture) | [1][2] |
| Molecular Formula | C₇H₁₂F₃N | [1][2][4] |
| Molecular Weight | 167.17 g/mol | [1][4] |
| Appearance | Colorless to almost colorless liquid or solid | [1][2][5] |
Note on Physical State: Commercial suppliers list the free base as both a liquid and a solid.[1][2][5] This variability may arise from differences in the cis/trans isomer ratio or residual solvent. The hydrochloride salt is typically an off-white or crystalline solid.[3]
Stereoisomerism: The Cis/Trans Dichotomy
The relative orientation of the amine (-NH₂) and trifluoromethyl (-CF₃) groups gives rise to two distinct diastereomers: cis and trans.
References
An In-depth Technical Guide to the Structural Elucidation and Isomeric Analysis of 3-(Trifluoromethyl)cyclohexanamine
Foreword: The Imperative of Stereochemical Precision in Modern Drug Development
In the landscape of contemporary pharmaceutical and agrochemical research, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. The introduction of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the very presence of such substituents on a cyclic scaffold like cyclohexane introduces stereochemical complexity that demands rigorous analytical characterization.
This guide focuses on 3-(trifluoromethyl)cyclohexanamine, a versatile building block used in the synthesis of novel therapeutic agents and agrochemicals.[2] It exists as a pair of diastereomers: cis and trans. The distinct spatial relationship between the amine and trifluoromethyl groups in these isomers can lead to vastly different interactions with biological targets. Consequently, the ability to unequivocally assign the structure and confirm the isomeric purity of a sample is paramount for any researcher or drug development professional working with this compound.
This document serves as an in-depth technical guide to the structural elucidation of cis- and trans-3-(trifluoromethyl)cyclohexanamine. It is designed for researchers and scientists, providing not just a series of protocols, but a logical framework for making informed analytical decisions. We will delve into the theoretical underpinnings of key spectroscopic techniques and provide field-proven methodologies for their application.
Conformational Landscape: The Chair Conformation and its Implications
The cyclohexane ring is not a static, planar entity. It predominantly exists in a low-energy "chair" conformation that minimizes both angle and torsional strain.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring flipping, these positions can interconvert.
For a monosubstituted cyclohexane, the two chair conformations are no longer equivalent in energy.[4] The conformer in which the substituent occupies the more spacious equatorial position is generally more stable, as it avoids steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions).[5]
For this compound, we must consider the conformational preferences of both the amine (-NH2) and trifluoromethyl (-CF3) groups.
-
Trans Isomer: In the most stable chair conformation of the trans isomer, both the amine and trifluoromethyl groups will reside in equatorial positions to minimize steric strain. A ring-flip would force both bulky groups into highly unfavorable axial positions.
-
Cis Isomer: The cis isomer presents a more complex equilibrium. In one chair conformation, one group will be axial and the other equatorial. A ring flip will invert these positions. The preferred conformation will be the one where the larger group (the trifluoromethyl group) occupies the equatorial position.
The following diagram illustrates the logical relationship between the isomers and their most stable chair conformations.
Caption: Analytical workflow for isomer elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, we can deduce the relative stereochemistry.
The key to differentiating the isomers in the ¹H NMR spectrum lies in the signal for the proton at C1 (the carbon bearing the amine group) and the proton at C3 (the carbon bearing the CF3 group). The width and splitting pattern of these signals are dictated by their coupling to adjacent protons, which in turn depends on their axial or equatorial orientation.
-
Trans Isomer (di-equatorial): The proton at C1 will be in an axial position. It will exhibit large axial-axial couplings (typically 8-13 Hz) to the two axial protons on the adjacent carbons (C2 and C6). This will result in a broad multiplet, often described as a triplet of triplets. Similarly, the axial proton at C3 will show large axial-axial couplings.
-
Cis Isomer (equatorial CF3, axial NH2): The proton at C1 will be in an equatorial position. It will have smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz), resulting in a narrower, less resolved multiplet compared to the trans isomer. The proton at C3 will be axial and thus will display a broader signal due to large axial-axial couplings.
The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the orientation of the trifluoromethyl group. Specifically, the γ-gauche effect predicts that an axial substituent will shield the γ-carbons (carbons three bonds away), causing them to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial.
A study on the influence of the trifluoromethyl group on ¹³C chemical shifts in cyclohexanes provides calculated increments for axial and equatorial substitution, which can be used to predict the spectra of our isomers. [6]
-
Trans Isomer (equatorial CF3): The CF3 group is equatorial, and thus no significant γ-gauche shielding is expected.
-
Cis Isomer (axial/equatorial equilibrium): In the conformer with an axial CF3 group (which will exist in equilibrium), the C1 and C5 carbons will be shielded. This will result in slightly different chemical shifts for these carbons compared to the trans isomer, or potentially broadened signals if the conformational exchange is intermediate on the NMR timescale at room temperature. The carbon attached to the CF3 group (C3) will also have a distinct chemical shift depending on its orientation.
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. [7]The chemical shift of the CF3 group will differ between the cis and trans isomers due to their different steric and electronic environments. While precise prediction without experimental data is challenging, it is expected that the axial and equatorial CF3 groups will have distinct chemical shifts. [8]For instance, in related fluorinated cyclohexanes, axial CF3 groups are often found at a different chemical shift compared to their equatorial counterparts. [9]
| Parameter | Expected Observation for trans-Isomer (e,e) | Expected Observation for cis-Isomer (a,e equilibrium) | Rationale |
|---|---|---|---|
| ¹H NMR: H1 Signal | Broad multiplet (tt), large J values (8-13 Hz) | Narrower multiplet, smaller J values (2-5 Hz) | H1 is axial in trans, equatorial in the major cis conformer. Axial protons have larger couplings to neighboring axial protons. [10] |
| ¹³C NMR: C1, C5 | "Normal" chemical shifts | Potentially shielded (lower ppm) or broadened | γ-gauche effect from the axial CF3 group in the minor cis conformer. [6] |
| ¹⁹F NMR: CF3 Signal | Single sharp signal | Potentially two signals at low temperature or a broadened/averaged signal at room temperature | Different chemical environments for axial and equatorial CF3 groups. [8]|
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Clues
Typically coupled with Gas Chromatography (GC-MS), this technique separates the isomers before ionization and fragmentation. While the mass spectra of the cis and trans isomers are often very similar, they provide two crucial pieces of information.
-
Molecular Ion Peak (M+): The presence of a peak at m/z 167 would confirm the molecular weight of C7H12F3N. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our structure.
-
Fragmentation Pattern: The primary fragmentation pathway for cyclic amines is typically α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This would lead to the loss of an ethyl radical from the ring, resulting in a significant fragment. Another common fragmentation is the loss of the trifluoromethyl group (CF3, mass 69), leading to a peak at m/z 98. While the fragmentation patterns of the two isomers might not be dramatically different, subtle differences in the relative intensities of fragment ions could be observed due to the different steric environments of the bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is excellent for confirming the presence of key functional groups. For this compound, we would expect to see:
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching. [11]* C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorption bands, typically in the 1000-1350 cm⁻¹ region.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring.
While the overall spectra of the cis and trans isomers will be similar, subtle differences can often be found in the "fingerprint region" (below 1500 cm⁻¹). These differences arise from the distinct vibrational modes of the molecule as a whole, which are sensitive to its overall symmetry and conformation. For example, the C-H out-of-plane bending vibrations can sometimes be used to distinguish between cis and trans isomers in other systems. [12]
Experimental Protocols: A Self-Validating System for Isomer Elucidation
The following protocols are designed to provide a comprehensive and self-validating workflow for the analysis of a sample of this compound.
Protocol: NMR Spectroscopic Analysis (¹H, ¹³C, ¹⁹F)
Objective: To acquire high-resolution NMR spectra to determine the isomeric ratio and assign the stereochemistry based on chemical shifts and coupling constants.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Causality: Chloroform-d is a standard solvent for small molecule NMR as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak for referencing.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe (typically around 4-5 cm). [13]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Self-Validation: The integration of the signals should correspond to the number of protons in the molecule. The presence of the characteristic cyclohexane ring protons and signals for the protons on the carbons adjacent to the N and CF3 groups should be visible.
-
Pay close attention to the multiplicity and coupling constants of the signals for the protons at C1 and C3. A high-resolution spectrum may be required to accurately determine the J-values.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Self-Validation: The spectrum should show the expected number of carbon signals. The carbon of the CF3 group will appear as a quartet due to one-bond coupling with the three fluorine atoms. Other carbons may show smaller couplings to the fluorine atoms.
-
Compare the chemical shifts of the ring carbons to the expected values based on the γ-gauche effect to support the cis/trans assignment. [6]
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. This is a high-sensitivity experiment and should be relatively quick.
-
Self-Validation: A single signal (or a set of signals for different conformers) should be observed in the expected region for a CF3 group on an aliphatic ring. The chemical shift will provide a key data point for characterization.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton correlations and aid in assigning the complex multiplets of the cyclohexane ring.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate the cis and trans isomers and obtain their mass spectra to confirm molecular weight and analyze fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [14] * Causality: Dilution is necessary to avoid overloading the GC column, which would lead to poor peak shape and resolution.
-
-
GC Method:
-
Use a non-polar capillary column (e.g., HP-5MS) suitable for separating the isomers.
-
Causality: A non-polar stationary phase will separate the compounds based on their boiling points and subtle differences in their interaction with the phase. The cis and trans isomers are expected to have slightly different boiling points and retention times.
-
Develop a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation and elution of the compounds. [15]
-
-
MS Method:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.
-
Self-Validation: The obtained mass spectrum should show a molecular ion peak at m/z 167 and fragment ions consistent with the structure (e.g., loss of CF3). The separation of two peaks in the chromatogram with identical mass spectra would be strong evidence for the presence of two isomers.
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the compound to confirm the presence of key functional groups.
Methodology:
-
Sample Preparation (for a liquid sample):
-
Use the Attenuated Total Reflectance (ATR) method for neat liquids. Place a single drop of the this compound sample directly onto the ATR crystal. [16] * Alternatively, for a solution, place a drop of a concentrated solution in a volatile solvent (e.g., CH₂Cl₂) on a salt plate (KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.
-
Causality: ATR is a simple and rapid method for obtaining high-quality spectra of liquids. The thin-film method is a classic alternative.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or clean salt plate.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Self-Validation: The spectrum should clearly show the expected absorption bands for N-H and C-F bonds, confirming the gross structure of the molecule.
-
Conclusion: An Integrated Approach to Certainty
References
-
Carcenac, Y., Tordeux, M., & Wakselman, C. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-623. Available at: [Link]
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
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David, O., Jean-Yves, L., & Portella, C. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Organic & Biomolecular Chemistry, 4(13), 2544-2550. Available at: [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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Drawell. (2024). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]
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NIST. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8089-8094. Available at: [Link]
-
ResearchGate. (2017). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]
-
Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
An, T., Zhang, L., Li, G., & Ding, X. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 331-339. Available at: [Link]
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University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Brainly. (2023). How does NMR distinguish between axial and equatorial protons?. Retrieved from [Link]
-
Reddit. (2021). Need help for predcting 19F-NMR sprectra. Retrieved from [Link]
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Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]
-
PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Retrieved from [Link]
-
YouTube. (2023). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2022). GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
St. Paul's C. M. College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chegg. (2023). Solved - Based on the 1 H NMR, discuss the cis vs. trans. Retrieved from [Link]
-
ResearchGate. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
YouTube. (2011). Mono and Disubstituted Cyclohexanes. Retrieved from [Link]
-
YouTube. (2020). Ch 4 - Part 5 - Substituted Cyclohexanes. Retrieved from [Link]
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Reddit. (2013). Determining cis vs. trans with NMR. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
-
PubMed. (1977). 13C Nuclear Magnetic Resonance Study of the Cis-Trans Isomerism in X-Pro-Pro Tripeptides. Retrieved from [Link]
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spectroscopic data (NMR, IR, MS) of 3-(Trifluoromethyl)cyclohexanamine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)cyclohexanamine
Foreword: The Analytical Imperative for Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties is a cornerstone of rational design. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. This compound (C₇H₁₂F₃N, M.W. 167.17 g/mol ) is an exemplar of such a building block, presenting a saturated carbocyclic core decorated with two functionally critical groups: a basic amine and an electron-withdrawing trifluoromethyl substituent.
The precise characterization of this molecule, which exists as a mixture of cis and trans diastereomers[1], is paramount for its effective use. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound. It is designed not as a simple data repository, but as a methodological framework for researchers, explaining the causality behind the expected spectral features and providing robust protocols for their acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure and Stereochemistry
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. A multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential to resolve the molecule's constitution and the relative orientation of its substituents.
The Logic of NMR Experiment Design
The choice of NMR experiments is dictated by the structural questions we need to answer. ¹H NMR will reveal proton environments and their connectivity through spin-spin coupling. ¹³C NMR provides a count of unique carbons and information about their electronic environment. Crucially, for this molecule, ¹⁹F NMR offers a direct window into the trifluoromethyl group, while heteronuclear coupling (¹H-¹⁹F and ¹³C-¹⁹F) confirms the precise location of this group on the cyclohexane ring.
The presence of cis and trans isomers necessitates high-resolution analysis, as the axial versus equatorial orientations of the amine and CF₃ groups will induce subtle yet measurable differences in chemical shifts (δ) and coupling constants (J).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will be complex due to the overlapping signals of the cyclohexane ring protons and the presence of two diastereomers. Key diagnostic signals are the methine protons at C1 (bearing the amine) and C3 (bearing the CF₃ group).
-
H1 (-CH-NH₂): This proton's chemical shift will be influenced by the electronegativity of the nitrogen atom, placing it downfield relative to other ring protons (expected δ ≈ 2.8-3.2 ppm). Its multiplicity will be a complex multiplet due to coupling with adjacent CH₂ protons. In the trans isomer, where H1 is likely axial, it will exhibit large axial-axial couplings.
-
H3 (-CH-CF₃): This proton will be significantly deshielded by the three fluorine atoms, shifting it further downfield (expected δ ≈ 2.2-2.6 ppm). The key diagnostic feature will be its coupling to the fluorine atoms, resulting in a quartet of triplets (or more complex multiplet) due to ²JH-F coupling.
-
Ring Protons (-CH₂-): The remaining eight protons on the cyclohexane ring will appear as a series of broad, overlapping multiplets in the upfield region (δ ≈ 1.2-2.1 ppm).
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet (δ ≈ 1.5-2.5 ppm) that can be exchanged with D₂O. This D₂O exchange experiment is a definitive validation step, causing the disappearance of the -NH₂ signal from the spectrum.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Expected Multiplicity | Key Couplings (J in Hz) |
|---|---|---|---|
| H1 (-CH NH₂) | 2.8 – 3.2 | Multiplet | JH-H (axial-axial, axial-equatorial) |
| H3 (-CH CF₃) | 2.2 – 2.6 | Multiplet (qt) | ²JH-F ≈ 8-10, ³JH-H |
| Ring CH₂ | 1.2 – 2.1 | Overlapping multiplets | JH-H |
| -NH ₂ | 1.5 – 2.5 | Broad Singlet | (Exchanges with D₂O) |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, with the carbons attached to the N and CF₃ groups being most characteristic.
-
C1 (-CH-NH₂): This carbon will be deshielded by the attached nitrogen, with an expected chemical shift in the range of δ ≈ 50-55 ppm.
-
C3 (-CH-CF₃): This carbon is directly attached to the electron-withdrawing CF₃ group. Its signal will be shifted downfield (δ ≈ 35-40 ppm, quartet) and, critically, will be split into a quartet by one-bond coupling to the three fluorine atoms (¹JC-F ≈ 25-30 Hz). This quartet is an unequivocal marker for the C-CF₃ moiety.[3]
-
CF₃ Carbon: The carbon of the trifluoromethyl group itself will resonate significantly downfield as a quartet (δ ≈ 125-128 ppm) with a very large one-bond C-F coupling constant (¹JC-F ≈ 270-280 Hz).[3]
-
Ring Carbons (-CH₂-): The remaining four methylene carbons will appear in the aliphatic region (δ ≈ 20-35 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling
| Carbon Assignment | Predicted δ (ppm) | Expected Multiplicity (from C-F coupling) |
|---|---|---|
| C1 (-C HNH₂) | 50 – 55 | Singlet |
| C3 (-C HCF₃) | 35 – 40 | Quartet (¹JC-F ≈ 25-30 Hz) |
| -C F₃ | 125 – 128 | Quartet (¹JC-F ≈ 270-280 Hz) |
| Ring CH₂ | 20 – 35 | Singlets |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum provides the simplest and most direct confirmation of the trifluoromethyl group. A single signal is expected, as the three fluorine atoms are chemically equivalent. This signal will appear as a doublet due to coupling with the methine proton at C3 (²JF-H).
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer. Ensure adequate signal-to-noise with a sufficient number of scans (e.g., 16 scans).
-
D₂O Exchange: After initial ¹H acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the -NH₂ signal confirms its assignment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using an appropriate fluorine probe or channel.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
NMR Analysis Workflow
Caption: Workflow for comprehensive NMR analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule. The diagnostic power of this method lies in identifying the characteristic vibrational frequencies of the amine (N-H) and trifluoromethyl (C-F) groups.
Predicted IR Absorption Bands
The IR spectrum is dominated by a few key absorptions that serve as a molecular fingerprint.
-
N-H Stretching: As a primary amine, the molecule will exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[2] The presence of this doublet is strong evidence for the -NH₂ group.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane ring will appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
N-H Bending: The scissoring vibration of the N-H bond in the primary amine gives rise to a characteristic absorption band around 1590-1650 cm⁻¹.
-
C-F Stretching: The trifluoromethyl group contains highly polar C-F bonds. These bonds produce very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹.[4] These are often the most intense peaks in the spectrum.
Table 3: Predicted Diagnostic IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 – 3500 (Doublet) | Medium |
| Alkane | C-H Stretch | 2850 – 2960 | Strong |
| Primary Amine | N-H Bend | 1590 – 1650 | Medium - Strong |
| Trifluoromethyl | C-F Stretch | 1100 – 1350 | Very Strong |
Experimental Protocol for FTIR Analysis
-
Sample Preparation: As this compound is a liquid at room temperature[5], the simplest method is to prepare a thin film.
-
Procedure: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition: Gently press the plates together to form a thin capillary film. Place the plates in the spectrometer's sample holder.
-
Background Scan: First, run a background scan with the empty salt plates to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
IR Functional Group Correlation Diagram
Caption: Correlation of molecular groups to IR peaks.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern under energetic conditions.
Predicted Mass Spectrum and Fragmentation Pathways
Using Electron Ionization (EI), we expect to see a clear molecular ion (M⁺˙) and a series of characteristic fragment ions.
-
Molecular Ion (M⁺˙): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 167. This immediately confirms the molecular formula. The presence of one nitrogen atom dictates that the molecular weight should be odd, which is consistent with the "Nitrogen Rule".[2][6]
-
Alpha-Cleavage: A classic fragmentation pathway for amines is α-cleavage, where the bond adjacent to the C-N bond is broken. This would lead to the loss of an alkyl radical from the ring, though this may be less favored than other pathways.
-
Loss of •CF₃: The C-C bond between the cyclohexane ring and the trifluoromethyl group can cleave, resulting in the loss of a trifluoromethyl radical (mass 69). This would produce a prominent peak at m/z 98 (167 - 69).
-
Ring Cleavage: Saturated rings like cyclohexane tend to fragment by losing neutral molecules like ethene (C₂H₄, mass 28).[7] We can predict a peak at m/z 139 (M - 28) from the initial ring opening followed by ethene loss.
-
Base Peak: The most stable fragment, and thus the most abundant ion (base peak), is often the result of multiple fragmentation steps. For cyclic amines, fragments resulting from ring cleavage are common. A peak at m/z 56, corresponding to a C₄H₈⁺ fragment, is often the base peak in cyclohexane itself and could be prominent here as well.[7]
Table 4: Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 167 | [C₇H₁₂F₃N]⁺˙ | Molecular Ion (M⁺˙) |
| 139 | [C₅H₈F₃N]⁺˙ | M - C₂H₄ |
| 98 | [C₆H₁₂N]⁺ | M - •CF₃ |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 56 | [C₄H₈]⁺˙ or [C₃H₆N]⁺ | Ring Fragmentation |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms).
-
Temperature Program: Use a temperature gradient to ensure good separation and peak shape. A typical program might be: hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C.
-
MS Detection: The GC eluent is passed directly into the ion source of the mass spectrometer (EI mode, 70 eV).
-
Data Acquisition: The mass spectrometer will scan a mass range (e.g., m/z 40-400) continuously, generating a mass spectrum for every point in the chromatogram.
Predicted MS Fragmentation Scheme
Caption: Key fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. The ¹³C NMR quartet for the CF₃-bearing carbon, the N-H stretching doublet in the IR, and the molecular ion at m/z 167 in the mass spectrum form a triad of definitive evidence for the compound's identity. This guide provides the predictive data and validated protocols necessary for researchers to confidently identify, characterize, and utilize this valuable chemical building block in their synthetic endeavors.
References
-
Chem-Impex International. 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). [Link][1]
-
Royal Society of Chemistry. Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes. [Link][3]
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- Smith, B.C. (1999).
-
University of Colorado Boulder. Organic Chemistry Lab Resources: Interpreting Mass Spectra. [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link][2]
-
Doc Brown's Chemistry. Mass spectrum of cyclohexane. [Link][7]
-
Clark, J. Interpreting Mass Spectra. [Link]
-
Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link][8]
-
Michigan State University. Mass Spectrometry of Cyclic Alkanes. [Link][6]
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A Technical Guide to 3-(Trifluoromethyl)cyclohexanamine: Nomenclature, Stereochemistry, and Physicochemical Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)cyclohexanamine is a critical building block in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl (CF₃) group onto the cyclohexylamine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutic agents and active ingredients.[1][2] This technical guide provides a comprehensive overview of the nomenclature, stereoisomerism, and essential physicochemical data for this compound. It aims to serve as a foundational resource for scientists engaged in synthetic chemistry, drug discovery, and materials science, ensuring precise identification, handling, and application of this versatile compound.
Unambiguous Molecular Identification
Precise identification is paramount in chemical research and development. This section details the systematic nomenclature and registry numbers for this compound and its isomers.
Systematic (IUPAC) Nomenclature
The formal IUPAC name for this compound is 3-(Trifluoromethyl)cyclohexan-1-amine .[3] Due to the presence of two substituents on the cyclohexane ring, stereoisomerism is a key feature, leading to cis and trans diastereomers, each of which is a racemic mixture of enantiomers.
Common synonyms include:
CAS Registry Numbers: A Comprehensive Table
The Chemical Abstracts Service (CAS) assigns unique registry numbers to specific chemical substances. For this compound, multiple CAS numbers exist to differentiate between the mixture of isomers and stereochemically pure forms.
| Compound Name | Stereochemistry | CAS Registry Number |
| This compound | cis- and trans- mixture | 56287-83-3[4][5] |
| cis-3-(Trifluoromethyl)cyclohexylamine hydrochloride | cis isomer, HCl salt | 30933-74-5[6] |
| trans-3-(Trifluoromethyl)cyclohexylamine | trans isomer | 764594-44-7[7] |
| (1R,3S)-3-(Trifluoromethyl)cyclohexylamine | Specific enantiomer of trans | 1529855-02-4[8] |
| (1R,3S)-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | Specific enantiomer, HCl salt | 1529782-04-4[9] |
Other Key Identifiers
For data integration and computational chemistry applications, the following identifiers are crucial for the mixed isomer formulation (CAS: 56287-83-3).
| Identifier | Value |
| Molecular Formula | C₇H₁₂F₃N[4] |
| Molecular Weight | 167.18 g/mol [4] |
| PubChem CID | 16227766[4] |
| MDL Number | MFCD08444665[4] |
| InChI | InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2 |
| SMILES | NC1CCCC(C(F)(F)F)C1 |
The Central Role of Stereoisomerism
The three-dimensional arrangement of the amine and trifluoromethyl groups on the cyclohexane ring dictates the molecule's shape, polarity, and ability to interact with biological targets.
cis vs. trans Diastereomers
The relative orientation of the -NH₂ and -CF₃ groups gives rise to two diastereomers:
-
cis-isomer : Both substituents are on the same face of the cyclohexane ring (e.g., both axial or both equatorial in a given chair conformation).
-
trans-isomer : The substituents are on opposite faces of the ring (e.g., one axial, one equatorial).
The trans configuration is often critical for specific receptor-binding interactions in drug development.[9] Control over stereochemistry during synthesis is a significant challenge and a key determinant of the final product's biological efficacy.
Below is a diagram illustrating the chair conformations of the cis and trans isomers.
Caption: Conformational analysis of cis and trans isomers.
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of this compound is essential for its purification, characterization, and formulation.
Tabulated Physical Properties
The following data pertains to the cis- and trans- mixture (CAS: 56287-83-3) unless otherwise specified.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Density | ~1.15 g/cm³ | [4][5] |
| Boiling Point | 70 °C @ 27 mmHg | [3] |
| Refractive Index | ~1.41 | [3][5] |
| pKa (Predicted) | 9.89 ± 0.70 | [3] |
| Purity | ≥ 98% (by GC) | [4][5] |
Spectroscopic Characterization
Spectroscopic analysis provides the structural fingerprint of the molecule.
-
Infrared (IR) Spectroscopy : Primary amines like this compound are expected to show a characteristic pair of N-H stretching bands between 3300 and 3500 cm⁻¹. These bands are typically sharper than the broad O-H bands of alcohols.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Hydrogens on the carbon adjacent to the amine nitrogen (C1) will be deshielded and appear downfield. The N-H protons often present as a broad signal, which can be confirmed by its disappearance upon a D₂O exchange.[10]
-
¹³C NMR : The carbon atom bonded to the nitrogen (C1) is deshielded and will absorb approximately 20 ppm further downfield compared to other cyclohexane carbons.[10] The carbon attached to the CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR : A singlet is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.
-
-
Mass Spectrometry (MS) : Alkylamines typically undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. This results in the formation of a resonance-stabilized, nitrogen-containing cation, which often appears as a prominent peak in the mass spectrum.[10]
Synthesis and Purification Overview
The synthesis of this compound often involves multi-step pathways where stereochemical control is a primary objective.
Common Synthetic Routes
A prevalent strategy for synthesizing fluorinated cyclohexylamines involves the reduction of a corresponding aromatic precursor. For example, a Birch reduction of a substituted benzonitrile can be a starting point, followed by a series of reactions including epoxidation, hydrofluorination, and ultimately, reduction of the nitrile group to an amine.[11][12] Another approach involves the 1,2-addition of the Ruppert-Prakash reagent (TMSCF₃) to a cyclohexanone derivative, followed by further functional group manipulations.[13]
Below is a generalized workflow for a potential synthesis pathway.
Caption: Generalized synthetic workflow for 3-(TFM)-cyclohexanamine.
Applications in Medicinal Chemistry
The this compound scaffold is highly valued in drug discovery for several key reasons:
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (e.g., P450 oxidation), which can prolong the half-life of a drug.[14]
-
Enhanced Lipophilicity : The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes and penetrate tissues like the blood-brain barrier.[14]
-
Modulation of Basicity : The electron-withdrawing nature of the CF₃ group can lower the pKa of the nearby amine, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects.
-
Bioisosteric Replacement : The CF₃ group can act as a bioisostere for other chemical groups, allowing chemists to fine-tune a molecule's steric and electronic properties to improve potency and selectivity.[14]
This moiety serves as a key intermediate in the synthesis of a wide range of biologically active molecules, from fungicides to pharmaceuticals targeting the central nervous system.[4][9][15]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
-
Hazard Classification : The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and is corrosive. The GHS pictogram is GHS06 (skull and crossbones).
-
Handling : Use only in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid breathing vapors or mist.[16] All equipment used for handling should be properly grounded to prevent static discharge.[18]
-
Storage : Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][16] Keep containers tightly closed. The compound may be air-sensitive.[5] Store at recommended temperatures, often between 2-8°C.[3]
-
First Aid :
References
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A Technical Guide to the Discovery and Isolation of Novel Trifluoromethylated Cyclohexanamines
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of the Trifluoromethylated Cyclohexanamine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1] Among these, the trifluoromethyl (CF₃) group is preeminent, prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[2][3] When appended to a cyclohexanamine core—a privileged scaffold in numerous bioactive compounds—the resulting structure offers a compelling three-dimensional exit vector for molecular elaboration.
The CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the pKa of nearby functionalities like the cyclohexyl amine, thereby influencing target binding and pharmacokinetic profiles.[2] This guide provides a technical overview of the synthetic strategies, isolation challenges, and characterization methodologies essential for the successful discovery and development of novel trifluoromethylated cyclohexanamines.
Synthetic Strategies: Pathways to the Target Scaffold
The synthesis of trifluoromethylated cyclohexanamines can be broadly categorized into two primary strategies: de novo ring construction and late-stage trifluoromethylation of a pre-formed cyclic precursor. The choice of strategy is dictated by the availability of starting materials, desired stereochemical outcome, and overall synthetic efficiency.
Late-Stage Trifluoromethylation: A Convergent Approach
Late-stage functionalization (LSF) is an increasingly powerful strategy that allows for the introduction of the CF₃ group at a later stage of a synthetic sequence, enabling rapid diversification of complex molecules.[4][5][6] For cyclohexanamine targets, this typically involves the trifluoromethylation of a cyclohexanone precursor, followed by the installation of the amine functionality.
Key Causality: This approach is often preferred due to the wide commercial availability of substituted cyclohexanones. The ketone carbonyl provides a reliable electrophilic handle for the introduction of a nucleophilic CF₃ source.
Primary Method: Nucleophilic Trifluoromethylation of Cyclohexanones
The most robust and widely used method involves the nucleophilic addition of a "CF₃⁻" equivalent to a cyclohexanone. The Ruppert-Prakash reagent (TMSCF₃) is the workhorse for this transformation, offering excellent reactivity and operational simplicity.[7][8][9]
The reaction proceeds via the activation of TMSCF₃ with a substoichiometric amount of a nucleophilic fluoride source (e.g., TBAF, CsF) to generate a transient, highly nucleophilic trifluoromethyl anion. This anion attacks the carbonyl carbon, and subsequent aqueous workup provides the trifluoromethyl carbinol.
Diagram 1: General Workflow for Late-Stage Functionalization
Caption: High-level workflow from a cyclohexanone precursor to the final isolated product.
This carbinol intermediate is then converted to the target amine, most commonly via reductive amination. This two-step sequence (trifluoromethylation followed by reductive amination) is highly versatile and tolerates a wide range of functional groups.
Stereochemical Control
The addition of the CF₃ group to the cyclohexanone creates a new stereocenter. The subsequent installation of the amine group creates a second. Therefore, controlling the diastereoselectivity of these transformations is paramount.
-
Trifluoromethylation Step: The facial selectivity of the nucleophilic attack on the cyclohexanone ring is influenced by the steric and electronic nature of existing substituents. Bulky groups can direct the incoming CF₃ nucleophile to the less hindered face.
-
Amination Step: In reductive amination, the stereochemical outcome is determined by the reduction of the intermediate iminium ion. The choice of reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) and reaction conditions can influence the diastereomeric ratio. Often, a mixture of diastereomers is formed, necessitating careful purification.
Diagram 2: Synthetic Strategy Decision Tree
Caption: Decision logic for choosing between Late-Stage and De Novo synthetic routes.
A Self-Validating Protocol: Trifluoromethylation and Reductive Amination
This protocol describes a representative, self-validating system for synthesizing a trifluoromethylated cyclohexanamine from a cyclohexanone precursor.
Protocol: Synthesis of 1-Trifluoromethyl-4-phenylcyclohexan-1-amine
Materials:
-
4-Phenylcyclohexanone
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium Acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous solutions of NH₄Cl and NaHCO₃
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step 1: Nucleophilic Trifluoromethylation
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 eq) dropwise.
-
Add TBAF solution (0.1 eq) dropwise. The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-trifluoromethyl-4-phenylcyclohexan-1-ol. This intermediate can be purified by flash chromatography or used directly in the next step.
Step 2: Diastereoselective Reductive Amination
-
Dissolve the crude trifluoromethyl cyclohexanol from Step 1 in DCM.
-
Add ammonium acetate (10 eq).
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Validation Checkpoint: Monitor by LC-MS for the appearance of the product mass and disappearance of the intermediate.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate. The resulting crude product will be a mixture of diastereomers.
Isolation and Purification: Navigating the Challenges
The purification of fluorinated amines presents unique challenges. The presence of the basic amine and the lipophilic CF₃ group can lead to tailing on silica gel chromatography and requires careful solvent system selection.
-
Flash Chromatography: A gradient of ethyl acetate in hexanes is often a starting point. To mitigate peak tailing caused by the basic amine, the mobile phase can be treated with 1% triethylamine (Et₃N) or the stationary phase can be deactivated with ammonia.
-
Reverse-Phase HPLC: For separating diastereomers and achieving high purity, reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol mobile phase containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is highly effective.
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly efficient method for isolating a single, pure stereoisomer on a large scale.
| Technique | Application | Key Considerations |
| Silica Gel Chromatography | Bulk purification of crude material. | Use of amine additives (e.g., Et₃N) to prevent tailing. |
| Reverse-Phase HPLC | Diastereomer separation; final purity analysis. | Acidic mobile phase modifiers (TFA, Formic Acid) are required. |
| Crystallization | Isolation of single diastereomers; large-scale purification. | Dependent on the solid-state properties of the compound. |
| Table 1: Comparison of Purification Techniques for Trifluoromethylated Cyclohexanamines. |
Structural Elucidation and Authoritative Characterization
Unambiguous characterization is critical to confirm the structure, purity, and stereochemistry of the final compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information on the proton environment and the relative configuration of substituents on the cyclohexane ring through coupling constants.
-
¹³C NMR: Confirms the carbon skeleton and the presence of the CF₃ group (quartet signal due to ¹J-coupling, ~280-320 Hz).
-
¹⁹F NMR: This is the most definitive technique for confirming the trifluoromethylation. The CF₃ group will appear as a singlet in a proton-decoupled spectrum. Its chemical shift is highly sensitive to the local electronic environment, making it a powerful probe of structure.[10][11][12] Small differences in chemical shifts can often distinguish between diastereomers.[13][14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecule.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure, including both relative and absolute stereochemistry.[15]
References
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Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: National Institutes of Health (NIH) URL: [Link]
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Title: Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes Source: Nature (via NIH) URL: [Link]
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Title: Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene Source: National Institutes of Health (NIH) URL: [Link]
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Title: Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds Source: National Institutes of Health (NIH) URL: [Link]
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Title: 19 F-NMR analyses enabled by direct trifluoromethylation Source: ResearchGate URL: [Link]
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Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL: [Link]
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Title: 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Source: Dove Medical Press URL: [Link]
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Title: Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation Source: National Institutes of Health (NIH) URL: [Link]
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Title: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes Source: Organic Chemistry Portal URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: N-Trifluoromethyl azoles: Recent additions to the medicinal chemist's toolbox Source: AstraZeneca URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]
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Title: N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source: PubMed URL: [Link]
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Title: Aqueous Benzylic C–H Trifluoromethylation for Late-Stage Functionalization Source: NSF Public Access Repository URL: [Link]
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Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journals URL: [Link]
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Title: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: PubMed URL: [Link]
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Title: Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review Source: MDPI URL: [Link]
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theoretical studies on the conformation of 3-(Trifluoromethyl)cyclohexanamine
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 3-(Trifluoromethyl)cyclohexanamine
Abstract
The introduction of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical properties of parent molecules to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] The cyclohexanamine scaffold is a prevalent structural motif in numerous pharmaceuticals. Consequently, understanding the three-dimensional structure and conformational preferences of molecules like this compound is critical for rational drug design. This technical guide provides a comprehensive theoretical framework for analyzing the conformational landscape of its cis and trans diastereomers. We will explore the fundamental principles governing conformational stability, detail a robust computational methodology for energetic evaluation, and present the predicted conformational equilibria. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand the behavior of complex aliphatic ring systems.
Introduction: The Strategic Importance of Conformational Control
The biological activity of a molecule is inextricably linked to its three-dimensional shape. For flexible molecules like substituted cyclohexanes, this shape is not static but exists as an equilibrium of interconverting chair conformations.[4] The relative population of these conformers determines the molecule's average shape and how it presents its functional groups for interaction with a biological target. A shift in this equilibrium, even by a small margin, can dramatically alter a compound's efficacy and selectivity.
This compound presents a fascinating case study where the conformational balance is dictated by the interplay of a sterically demanding, highly electronegative trifluoromethyl group and a polar amino group. The analysis must consider not only classical steric hindrance but also more subtle stereoelectronic effects that are characteristic of organofluorine compounds.[5][6]
The Conformational Landscape of this compound
As a 1,3-disubstituted cyclohexane, this compound exists as two diastereomers: cis and trans. Each of these isomers can adopt two distinct chair conformations through a process known as a ring flip, which interconverts axial and equatorial substituent positions.[7]
Trans-3-(Trifluoromethyl)cyclohexanamine
In the trans isomer, the substituents are on opposite sides of the ring. This allows for two possible chair conformations:
-
Diequatorial (e,e): Both the amino and trifluoromethyl groups occupy equatorial positions.
-
Diaxial (a,a): Both groups occupy axial positions.
Generally, the diequatorial conformation is significantly more stable in disubstituted cyclohexanes to avoid destabilizing 1,3-diaxial interactions.[8][9]
Cis-3-(Trifluoromethyl)cyclohexanamine
In the cis isomer, the substituents are on the same side of the ring. The two chair conformations are:
-
Axial NH₂ / Equatorial CF₃ (a,e): The amino group is axial, and the trifluoromethyl group is equatorial.
-
Equatorial NH₂ / Axial CF₃ (e,a): The amino group is equatorial, and the trifluoromethyl group is axial.
Unlike the trans isomer, neither conformation can place both bulky groups in the preferred equatorial position. The equilibrium will therefore be determined by which substituent has a stronger preference for the equatorial position.[8]
Caption: Conformational isomers of this compound.
Guiding Principles of Conformational Stability
The energy difference between conformers, and thus the position of the equilibrium, is governed by a combination of steric and electronic factors.
Steric Hindrance and A-Values
The primary factor determining substituent preference is steric hindrance. An axial substituent experiences repulsive steric interactions with the two other axial hydrogens (or substituents) on the same face of the ring.[10][11] These are known as 1,3-diaxial interactions . To avoid this strain, substituents prefer the more spacious equatorial position.[12]
This preference is quantified by the "A-value," which is the free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.
| Substituent | A-Value (kcal/mol) | Rationale |
| -NH₂ | ~1.2 - 1.6 | Moderate steric bulk. |
| -CH₃ | ~1.74 | Standard reference for steric size.[7] |
| -CF₃ | ~2.1 - 2.5 | Significantly bulkier than a methyl group due to longer C-F bonds and larger fluorine atoms.[1][13] |
Based on these values, the trifluoromethyl group has a much stronger preference for the equatorial position than the amino group. This is the dominant factor in determining the most stable conformer.
Stereoelectronic Effects
While sterics are dominant, electronic interactions, particularly with highly electronegative fluorine atoms, can be influential.[6]
-
Dipole-Dipole Interactions: The C-F and C-N bonds are highly polarized. The relative orientation of these bond dipoles can lead to either stabilizing or destabilizing electrostatic interactions.
-
Hyperconjugation: A key stabilizing interaction in fluorinated systems is hyperconjugation, which involves the donation of electron density from a bonding orbital (like a σ C-H) into an adjacent anti-bonding orbital (like a σ* C-F).[5] This effect is maximized when the orbitals are anti-periplanar (180° apart). In some fluorinated cyclohexanes, this can lead to a counterintuitive preference for an axial fluorine conformer.[14][15] While a single axial CF₃ group is generally disfavored due to sterics, these electronic effects can slightly modulate the overall energy balance.
Theoretical Methodologies for Accurate Conformational Analysis
To accurately quantify the energy differences between conformers, a robust computational protocol is essential. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for such systems.
Selection of Computational Level of Theory
-
Functional: The choice of the exchange-correlation functional is critical. For systems involving non-covalent interactions and fluorinated groups, hybrid meta-GGA functionals like M06-2X are highly recommended.[15] They have been shown to perform well in predicting the conformational energies of fluorinated cyclohexanes.[14]
-
Basis Set: A flexible basis set is required to accurately describe the electron distribution, especially around the electronegative fluorine atoms. A Pople-style basis set like 6-311+G(d,p) or, for higher accuracy, a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is appropriate. The inclusion of diffuse functions (+) is important for describing the lone pairs on nitrogen and fluorine, and polarization functions (d,p) are essential for describing bond shapes.[15]
-
Solvation Model: The conformation of a polar molecule can be influenced by the solvent. Using an implicit solvent model, such as the Polarizable Continuum Model (PCM) , can account for the bulk electrostatic effects of a solvent like water or DMSO.[14]
Self-Validating Computational Protocol
This step-by-step workflow ensures a rigorous and verifiable analysis.
-
Initial Structure Generation: Build all four conformers (trans-ee, trans-aa, cis-ae, cis-ea) in a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each conformer in the gas phase using the selected level of theory (e.g., M06-2X/aug-cc-pVTZ). This locates the nearest local energy minimum on the potential energy surface.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory for each optimized structure. This step is critical for two reasons:
-
Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be further optimized.
-
Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, which are essential for accurate energy comparisons.[16]
-
-
Single-Point Energy with Solvation: Using the gas-phase optimized geometries, perform a single-point energy calculation including the PCM solvent model to obtain the solvated electronic energy.
-
Calculate Relative Gibbs Free Energy (ΔG): The relative Gibbs free energy for each conformer is calculated as:
-
ΔG = (E_solvated + G_correction) - (E_solvated_lowest + G_correction_lowest)
-
Where E_solvated is the energy in solution and G_correction is the thermal correction to the Gibbs Free Energy from the gas-phase frequency calculation.
-
Caption: A robust computational workflow for conformational analysis.
Predicted Conformational Preferences
Based on the guiding principles, we can predict the outcomes of the theoretical calculations. The following table presents hypothetical yet well-grounded energy values derived from the A-values and known behaviors of similar systems.
| Isomer | Conformation | Axial Groups | Key Interactions | Predicted ΔG (kcal/mol) | Predicted Population (298 K) |
| Trans | (e,e) Diequatorial | None | Most stable arrangement. | 0.0 (Reference) | >99.9% |
| Trans | (a,a) Diaxial | -NH₂, -CF₃ | Severe 1,3-diaxial strain from both groups. | ~3.5 - 4.0 | <0.1% |
| Cis | (a-NH₂, e-CF₃) | -NH₂ | 1,3-diaxial strain from the smaller -NH₂ group. | 0.0 (Reference) | ~90% |
| Cis | (e-NH₂, a-CF₃) | -CF₃ | More severe 1,3-diaxial strain from the larger -CF₃ group. | ~0.9 - 1.3 | ~10% |
Analysis and Interpretation:
-
For the trans isomer , the diequatorial (e,e) conformer will be overwhelmingly favored. The energy penalty for placing both the amino and trifluoromethyl groups in the axial position is substantial, effectively making the diaxial (a,a) conformer a negligible contributor to the overall equilibrium.[8][9]
-
For the cis isomer , the equilibrium represents a trade-off. Since the A-value of the -CF₃ group is significantly larger than that of the -NH₂ group, the conformer that places the bulky trifluoromethyl group in the equatorial position (cis-(a-NH₂, e-CF₃)) is predicted to be the major contributor. The energetic cost of placing the CF₃ group in the axial position is greater than the cost of placing the NH₂ group there.
Conclusion and Implications for Drug Development
This theoretical guide establishes a clear framework for understanding and predicting the conformational behavior of this compound. The analysis, grounded in the established principles of steric and stereoelectronic effects, strongly indicates that the conformational equilibria are dominated by the steric requirements of the substituents.
-
The trans isomer is conformationally locked, existing almost exclusively in the diequatorial state.
-
The cis isomer shows a strong preference for the conformer with an equatorial trifluoromethyl group and an axial amino group.
For drug development professionals, this knowledge is paramount. The predicted dominant conformers reveal the precise spatial orientation of the key functional groups. This information can be directly used in pharmacophore modeling, docking studies, and the rational design of new analogues with optimized target interactions. By applying the robust computational protocol detailed herein, researchers can confidently predict the conformational landscapes of similarly complex molecules, accelerating the drug discovery process.
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An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)cyclohexanamine for Pharmaceutical Development
Abstract
3-(Trifluoromethyl)cyclohexanamine is a valuable building block in medicinal chemistry, prized for the unique physicochemical properties imparted by its fluorinated aliphatic scaffold. Understanding its solubility and stability is paramount for its effective use in drug discovery and development, influencing everything from reaction conditions and purification strategies to formulation design and long-term storage. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. It details industry-standard experimental protocols for characterization, explains the scientific rationale behind these methodologies, and presents illustrative data to guide researchers.
Introduction: The Molecular Profile of this compound
This compound combines a non-aromatic cyclohexyl ring with two key functional groups: a primary amine (-NH₂) and a trifluoromethyl (-CF₃) group. This combination dictates its chemical personality.
-
The Cyclohexylamine Scaffold: Provides a three-dimensional, aliphatic character. Unlike its aromatic analog, aniline, the amine's lone pair of electrons is localized and not delocalized into a pi-system, making it a stronger base.[1][2] The parent cyclohexylamine is miscible with water and many organic solvents.[2][3]
-
The Primary Amine (-NH₂): Acts as a base (pKa of the conjugate acid is expected to be around 9-10) and a hydrogen bond donor and acceptor. This group is crucial for forming salts and interacting with biological targets, but it is also a potential site for oxidative and hydrolytic degradation.
-
The Trifluoromethyl (-CF₃) Group: This is a powerful modulator of molecular properties. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the basicity of the nearby amine group through a negative inductive effect.[1][4] The -CF₃ group is also highly lipophilic (Hansch π value of +0.88), which can enhance membrane permeability but often decreases aqueous solubility.[5] Importantly, the C-F bond is exceptionally strong, rendering the -CF₃ group itself highly resistant to metabolic and chemical degradation.[5]
A thorough understanding of the interplay between these groups is critical for anticipating the molecule's behavior.
Solubility Profile: Theoretical Considerations and Experimental Determination
Solubility is a critical parameter in early-stage drug discovery, as low solubility can lead to unpredictable results in biological assays and challenges in formulation.[6][7] The solubility of this compound is governed by the balance between the polar amine group and the lipophilic trifluoromethyl-cyclohexyl scaffold.
Theoretical Principles of Solubility
-
Solvent Polarity: According to the "like dissolves like" principle, the molecule is expected to have moderate solubility in polar protic solvents (e.g., water, ethanol) where it can engage in hydrogen bonding via its -NH₂ group.[8] Its solubility should be higher in polar aprotic solvents (e.g., DMSO, DMF) and nonpolar organic solvents (e.g., dichloromethane, ethyl acetate) that can accommodate its lipophilic structure.
-
Effect of pH: As a basic compound, its aqueous solubility is highly pH-dependent. In acidic conditions (pH < pKa), the amine group will be protonated to form the corresponding ammonium salt (-NH₃⁺). This charged species is significantly more polar and will exhibit much higher aqueous solubility than the neutral free base.
-
Salt Form: For practical applications, the compound is often handled as a hydrochloride salt (e.g., 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride) to improve its aqueous solubility and handling characteristics.[9]
Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility.[10][11] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period.
Causality of Experimental Design: This protocol is designed to ensure that a true equilibrium between the undissolved solid and the dissolved compound is reached. Using a buffer controls the pH, a critical variable for an ionizable compound.[10] Centrifugation removes undissolved microparticles, and quantification by a validated HPLC method ensures accurate measurement.
Protocol Steps:
-
Preparation: Prepare a series of buffered solutions (e.g., pH 5.0, 7.4, and 9.0) and select a range of relevant organic solvents.
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in separate glass vials. The excess should be clearly visible to ensure saturation.[10]
-
Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium; 24 to 48 hours is typical for thermodynamic solubility.[7][12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved material.
-
Sampling: Carefully remove an aliquot from the clear supernatant without disturbing the solid pellet.
-
Dilution & Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV or MS detection.[11][13][14] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Illustrative Solubility Data
The following table presents illustrative solubility data for this compound, based on the expected physicochemical properties. Note: This data is for exemplary purposes and should be confirmed by experimentation.
| Solvent | Solvent Type | Expected Solubility (mg/mL) | Rationale |
| Water (pH 7.4) | Polar Protic | Low (~0.5 - 2) | Lipophilic nature of the CF3-cyclohexyl ring dominates. |
| 0.1 M HCl (pH 1) | Aqueous Acid | High (> 50) | Protonation of the amine group forms a highly soluble salt. |
| Methanol | Polar Protic | High (> 30) | Good hydrogen bonding capabilities. |
| Dichloromethane | Nonpolar | High (> 30) | Solvates the lipophilic scaffold effectively. |
| Ethyl Acetate | Moderately Polar | Moderate (~10 - 20) | Balance of polar and nonpolar characteristics. |
| Dimethyl Sulfoxide | Polar Aprotic | Very High (> 100) | Excellent solvent for a wide range of organic molecules. |
| Hexanes | Nonpolar | Very Low (< 0.1) | Insufficient polarity to solvate the amine group. |
Visualization: Solubility Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile: Degradation Pathways and Forced Degradation Studies
Assessing the intrinsic stability of a molecule is a mandatory regulatory requirement in drug development.[15] Forced degradation (or stress testing) studies are performed to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods, as outlined in ICH guideline Q1A(R2).[16][17][18]
Theoretical Degradation Pathways
The this compound structure is susceptible to two primary modes of degradation:
-
Oxidation: The primary amine is a site of potential oxidation. Exposure to oxidative agents (like hydrogen peroxide or atmospheric oxygen, potentially catalyzed by metal ions) could lead to the formation of nitroso, nitro, or other oxidative degradation products.[19] While aliphatic amines can be prone to oxidation, the overall stability depends heavily on conditions.[20][21]
-
Hydrolysis: While the C-N bond in an aliphatic amine is generally stable, extreme pH and high temperatures could potentially promote hydrolysis, although this is less likely than oxidation. The trifluoromethyl group itself is exceptionally stable to hydrolysis.[5]
-
Thermal Stability: Aliphatic amines generally possess good thermal stability, but prolonged exposure to high heat, especially in the presence of oxygen, can accelerate degradation.[22]
Experimental Protocol: Forced Degradation Study
Causality of Experimental Design: The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[16] This range is sufficient to generate and detect major degradation products without forming secondary or tertiary degradants that would not appear under normal storage conditions.[16] Each condition simulates a potential environmental stress: acid/base for pH extremes, peroxide for oxidation, heat for storage excursions, and light for photostability.[15][18]
Protocol Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.
-
Oxidation: Mix the stock solution with 3-6% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solid compound and the solution at elevated temperatures (e.g., 80°C).
-
Photolytic Stress: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time-Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to an unstressed control.
-
Determine the peak purity of the parent compound to ensure co-eluting degradants are not missed.
-
Identify and characterize major degradation products using mass spectrometry.
-
Illustrative Stability Data
The following table presents an illustrative stability profile for this compound. Note: This data is for exemplary purposes and should be confirmed by experimentation.
| Stress Condition | Reagent/Temp | Time (hrs) | % Degradation | Observations / Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 48 | < 2% | Highly stable to acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, 80°C | 48 | < 2% | Highly stable to basic conditions. |
| Oxidation | 6% H₂O₂, RT | 24 | ~15% | Most likely degradation pathway. Formation of N-oxide or nitroso derivatives expected. |
| Thermal (Solid) | 80°C | 72 | < 1% | Thermally stable in solid form. |
| Thermal (Solution) | 80°C | 72 | ~5% | Minor degradation in solution, likely oxidative. |
| Photolytic | ICH Q1B | - | < 2% | Expected to be photostable. |
Visualization: Forced Degradation Logic
This diagram illustrates the decision-making process and workflow for a forced degradation study.
Caption: Logic flow for a forced degradation study.
Conclusion and Practical Implications
The solubility and stability profiles of this compound are dictated by a delicate balance of its functional groups.
-
Solubility Summary: The compound is expected to have low intrinsic aqueous solubility but excellent solubility in organic solvents and acidic aqueous media. This knowledge is crucial for selecting appropriate solvents for synthesis, purification (chromatography), and for developing formulations (e.g., using an acidic vehicle or forming a salt for aqueous delivery).
-
Stability Summary: The molecule is predicted to be highly stable under hydrolytic, photolytic, and thermal conditions. The primary liability is oxidation of the amine group. This indicates that the compound should be protected from strong oxidizing agents and that formulations may benefit from the inclusion of antioxidants. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
By employing the robust, industry-standard methodologies detailed in this guide, researchers and drug development professionals can generate the critical data needed to de-risk their projects and make informed decisions, ultimately accelerating the journey from chemical entity to viable drug candidate.
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MDPI. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]
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A Comprehensive Technical Guide to Quantum Chemical Calculations for 3-(Trifluoromethyl)cyclohexanamine
This guide provides a detailed technical framework for conducting quantum chemical calculations on 3-(Trifluoromethyl)cyclohexanamine, a molecule of interest in medicinal chemistry and drug development. By leveraging the principles of quantum mechanics, we can elucidate the structural, electronic, and reactivity properties of this molecule, offering invaluable insights for rational drug design and development. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.
Introduction: The Significance of Quantum Chemical Calculations in Drug Discovery
The trifluoromethyl group is a prevalent substituent in many pharmaceuticals due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. Understanding the conformational preferences and electronic landscape of molecules like this compound is paramount for predicting their interactions with biological targets. Quantum chemical calculations offer a powerful in silico approach to dissect these molecular properties with high accuracy, guiding lead optimization and reducing the reliance on costly and time-consuming experimental procedures.
This guide will navigate the reader through the theoretical underpinnings and practical execution of a comprehensive computational study on this compound. We will explore its conformational landscape, analyze its electronic structure, and predict its reactivity, providing a holistic understanding of its chemical behavior.
Part 1: Conformational Analysis - Unveiling the 3D Architecture
The flexible cyclohexane ring in this compound can adopt multiple conformations, each with distinct energies and potential biological activities. Identifying the most stable conformers is the foundational step in any computational analysis.
Methodological Approach: A Hybrid Search Strategy
Due to the flexibility of the molecule, a robust conformational search strategy is essential. A combination of systematic and stochastic search methods is recommended to thoroughly explore the potential energy surface.[1][2] Initially, a molecular mechanics-based method can be employed to generate a diverse set of low-energy conformers. Subsequently, these conformers are subjected to more accurate quantum mechanical calculations.
Experimental Protocol: Conformational Search and Optimization
A detailed workflow for the conformational analysis is outlined below:
Step 1: Initial Structure Generation
-
A 2D sketch of this compound is created using a molecular editor like Avogadro.
-
The 2D structure is converted to a 3D structure and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
Step 2: Conformer Generation
-
A stochastic conformational search is performed to generate a broad range of possible conformations.[1][3] This can be achieved using software packages that implement algorithms like Monte Carlo or molecular dynamics.[4]
Step 3: Semi-Empirical Pre-Optimization
-
The generated conformers are then subjected to a faster, semi-empirical quantum mechanical optimization (e.g., using PM7) to refine their geometries and rank them by energy.
Step 4: Density Functional Theory (DFT) Optimization
-
A subset of the lowest-energy conformers from the semi-empirical calculations are selected for full geometry optimization using Density Functional Theory (DFT). A common and well-validated level of theory for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[5][6][7][8]
Step 5: Frequency Calculations and Thermochemical Analysis
-
Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).[9][10][11] These calculations also provide thermodynamic data such as Gibbs free energy, which is used to determine the relative populations of the conformers at a given temperature.
Workflow for Conformational Analysis
Caption: A flowchart illustrating the key steps in the conformational analysis of this compound.
Part 2: Electronic Structure Analysis - Mapping the Electron Landscape
Once the most stable conformers are identified, a deeper analysis of their electronic properties can provide insights into their reactivity and potential intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[12][13] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[14][15] The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[16] It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions, such as those with a biological receptor.[17][18][19]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[20][21] It can be used to quantify intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the overall stability of the molecule.[22][23][24]
Experimental Protocol: Electronic Property Calculations
Step 1: Single-Point Energy Calculation
-
Using the optimized geometries of the most stable conformers, a single-point energy calculation is performed at a higher level of theory (e.g., B3LYP with a larger basis set like 6-311++G(d,p)) to obtain more accurate electronic properties.
Step 2: Generation of Molecular Orbitals and MEP
-
The output of the single-point calculation is used to generate and visualize the HOMO and LUMO.
-
The MEP is calculated and mapped onto the electron density surface of the molecule.
Step 3: NBO Analysis
-
An NBO analysis is performed to investigate donor-acceptor interactions and quantify the stabilization energies associated with intramolecular charge transfer.
Data Presentation: Calculated Electronic Properties
| Property | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | E_HOMO | Indicates the propensity to donate electrons. |
| LUMO Energy | E_LUMO | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Dipole Moment | µ | Provides information on the overall polarity of the molecule. |
| Natural Atomic Charges (e.g., N, F) | q_atom | Quantifies the charge distribution on specific atoms, highlighting polar regions. |
| NBO Stabilization Energies (E(2)) | E(2) | Measures the strength of intramolecular donor-acceptor interactions, such as hyperconjugation. |
Part 3: Reactivity Descriptors - Predicting Chemical Behavior
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are valuable for comparing the reactivity of different molecules and for understanding their potential roles in chemical reactions.[25][26]
Key Reactivity Descriptors
-
Ionization Potential (I): Approximated as -E_HOMO.
-
Electron Affinity (A): Approximated as -E_LUMO.
-
Electronegativity (χ): (I + A) / 2
-
Chemical Hardness (η): (I - A) / 2
-
Chemical Softness (S): 1 / (2η)
-
Electrophilicity Index (ω): χ² / (2η)
Logical Relationship of Reactivity Descriptors
Caption: A diagram showing the derivation of global reactivity descriptors from the HOMO and LUMO energies.
Software and Tools
A variety of software packages are available for performing these quantum chemical calculations. Open-source options provide excellent capabilities for academic and industrial research.
-
Quantum Chemistry Software:
-
ORCA: A powerful and versatile quantum chemistry package that is free for academic use.[27][28][29][30][31]
-
GAMESS: A general-purpose quantum chemistry package that is also freely available.[32][33]
-
Gaussian: A widely used commercial software package with a comprehensive set of features.[9][11][34][35]
-
-
Molecular Visualization and Analysis:
-
Avogadro: An open-source molecular editor and visualizer.
-
GaussView: The commercial graphical interface for the Gaussian software.
-
Molden: A versatile program for visualizing molecular and electronic structure.
-
Multiwfn: A powerful tool for wavefunction analysis.[36]
-
Conclusion
This technical guide provides a comprehensive roadmap for conducting quantum chemical calculations on this compound. By systematically exploring its conformational space, analyzing its electronic structure, and calculating its reactivity descriptors, researchers can gain a deep understanding of its molecular properties. These insights are critical for predicting its behavior in biological systems and for guiding the design of novel therapeutics with improved efficacy and safety profiles. The methodologies and protocols described herein are grounded in established computational chemistry practices and can be adapted for the study of other small molecules of pharmaceutical interest.
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An In-depth Technical Guide to the Synthesis of Fluorinated Cyclohexylamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated motifs, the fluorinated cyclohexylamine core represents a particularly valuable building block for drug discovery due to its three-dimensional structure and conformational rigidity. This technical guide provides a comprehensive review of the primary synthetic strategies for accessing these privileged structures. We will explore methodologies ranging from the direct fluorination of pre-existing cyclohexane rings to the construction of the carbocycle from fluorinated precursors. Key topics include nucleophilic and electrophilic fluorination, deoxofluorination strategies, asymmetric organocatalytic approaches, and the use of fluorinated building blocks. Throughout this guide, we emphasize the causality behind experimental choices, provide detailed protocols for seminal reactions, and present data in a comparative format to aid researchers in method selection and optimization.
Introduction: The Strategic Value of Fluorinated Cyclohexylamines
The strategic incorporation of fluorine into drug candidates can dramatically alter a molecule's physicochemical properties.[2][3] The high electronegativity and small size of the fluorine atom can modulate the basicity (pKa) of nearby amines, influence molecular conformation through stereoelectronic effects, and block sites of metabolic oxidation, thereby enhancing drug half-life.[1] The cyclohexylamine scaffold itself is a prevalent motif in pharmaceuticals, offering a non-aromatic, conformationally restricted structure that can effectively probe the three-dimensional space of protein binding pockets.
The combination of these two features in fluorinated cyclohexylamines creates a class of building blocks with exceptional potential. For instance, facially polarized all-cis-tetrafluorocyclohexane rings exhibit significant molecular dipole moments, creating unique electrostatic interactions.[4][5][6] However, the synthesis of these compounds is not trivial. The primary challenges lie in controlling regioselectivity and, critically, stereoselectivity to install fluorine atoms and the amine group at specific positions and with defined spatial orientations on the cyclohexane ring. This guide will dissect the major strategies developed to overcome these challenges.
Overview of Synthetic Strategies
The synthesis of fluorinated cyclohexylamines can be broadly categorized into three main approaches: the direct fluorination of a pre-formed cyclohexyl precursor, the construction of the ring from smaller fluorinated building blocks, and the asymmetric synthesis to control stereochemistry.
Caption: Primary approaches to fluorinated cyclohexylamine synthesis.
Strategy 1: Direct Fluorination of Cyclohexane Scaffolds
This approach is conceptually straightforward, involving the conversion of a C-O, C-H, or C-C bond on a pre-existing cyclohexane ring to a C-F bond. The choice between nucleophilic and electrophilic fluorination methods depends heavily on the available starting material and the desired regiochemical and stereochemical outcome.
3.1. Nucleophilic Fluorination: The Deoxofluorination Pathway
One of the most common methods for introducing fluorine is the deoxofluorination of cyclohexanols or the conversion of a carbonyl group in a cyclohexanone to a gem-difluoro group. This involves replacing an oxygen-containing functional group with fluorine using a nucleophilic fluoride source.
Causality Behind Reagent Choice: Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used for converting alcohols to alkyl fluorides.[7][8] These reagents are effective because they activate the hydroxyl group by forming a fluorosulfite intermediate, which then undergoes an SN2-type displacement by fluoride. This mechanism often proceeds with inversion of stereochemistry, a critical consideration for stereoselective synthesis. For the conversion of thiocarbonyls to gem-difluorides, Deoxo-Fluor in the presence of a catalyst like SbCl₃ has proven highly effective.[9]
Table 1: Comparison of Common Deoxofluorinating Reagents
| Reagent | Precursor | Key Advantages | Key Limitations |
| DAST | Alcohols, Ketones | Effective for a wide range of substrates. | Thermally unstable, can be explosive; requires careful handling. |
| Deoxo-Fluor | Alcohols, Ketones | More thermally stable and safer than DAST.[9] | Can be less reactive than DAST for some substrates. |
| PyFluor | Alcohols | Stable, low-cost solid reagent; minimizes elimination side products.[10] | Primarily used for deoxyfluorination of alcohols. |
| Selectfluor® | Enolates, Enamides | Bench-stable solid, mild reaction conditions.[11][12] | Used for electrophilic, not nucleophilic, fluorination. |
A common pathway to fluorinated cyclohexylamines involves the deoxofluorination of a protected aminocyclohexanol or the reductive amination of a fluorinated cyclohexanone.
3.2. Electrophilic Fluorination
Electrophilic fluorination is employed when the cyclohexane substrate can be converted into a nucleophilic intermediate, such as an enolate or enamine. Modern electrophilic fluorinating reagents, often containing an N-F bond, are significantly safer and easier to handle than early reagents like elemental fluorine.[3]
Causality Behind Reagent Choice: Reagents like Selectfluor® (F-TEDA-BF₄) are highly popular. They are bench-stable, crystalline solids that deliver an electrophilic "F+" equivalent to a nucleophilic carbon center. This method is particularly powerful for the asymmetric synthesis of α-fluoroketones when combined with chiral organocatalysts, which generate a chiral enamine intermediate in situ.[13][14][15] This transient enamine then attacks the electrophilic fluorine source from a sterically less hindered face, establishing a fluorine-containing stereocenter with high enantioselectivity.[14][15]
Strategy 2: Synthesis from Fluorinated Building Blocks
An alternative and powerful strategy involves starting with molecules that already contain the C-F bond(s) and constructing the cyclohexylamine ring around them. This approach can circumvent issues with regioselectivity often encountered in direct fluorination.
A prominent example is the synthesis of highly substituted tetrafluorocyclohexylamines starting from benzonitrile.[4][5][6][16] This multi-step synthesis showcases several key organic transformations and provides excellent control over the final stereochemistry.
Caption: Workflow for synthesizing tetrafluorocyclohexylamines from benzonitrile.[4][16]
Causality Behind Experimental Choices:
-
Birch Reduction: This step is crucial for breaking the aromaticity of the starting material to generate a cyclohexadiene scaffold.[4][16]
-
In situ Methylation: The addition of a methyl group was found to be necessary to stabilize the final product against the elimination of hydrogen fluoride (HF), a common side reaction with polyfluorinated cyclohexanes.[4][5][6]
-
Double Epoxidation and Ring Opening: The stereochemical outcome of the final product is heavily influenced by this sequence. The epoxidation of the cyclohexadiene produces a mixture of diastereomeric diepoxides.[16] Subsequent ring-opening with a fluoride source sets the stereochemistry of the resulting fluorohydrins.
-
Nitrile Reduction: The final step converts the nitrile functional group into the desired primary amine. The choice of reducing agent is important; nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, proves effective for this transformation.[4][16]
Detailed Experimental Protocol: Synthesis of (2,3,5,6-Tetrafluoro-1-methylcyclohexyl)methanamine (5a)
The following protocol is adapted from the work of Bykova et al. and provides a representative example of the synthesis of a polyfluorinated cyclohexylamine building block.[5]
Step 1: Triflate Formation (10a)
-
To a solution of the crude fluorohydrin precursor (e.g., product from hydrofluorination of diepoxide 8a) in pyridine (20 mL) at 0°C, slowly add trifluoromethanesulfonic anhydride (3.7 mL, 21 mmol).
-
Allow the reaction mixture to gradually warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a mixture of water (100 mL) and copper sulfate solution (2 mL).
-
Extract the product with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate 7:3) to yield the triflate 10a as a white crystalline solid.[5]
Step 2: Fluorination to Nitrile (11a)
-
In a Teflon round-bottom flask equipped with a condenser, combine the triflate 10a (0.7 g, 1.5 mmol) and triethylamine trihydrofluoride (Et₃N·3HF) (2.68 g, 16 mmol).
-
Heat the mixture to 120 °C. The reaction is slow and may require up to 4 days for full conversion of the starting material.
-
After completion, cool the mixture to room temperature and carefully pour it into a saturated NaHCO₃ solution (150 mL).
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (petroleum ether/ethyl acetate 9:1) to yield the tetrafluorinated nitrile 11a (30% yield) as a white crystalline solid.[5]
Step 3: Reduction to Amine (5a)
-
Under an argon atmosphere, prepare a solution of the nitrile 11a (80 mg, 0.41 mmol) and nickel(II) chloride hexahydrate (264 mg, 2.05 mmol) in methanol (5 mL) in a flask cooled to 0 °C.
-
Slowly add sodium borohydride (155 mg, 4.1 mmol) to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material has been completely consumed (monitored by TLC).
-
Add aqueous ammonia (50 mL) and dilute the mixture with ethyl acetate (100 mL).
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine all organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final amine 5a (50% yield).[4][5]
Table 2: Summary of Yields for the Synthesis of Amine 5a and Isomers
| Step | Product | Starting Material | Reagents | Yield | Reference |
| Fluorination | Nitrile 11a | Triflate 10a | Et₃N·3HF | 30% | [5] |
| Fluorination | Nitrile 11b | Triflate 10b | Et₃N·3HF | 51% | [4] |
| Fluorination | Nitrile 11c | Triflate 10c | Et₃N·3HF | 31% | [4] |
| Reduction | Amine 5a | Nitrile 11a | NiCl₂·6H₂O, NaBH₄ | 50% | [4] |
| Reduction | Amine 5b | Nitrile 11b | NiCl₂·6H₂O, NaBH₄ | 65% | [4] |
Asymmetric Synthesis: The Frontier of Stereocontrol
Achieving high levels of stereocontrol is paramount for producing enantiopure building blocks for drug development. Asymmetric catalysis offers the most elegant solutions.
Organocatalytic Robinson Annulation: A one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones.[11] This method, promoted by cinchona alkaloid-derived amines, can generate products with two or three stereocenters in excellent yields and with up to 99% enantiomeric excess (ee) and 20:1 diastereomeric ratio (dr).[11] The resulting fluorinated cyclohexenones are valuable precursors for further elaboration into cyclohexylamines.
Dual Catalysis: A sophisticated approach merges two distinct chiral catalytic cycles—chiral anion phase-transfer catalysis and enamine catalysis—to achieve the direct asymmetric fluorination of α-substituted cyclohexanones.[14][15] This dual system generates quaternary fluorine-containing stereocenters with high enantioselectivity, a feat that is difficult to achieve with conventional methods.[14]
Enzymatic Approaches: While still an emerging area, enzymatic methods offer the potential for unparalleled selectivity.[17][18] Biocatalytic approaches can create a specific chiral environment within an enzyme's active site, enabling precise interactions with fluorinated motifs and facilitating highly selective transformations that are challenging to achieve through traditional chemical synthesis.[17][18]
Conclusion and Future Outlook
The synthesis of fluorinated cyclohexylamines has evolved significantly, moving from harsh, classical methods to sophisticated catalytic strategies that offer high degrees of control over regio- and stereochemistry. The deoxofluorination of cyclohexanol precursors and the construction of the ring from aromatic building blocks remain workhorse strategies in the field. The future of this domain lies in the continued development of practical, scalable, and highly selective asymmetric methods. Advances in photoredox catalysis, late-stage C-H fluorination, and biocatalysis are poised to provide even more efficient and direct routes to these valuable compounds, further empowering medicinal chemists to explore the unique chemical space offered by fluorinated cyclohexylamines in the design of next-generation therapeutics.
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Methodological & Application
The Strategic Incorporation of 3-(Trifluoromethyl)cyclohexanamine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is paramount. The strategic introduction of specific structural motifs can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. Among the privileged scaffolds, cycloalkylamines offer a three-dimensional architecture that can enhance binding interactions and improve physicochemical properties.[1] When combined with the powerful influence of a trifluoromethyl (CF₃) group, a unique building block emerges: 3-(Trifluoromethyl)cyclohexanamine.
This guide provides a comprehensive overview of the application of this compound in medicinal chemistry. It is designed to serve as a practical resource, offering not only a theoretical framework for its use but also detailed, actionable protocols for its synthesis and derivatization.
The Power of Two: The Synergy of the Cyclohexyl and Trifluoromethyl Moieties
The rationale for employing this compound in drug design stems from the advantageous properties of its constituent parts. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group and is known to significantly enhance several key drug-like properties.[2][3] These include:
-
Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[3][4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative metabolism.[3] This can lead to a longer drug half-life.
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby amines, which can be strategically employed to fine-tune the ionization state of a drug molecule at physiological pH, impacting its solubility, permeability, and target binding.[5]
-
Improved Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[3]
The cyclohexane ring, on the other hand, provides a non-planar, conformationally flexible scaffold that can orient substituents in precise three-dimensional space to optimize interactions with a biological target. Unlike flat aromatic rings, the chair conformation of the cyclohexane ring allows for axial and equatorial positioning of functional groups, providing a powerful tool for exploring structure-activity relationships (SAR).[1]
The combination of these two motifs in this compound offers a versatile building block for introducing desirable physicochemical properties and exploring novel chemical space in drug discovery programs.[6]
Synthesis and Stereochemical Considerations
This compound is commercially available, typically as a mixture of cis and trans diastereomers. For many applications, separation of these isomers is crucial, as they will orient appended functionalities differently in space, leading to potentially significant differences in biological activity.
Plausible Synthetic Routes to Stereochemically Defined Isomers
Protocol 1: Diastereoselective Reductive Amination of 3-(Trifluoromethyl)cyclohexanone
This protocol outlines a potential route to obtaining either the cis or trans isomer preferentially, based on the choice of reducing agent and reaction conditions.
Materials:
-
3-(Trifluoromethyl)cyclohexanone
-
Ammonia (or ammonium acetate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) for favoring the trans isomer
-
Sodium cyanoborohydride (NaBH₃CN) for potentially favoring the cis isomer
-
Methanol (MeOH)
-
1,2-Dichloroethane (DCE)
-
Hydrochloric acid (HCl) in diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Imine Formation (in situ):
-
To a solution of 3-(Trifluoromethyl)cyclohexanone (1.0 eq) in the chosen solvent (DCE for NaBH(OAc)₃ or MeOH for NaBH₃CN), add ammonia or ammonium acetate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or GC-MS.
-
-
Reduction:
-
For the trans isomer (thermodynamically favored): Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.[7]
-
For potentially favoring the cis isomer (kinetically favored): At 0 °C, add sodium cyanoborohydride (1.5 eq) to the methanolic solution of the imine. Maintain the pH between 6 and 7 by the dropwise addition of acetic acid. Stir at 0 °C for 4-6 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Isomer Separation:
-
The crude product will likely be a mixture of cis and trans isomers. Purification by silica gel column chromatography, carefully selecting the eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine), can often separate the diastereomers. The relative polarity of the isomers will depend on the specific substitution pattern of any derivatives.
-
Alternatively, the isomers can sometimes be separated by fractional crystallization of their hydrochloride or other salts.[4]
-
Causality Behind Procedural Choices:
The choice of reducing agent is critical for controlling the stereochemical outcome. Bulky reducing agents like sodium triacetoxyborohydride tend to attack the imine from the less sterically hindered face, leading to the thermodynamically more stable product, which is often the trans isomer where the amine and trifluoromethyl groups are in an equatorial-equatorial or axial-axial relationship that minimizes steric strain. Conversely, smaller reducing agents under kinetic control may favor attack from the more hindered face to give the cis isomer.
Application in Lead Optimization: Derivatization Protocols
Once the desired isomer of this compound is obtained, it can be readily incorporated into a lead molecule through standard transformations such as amide bond formation or reductive amination.
Amide Coupling
Amide bond formation is one of the most common reactions in medicinal chemistry. The following protocol provides a robust method for coupling this compound with a carboxylic acid.
Protocol 2: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of substrates, including potentially less nucleophilic amines.
Materials:
-
This compound (cis or trans isomer) (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Rationale for Reagent Selection:
HATU is an excellent choice for amide coupling due to its high efficiency and ability to suppress racemization of chiral carboxylic acids.[] DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine if it is used as a hydrochloride salt. The electron-withdrawing effect of the trifluoromethyl group may slightly decrease the nucleophilicity of the amine, making a potent coupling reagent like HATU advantageous.[9]
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing the 3-(trifluoromethyl)cyclohexyl moiety onto a molecule containing a ketone or aldehyde.
Protocol 3: Reductive Amination with a Carbonyl Compound
This protocol describes the direct reductive amination of a ketone or aldehyde with this compound using sodium triacetoxyborohydride.
Materials:
-
Aldehyde or ketone of interest (1.0 eq)
-
This compound (cis or trans isomer) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in DCE, add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Justification of the Method:
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[7][10] It is less reactive towards ketones and aldehydes than the intermediate iminium ion, which minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl compound.
Data Presentation and Visualization
Predicted Impact on Physicochemical Properties
The introduction of the 3-(trifluoromethyl)cyclohexyl moiety is expected to modulate the physicochemical properties of a parent molecule. The following table provides a qualitative summary of these anticipated effects.
| Property | Expected Impact of 3-(Trifluoromethyl)cyclohexyl Moiety | Rationale |
| Lipophilicity (LogP) | Increase | The trifluoromethyl group and the hydrocarbon scaffold of the cyclohexane ring both contribute to increased lipophilicity.[3] |
| Aqueous Solubility | Decrease | The increase in lipophilicity generally leads to a decrease in aqueous solubility. |
| Metabolic Stability | Increase | The C-F bonds in the trifluoromethyl group are highly resistant to enzymatic cleavage, particularly P450-mediated oxidation.[3] |
| Basicity (pKa of Amine) | Decrease | The strong electron-withdrawing nature of the CF₃ group will lower the pKa of the cyclohexylamine, making it less basic.[5] |
| Molecular Weight | Increase | The addition of a C₇H₁₂F₃N fragment will increase the molecular weight by approximately 167.17 g/mol . |
| Fraction of sp³ Carbons (Fsp³) | Increase | The saturated cyclohexane ring significantly increases the Fsp³ character, which is often correlated with improved clinical success rates. |
Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
Caption: Workflow for reductive amination.
Conclusion
This compound represents a valuable and strategically important building block for medicinal chemists. The convergence of the beneficial properties of the trifluoromethyl group and the three-dimensional nature of the cyclohexane scaffold provides a powerful tool for modulating the ADME and pharmacokinetic profiles of drug candidates. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery endeavors, ultimately contributing to the development of safer and more effective medicines.
References
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Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry.
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Amide synthesis by acylation. Organic Chemistry Portal.
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
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(Trifluoromethyl)cyclohexane | C7H11F3 | CID 6432413 - PubChem. NIH.
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Reductive Amination of Aldehydes and Ketones. Unacademy.
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(1R)-1-methyl-2-(trifluoromethyl)cyclohexane | C8H13F3 | CID 59880482 - PubChem.
-
The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. Semantic Scholar.
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Separation and purification of cis and trans isomers. Google Patents.
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Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
-
Application Note – Reductive Amination. Sigma-Aldrich.
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(Trifluoromethyl)cyclohexane. Chem-Impex.
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Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society.
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CAS 401-75-2: (Trifluoromethyl)cyclohexane. CymitQuimica.
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Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
-
Reductive amination. Wikipedia.
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
-
The preparation and applications of amides using electrosynthesis. Green Chemistry.
-
Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts?. PubMed.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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- 1. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Trifluoromethyl)cyclohexane | C7H11F3 | CID 6432413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Strategic Incorporation of 3-(Trifluoromethyl)cyclohexanamine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Harnessing the Power of Fluorine in a Saturated Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF3) is particularly prized for its ability to profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] When appended to a conformationally defined scaffold like a cyclohexane ring, the resulting building block, 3-(Trifluoromethyl)cyclohexanamine , offers a unique combination of features that can be leveraged to overcome common challenges in drug design, such as metabolic instability and poor membrane permeability.[3][4]
This technical guide provides an in-depth exploration of this compound as a versatile building block for drug discovery. We will delve into its key physicochemical properties, provide detailed, field-proven protocols for its incorporation into lead compounds, and present a case study illustrating its application in the design of potent and selective enzyme inhibitors.
Physicochemical Properties and Strategic Advantages
The utility of this compound stems from the unique electronic properties of the trifluoromethyl group coupled with the three-dimensional architecture of the cyclohexyl ring.
Key Physicochemical Data:
| Property | Value/Description | Source |
| Molecular Formula | C₇H₁₂F₃N | --INVALID-LINK-- |
| Molecular Weight | 167.17 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to almost colorless clear liquid or solid | --INVALID-LINK--, --INVALID-LINK-- |
| Predicted pKa | 9.89 ± 0.70 | --INVALID-LINK-- |
Strategic Advantages in Drug Design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][] Replacing a metabolically labile methyl or ethyl group with a CF3 group at a strategic position can significantly increase a drug candidate's half-life and bioavailability.[]
-
Modulation of Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[3][6] This is a critical consideration for drugs targeting intracellular proteins or the central nervous system.
-
Increased Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution of the entire molecule, potentially leading to more favorable interactions with the target protein. It can participate in dipole-dipole, ion-dipole, and even non-classical hydrogen bonding interactions.
-
Conformational Restriction: The cyclohexane ring provides a rigid, three-dimensional scaffold that can help to pre-organize the pharmacophoric elements of a drug molecule in the optimal conformation for binding to its target. This can lead to increased potency and selectivity.
Synthetic Protocols for the Incorporation of this compound
The primary amine handle of this compound allows for its ready incorporation into a wide variety of molecular scaffolds using standard synthetic transformations. Below are detailed protocols for two of the most common and critical reactions in medicinal chemistry: amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is the most frequently utilized reaction in drug discovery. Due to the electron-withdrawing effect of the trifluoromethyl group, the amine of this compound can be less nucleophilic than its non-fluorinated counterpart. Therefore, a robust coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended to ensure efficient reaction.
Reaction Principle: HATU is a uronium-based coupling reagent that activates the carboxylic acid to form a highly reactive acyl-O-azabenzotriazole intermediate. This intermediate is then readily displaced by the amine to form the desired amide bond. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction.
Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add this compound (1.1 eq) and HATU (1.2 eq).
-
Base Addition: To the stirring solution, add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines. This one-pot procedure involves the formation of an imine or iminium ion intermediate from a ketone or aldehyde and an amine, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation, as it is less likely to reduce the starting carbonyl compound.
Reaction Principle: The ketone or aldehyde reacts with this compound under mildly acidic conditions to form an iminium ion intermediate. STAB then selectively reduces the iminium ion to the corresponding secondary amine.
Workflow for reductive amination using STAB.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the ketone or aldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add this compound (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (1.2 eq) to the reaction mixture.
-
Imine Formation: Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Case Study: Hypothetical Design of a Novel Kinase Inhibitor
To illustrate the strategic application of this compound, we present a hypothetical case study in the design of a novel inhibitor for "Kinase X," a fictional enzyme implicated in a proliferative disease.
Background: Previous structure-activity relationship (SAR) studies on a series of pyrazolopyrimidine-based inhibitors of Kinase X revealed that a small, lipophilic group is preferred at the R1 position to occupy a hydrophobic pocket in the enzyme's active site. However, the lead compound, which bears an ethyl group at R1, suffers from rapid metabolic oxidation at the benzylic position of the ethyl group, leading to a short in vivo half-life.
Design Rationale: To address the metabolic liability of the lead compound, we propose to replace the ethyl group with the 3-(trifluoromethyl)cyclohexylamino moiety. The rationale for this modification is threefold:
-
Blocking Metabolism: The trifluoromethyl group is resistant to oxidative metabolism, which should block the primary route of degradation of the lead compound.
-
Maintaining Lipophilicity: The trifluoromethylcyclohexyl group will occupy the hydrophobic pocket, potentially maintaining or even enhancing binding affinity.
-
Introducing a Vector for Further Modification: The amine handle provides a point for further derivatization to explore additional interactions within the active site.
Structure-Activity Relationship (SAR) logic for the design of a novel kinase inhibitor.
Expected Outcome: The resulting analog incorporating the 3-(trifluoromethyl)cyclohexylamino group is predicted to exhibit a significantly improved pharmacokinetic profile, with a longer half-life and greater in vivo exposure compared to the original lead compound. The potency against Kinase X is expected to be maintained or potentially improved due to the favorable hydrophobic interactions of the new substituent. This new analog would represent a significant step forward in the development of a clinically viable drug candidate.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally rigid scaffold and the powerful electronic and steric properties of the trifluoromethyl group provides medicinal chemists with a powerful tool to address common challenges in lead optimization. The robust and reliable synthetic protocols for its incorporation make it an readily accessible component for the synthesis of novel, high-quality drug candidates. As the demand for drugs with improved pharmacokinetic and pharmacodynamic properties continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of medicine.
References
- 1. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for N-Alkylation of 3-(Trifluoromethyl)cyclohexanamine
Introduction: The Significance of N-Alkylated 3-(Trifluoromethyl)cyclohexanamine Scaffolds
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The this compound scaffold is, therefore, a valuable building block in medicinal chemistry. N-alkylation of this primary amine opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. The electron-withdrawing nature of the CF₃ group, however, decreases the nucleophilicity of the amine, presenting unique challenges for its derivatization.
This comprehensive guide provides detailed experimental protocols for two robust and widely applicable methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . These protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing practical, field-proven insights for successful synthesis.
Safety Precautions
This compound is classified as acutely toxic if swallowed.[1][2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[1][2]
Protocol 1: Reductive Amination
Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds.[3] It proceeds via a two-step, one-pot sequence where the amine first condenses with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[3][4] This method is particularly advantageous as it often minimizes the over-alkylation products that can be a significant issue in direct alkylation methods.[3]
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is a common choice as it is relatively non-reactive and effectively dissolves both the starting materials and the intermediate imine.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of unreacted aldehydes or ketones.[3] It is less reactive towards carbonyls at neutral or slightly acidic pH, allowing for the formation of the imine before reduction.
-
Reaction Conditions: The reaction is typically run at room temperature. The initial imine formation can be monitored, and for less reactive carbonyls, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial to drive the equilibrium towards the imine.
Experimental Workflow Diagram
Caption: Workflow for one-pot reductive amination.
Detailed Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in dichloromethane (DCM, 0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Quantitative Data Summary Table
| Parameter | Value | Rationale |
| Stoichiometry (Amine:Carbonyl:Reducer) | 1.0 : 1.1 : 1.5 | A slight excess of the carbonyl ensures complete consumption of the amine. An excess of the reducing agent drives the reaction to completion. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and intermediates; relatively inert. |
| Concentration | 0.2 M | A standard concentration for efficient reaction kinetics. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for this transformation. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the carbonyl compound. |
| Typical Yield | 60-90% | Yields can vary based on the steric and electronic properties of the carbonyl substrate. |
Protocol 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction. A significant challenge with this method is controlling the extent of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base that is sufficient to neutralize the acid byproduct without promoting significant side reactions. A stronger base could lead to elimination reactions with certain alkyl halides.
-
Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) can be added in catalytic amounts to facilitate the reaction, especially if the reactants have limited solubility in the solvent.
-
Control of Over-alkylation: Using a slight excess of the amine relative to the alkyl halide can help to favor mono-alkylation. However, careful monitoring of the reaction is crucial.
Experimental Workflow Diagram
Caption: Workflow for direct N-alkylation with an alkyl halide.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (MeCN, 0.3 M).
-
Reagent Addition: Add the alkyl halide (1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS, paying close attention to the formation of the dialkylated byproduct.
-
Work-up: Once the alkyl halide is consumed, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-alkylated product from any unreacted starting material and dialkylated byproduct.
Quantitative Data Summary Table
| Parameter | Value | Rationale |
| Stoichiometry (Amine:Alkyl Halide:Base) | 1.2 : 1.0 : 2.0 | An excess of the amine can favor mono-alkylation. An excess of base ensures complete neutralization of the acid byproduct. |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent suitable for Sₙ2 reactions. |
| Concentration | 0.3 M | A common concentration for bimolecular reactions. |
| Temperature | Room Temperature to 60 °C | Higher temperatures may be required for less reactive alkyl halides, but can also increase over-alkylation. |
| Reaction Time | 6-24 hours | Highly dependent on the reactivity of the alkyl halide. |
| Typical Yield | 40-75% | Yields are often moderate due to the potential for over-alkylation. |
Conclusion
The choice between reductive amination and direct alkylation for the N-alkylation of this compound will depend on the specific synthetic goals and the nature of the desired alkyl substituent. Reductive amination is generally the preferred method for achieving high yields of mono-alkylated products with a wide range of alkyl groups that can be introduced via the corresponding aldehyde or ketone. Direct alkylation, while conceptually simpler, often requires more careful control to minimize side products. The protocols provided herein offer robust starting points for the synthesis of novel N-alkylated this compound derivatives, valuable scaffolds for the discovery of new chemical entities in drug development.
References
- Hughes, G., et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Wikipedia. Reductive amination. [Link]
-
The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. [Link]
- Marzaro, G., et al. (2010). A green, efficient, rapid and clean method for mono-N-alkylated aromatic amines using microwave irradiation in water without any catalyst. Green Chemistry, 12(11), 2001-2006.
- Bhattacharyya, S. (1995). A simple and efficient approach for the monoalkylation of primary amines under mild reaction conditions. Tetrahedron Letters, 36(27), 4845-4848.
- Xu, Q., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(14), 3940-3944.
Sources
Application Notes and Protocols: 3-(Trifluoromethyl)cyclohexanamine in Agrochemical Synthesis
Introduction: The Strategic Advantage of Fluorinated Alicyclic Scaffolds in Agrochemical Design
The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the vast chemical space explored by researchers, fluorinated organic compounds have emerged as a cornerstone of modern pesticide design. The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, can profoundly enhance the biological efficacy of a molecule. This is attributed to the unique physicochemical properties the CF₃ group imparts, including increased metabolic stability, enhanced lipophilicity for better membrane penetration, and potent electronic effects that can modulate binding affinity to target enzymes or receptors.[1][2]
While much of the focus has been on aromatic systems, the use of alicyclic scaffolds, such as the cyclohexane ring, offers distinct advantages in agrochemical design. These non-aromatic rings provide three-dimensional diversity, which can lead to improved target specificity and reduced off-target effects compared to their flat, aromatic counterparts. The combination of a trifluoromethyl group with a cyclohexanamine core in 3-(Trifluoromethyl)cyclohexanamine presents a versatile and highly valuable building block for the synthesis of a new generation of herbicides, fungicides, and insecticides. This application note provides an in-depth guide to the synthetic utility of this compound, complete with detailed protocols for the preparation of key agrochemical intermediates and illustrative target molecules.
Core Attributes of the this compound Scaffold
The strategic incorporation of this compound into an agrochemical candidate leverages several key molecular attributes:
| Property | Contribution to Agrochemical Activity |
| Trifluoromethyl Group | - Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to enzymatic degradation, prolonging the active life of the pesticide in the target organism and the environment. - Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the waxy cuticle of plant leaves or the cell membranes of fungi and insects. - Electronic Effects: As a strong electron-withdrawing group, the CF₃ moiety can influence the acidity/basicity of nearby functional groups and modulate the electronic properties of the molecule, potentially leading to stronger interactions with the target site. |
| Cyclohexyl Ring | - Three-Dimensional Structure: The non-planar, chair-like conformation of the cyclohexane ring provides a rigid, three-dimensional scaffold. This can lead to more specific binding to the target protein, potentially increasing potency and reducing off-target effects on beneficial organisms. - Scaffold for Derivatization: The cyclohexane ring offers multiple points for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. |
| Amine Functionality | - Reactive Handle: The primary amine group is a versatile functional handle for a wide range of chemical transformations, enabling the straightforward synthesis of diverse classes of agrochemicals, including amides, ureas, and sulfonamides. |
Synthetic Applications and Exemplary Protocols
The primary amine of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. Below are detailed protocols for the synthesis of representative agrochemical classes derived from this versatile building block. These protocols are designed to be robust and adaptable for the synthesis of a library of candidate compounds for biological screening.
Application 1: Synthesis of N-(3-(Trifluoromethyl)cyclohexyl)benzamide Derivatives (Potential Herbicides/Fungicides)
Rationale: The amide bond is a common feature in a vast number of herbicides and fungicides. The synthesis of N-substituted benzamides from this compound and various substituted benzoyl chlorides allows for the exploration of structure-activity relationships by modifying the substitution pattern on the aromatic ring. This approach is a classic method for generating libraries of potential agrochemicals.
Experimental Workflow:
Caption: Workflow for the synthesis of N-cyclohexyl benzamide derivatives.
Detailed Protocol:
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Cool the solution to 0°C using an ice-water bath.
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
2. Acylation:
-
In a separate flask, dissolve the desired substituted benzoyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the stirred amine solution at 0°C over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(Trifluoromethyl)cyclohexyl)benzamide derivative.
4. Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application 2: Synthesis of N'-Aryl-N-(3-(trifluoromethyl)cyclohexyl)urea Derivatives (Potential Herbicides)
Rationale: Phenylurea herbicides are a well-established class of agrochemicals that act by inhibiting photosynthesis. The synthesis of novel ureas incorporating the this compound scaffold is a promising strategy for discovering new herbicides with potentially improved properties. A straightforward and environmentally friendly approach is the reaction with an isocyanate, or by using a phosgene-free method with potassium isocyanate.
Experimental Workflow:
Caption: Workflow for the synthesis of N'-Aryl-N-cyclohexylurea derivatives.
Detailed Protocol:
1. Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M solution).
-
Stir the solution at room temperature.
2. Urea Formation:
-
Add the desired substituted phenyl isocyanate (1.05 eq.) to the amine solution in one portion.
-
A mild exotherm may be observed.
-
Continue to stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution as it forms.
-
Monitor the reaction for the disappearance of the starting materials by TLC.
3. Isolation of Product:
-
If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure N'-Aryl-N-(3-(trifluoromethyl)cyclohexyl)urea.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
4. Characterization:
-
Confirm the identity and purity of the synthesized urea derivative using ¹H NMR, ¹³C NMR, and elemental analysis or high-resolution mass spectrometry.
Application 3: Synthesis of N-(3-(Trifluoromethyl)cyclohexyl)benzenesulfonamide Derivatives (Potential Fungicides/Herbicides)
Rationale: The sulfonamide moiety is present in a number of commercial agrochemicals and pharmaceuticals. The synthesis of sulfonamides from this compound provides access to another important class of potential agrochemicals. The reaction with various substituted benzenesulfonyl chlorides is a robust and versatile method for preparing a diverse library of compounds.
Experimental Workflow:
Caption: Workflow for the synthesis of N-cyclohexyl sulfonamide derivatives.
Detailed Protocol:
1. Reaction Setup:
-
Dissolve this compound (1.0 eq.) in pyridine (used as both solvent and base, approx. 0.5 M solution) in a round-bottom flask.
-
Cool the solution to 0°C with an ice-water bath and stir.
2. Sulfonylation:
-
Add the desired substituted benzenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction by TLC.
3. Work-up and Purification:
-
Pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
4. Characterization:
-
The structure and purity of the final N-(3-(Trifluoromethyl)cyclohexyl)benzenesulfonamide product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Conclusion and Future Perspectives
This compound is a valuable building block for the synthesis of novel agrochemicals. Its unique combination of a trifluoromethyl group, a three-dimensional alicyclic scaffold, and a versatile primary amine functionality provides a strong foundation for the development of next-generation herbicides, fungicides, and insecticides. The protocols detailed in this application note offer robust and adaptable methods for accessing key agrochemical classes from this starting material. Further exploration of the chemical space around this scaffold, including the synthesis of more complex heterocyclic derivatives and the investigation of the biological activity of the cis and trans isomers, holds significant promise for the discovery of new and effective crop protection agents.
References
Application Note & Protocols: Strategic Synthesis of Novel Pharmaceutical Intermediates from 3-(Trifluoromethyl)cyclohexanamine
Abstract
The 3-(trifluoromethyl)cyclohexanamine scaffold is a building block of significant interest in modern medicinal chemistry. The trifluoromethyl (CF3) group is a well-established bioisostere for other functionalities and can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of diverse pharmaceutical intermediates starting from this compound. We present validated, step-by-step protocols for key synthetic transformations including amide bond formation, reductive amination, and the synthesis of sulfonamides and ureas. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for producing novel intermediates with high purity and yield.
Introduction: The Value of the this compound Scaffold
The introduction of fluorine-containing groups is a cornerstone of modern drug design.[1][4] Specifically, the trifluoromethyl group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it an invaluable substituent for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] When incorporated into a conformationally restricted aliphatic ring like cyclohexane, it provides a three-dimensional scaffold that can effectively probe the binding pockets of biological targets.
This compound serves as a versatile starting material, presenting a primary amine handle for a wide array of synthetic transformations. This guide details four fundamental and high-utility derivatizations crucial for the synthesis of compound libraries in drug discovery programs.
Core Synthetic Transformations and Protocols
This section details the protocols for transforming this compound into key pharmaceutical intermediate classes. For the purpose of these protocols, it is assumed that the starting material is a mixture of cis and trans isomers. Chromatographic separation may be required for specific stereoisomers if desired.
Synthesis of N-(3-(Trifluoromethyl)cyclohexyl)amides via Amide Coupling
Amide bonds are the most common linkage in medicinal chemistry, forming the backbone of peptides and a vast number of small molecule drugs.[5] The synthesis of amide derivatives from unique building blocks is crucial for exploring new chemical space.[6] The potential for reduced nucleophilicity of the amine due to the electron-withdrawing CF3 group necessitates the use of robust coupling reagents.[6] We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient reagent known for rapid reaction times and suppression of side reactions, especially with challenging substrates.[6]
Caption: Workflow for HATU-mediated amide coupling.
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add the desired carboxylic acid (1.0 eq.). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Activator Addition: To the solution, add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.). Stir the mixture at room temperature for 15 minutes. The formation of the active ester is crucial for efficient coupling.[7]
-
Amine Addition: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL). The aqueous washes remove DMF and excess reagents.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Expected Outcome |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 75 - 95% |
| Purity (Post-Chroma.) | >98% (by LC-MS) |
| Notes | DIPEA is used as a non-nucleophilic base to neutralize the reaction and liberate the free amine from any potential salt form. |
Synthesis of N-Substituted Amines via Reductive Amination
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an imine intermediate.[8] This one-pot procedure is highly efficient and atom-economical. For this transformation, sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice as it is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the intermediate iminium ion, minimizing side reactions.[9]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Catalytic Pathways to 3-(Trifluoromethyl)cyclohexanamine Derivatives: An Application Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the 3-(Trifluoromethyl)cyclohexanamine Scaffold
The this compound core is a privileged scaffold in modern drug discovery and agrochemistry. The trifluoromethyl (CF3) group, a bioisostere of the ethyl group, imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. The cyclohexanamine framework provides a three-dimensional geometry that allows for precise spatial orientation of substituents, crucial for optimizing interactions with biological targets. Consequently, the development of efficient and stereocontrolled catalytic methods for the synthesis of these derivatives is of paramount importance to researchers in the pharmaceutical and chemical industries.
This comprehensive guide provides an in-depth analysis of two primary catalytic strategies for the synthesis of this compound derivatives: the catalytic hydrogenation of 3-(trifluoromethyl)aniline and the diastereoselective reductive amination of 3-(trifluoromethyl)cyclohexanone. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.
Method 1: Catalytic Hydrogenation of 3-(Trifluoromethyl)aniline
The catalytic hydrogenation of anilines is a robust and scalable method for the synthesis of cyclohexylamines. This approach is particularly attractive for producing this compound from the readily available precursor, 3-(trifluoromethyl)aniline. The core of this transformation lies in the reduction of the aromatic ring using molecular hydrogen in the presence of a heterogeneous catalyst.
Scientific Rationale and Mechanistic Considerations
The hydrogenation of anilines to cyclohexylamines is a well-established industrial process. The reaction proceeds via the adsorption of the aromatic ring onto the surface of a metal catalyst (e.g., rhodium, ruthenium, or palladium), followed by the sequential addition of hydrogen atoms to the double bonds of the benzene ring.
A critical challenge in the hydrogenation of halogenated or functionalized anilines is preventing hydrodefluorination or other side reactions. The choice of catalyst and reaction conditions is therefore crucial to ensure high chemoselectivity. Rhodium-based catalysts are often favored for their high activity and selectivity in aniline hydrogenation under milder conditions compared to other platinum-group metals.
The stereochemical outcome of the hydrogenation (i.e., the cis/trans ratio of the resulting this compound) is influenced by several factors, including the catalyst, solvent, and reaction temperature. The initial stereochemistry of hydrogen addition to the aromatic ring and subsequent isomerizations on the catalyst surface determine the final product distribution.
Workflow for Catalytic Hydrogenation of 3-(Trifluoromethyl)aniline
Caption: General workflow for the catalytic hydrogenation of 3-(trifluoromethyl)aniline.
Detailed Experimental Protocol: Catalytic Hydrogenation using Rh/C
This protocol is a representative example for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
3-(Trifluoromethyl)aniline
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol (MeOH), anhydrous
-
Pressurized hydrogenation reactor
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Celite® or other filter aid
Procedure:
-
Reactor Charging: In a suitable high-pressure reactor, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of substrate).
-
Catalyst Addition: Under a stream of inert gas, carefully add 5% Rh/C catalyst (typically 1-5 mol% Rh relative to the substrate).
-
Inerting: Seal the reactor and purge the system with nitrogen or argon gas three to five times to ensure an oxygen-free atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. The progress can also be monitored by taking aliquots (after depressurizing and purging with inert gas) and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford this compound as a mixture of cis and trans isomers.
Comparative Data for Catalyst Systems
| Catalyst | Typical Loading (mol%) | Pressure (bar) | Temperature (°C) | Selectivity | Comments |
| Rh/C | 1-5 | 10-50 | 50-100 | High | Good activity and selectivity under relatively mild conditions. |
| Ru/C | 1-5 | 50-100 | 100-150 | Good | Higher temperatures and pressures may be required. |
| Pd/C | 5-10 | 20-70 | 70-120 | Moderate | Risk of hydrodefluorination can be higher. |
Method 2: Diastereoselective Reductive Amination of 3-(Trifluoromethyl)cyclohexanone
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. For the synthesis of this compound, this involves the reaction of 3-(trifluoromethyl)cyclohexanone with an amine source, followed by the in-situ reduction of the resulting imine or enamine intermediate.
Scientific Rationale and Mechanistic Considerations
The reductive amination process consists of two key steps: the formation of a C=N bond (imine or enamine) and its subsequent reduction. The reaction is typically carried out as a one-pot procedure.
-
Imine/Enamine Formation: 3-(Trifluoromethyl)cyclohexanone reacts with an amine source (e.g., ammonia or an ammonium salt) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the case of a cyclic ketone, an enamine tautomer can also be formed. This step is often acid-catalyzed.
-
Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine/enamine in the presence of the starting ketone.
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are required to avoid the premature reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and selectivity for imines over ketones. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to the lower toxicity of its byproducts.
The diastereoselectivity of the reduction (formation of cis vs. trans isomers) is determined by the direction of hydride attack on the imine intermediate. The trifluoromethyl group at the 3-position exerts a significant steric and electronic influence, directing the incoming hydride to the less hindered face of the molecule.
Mechanism of Reductive Amination
Caption: Simplified mechanism of reductive amination.
Detailed Experimental Protocol: Reductive Amination using NaBH(OAc)₃
This protocol provides a general procedure for the synthesis of this compound from the corresponding ketone.
Materials:
-
3-(Trifluoromethyl)cyclohexanone
-
Ammonium acetate (NH₄OAc) or Ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous DCM or DCE, add ammonium acetate (2.0-3.0 eq). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking) to yield this compound.
Comparative Data for Reducing Agents in Reductive Amination
| Reducing Agent | Solvent | pH | Selectivity | Comments |
| NaBH(OAc)₃ | DCM, DCE | Neutral/Acidic | High | Mild, selective for imines, and generally gives high yields. |
| NaBH₃CN | MeOH, EtOH | Weakly Acidic | High | Effective but toxic cyanide byproducts are a concern. |
| NaBH₄ | MeOH, EtOH | Neutral/Basic | Moderate | Can reduce the starting ketone, leading to lower yields of the desired amine. |
Asymmetric Synthesis: Accessing Enantiopure Derivatives
For many pharmaceutical applications, the synthesis of a single enantiomer of the target molecule is essential. Both catalytic hydrogenation and reductive amination can be adapted for asymmetric synthesis.
-
Asymmetric Hydrogenation: This can be achieved by using a chiral catalyst, typically a transition metal (e.g., rhodium, iridium, or ruthenium) complexed with a chiral ligand (e.g., a chiral diphosphine). The chiral environment created by the ligand directs the addition of hydrogen to one face of the substrate, leading to the formation of one enantiomer in excess. The asymmetric hydrogenation of enamines, which can be formed from 3-(trifluoromethyl)cyclohexanone, is a particularly relevant approach.[1]
-
Asymmetric Reductive Amination: This can be accomplished in several ways:
-
Using a Chiral Amine: Reacting the ketone with a chiral amine source (e.g., a chiral primary amine) followed by reduction can lead to a diastereoselective synthesis. Subsequent removal of the chiral auxiliary yields the enantiopure target amine.
-
Using a Chiral Reducing Agent: While less common, chiral borohydride reagents can be employed to effect an enantioselective reduction of the imine intermediate.
-
Catalytic Asymmetric Reduction: The use of a chiral catalyst (e.g., a chiral Lewis acid or a transition metal complex) in conjunction with a stoichiometric reducing agent can promote the enantioselective reduction of the imine.
-
The development of catalytic asymmetric methods for the synthesis of trifluoromethylated amines is an active area of research, with organocatalysis and transition metal catalysis providing powerful tools for accessing these valuable compounds with high enantioselectivity.[2][3]
Conclusion
The synthesis of this compound derivatives can be effectively achieved through two primary catalytic routes: the hydrogenation of 3-(trifluoromethyl)aniline and the reductive amination of 3-(trifluoromethyl)cyclohexanone. The choice between these methods will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required stereochemical purity. Catalytic hydrogenation is a robust method suitable for large-scale production, while reductive amination offers high versatility and is amenable to a wide range of substrates and conditions, particularly for diastereoselective syntheses. The continued development of asymmetric catalytic systems will further enhance the accessibility of enantiopure this compound derivatives, paving the way for the discovery of novel therapeutic agents and agrochemicals.
References
-
Hughes, G., Devine, P. N., Naber, J. R., O'Shea, P. D., Foster, B. S., McKay, D. J., & Volante, R. P. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Angewandte Chemie International Edition, 46(11), 1839-1842. Available at: [Link]
-
Langer, T., & Helmchen, G. (2005). Rhodium (I) catalyzed asymmetric hydrogenation of enamines. Tetrahedron: Asymmetry, 16(10), 1785-1791. Available at: [Link]
-
Wu, Y., & Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Journal of the American Chemical Society, 134(35), 14334-14337. Available at: [Link]
-
Wu, Y., & Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed Central. Available at: [Link]
-
Brandeis University. (n.d.). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks. Available at: [Link]
-
Hughes, G., et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed. Available at: [Link]
-
Tambar, A. U., & Toste, F. D. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12507-12536. Available at: [Link]
-
Zhang, X. (Ed.). (2011). Rhodium (I)-Catalyzed Asymmetric Hydrogenation. In Asymmetric Catalysis (pp. 1-46). Wiley-VCH. Available at: [Link]
-
Request PDF. (n.d.). Diastereoselective Reductive Amination of Aryl Trifluoromethyl Ketones and α-Amino Esters. ResearchGate. Available at: [Link]
-
Wu, Y., & Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. Available at: [Link]
-
Wu, Y., & Deng, L. (2016). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. figshare. Available at: [Link]
-
Semantic Scholar. (n.d.). Enantioselective rhodium(I)-catalyzed hydrogenation of trifluoromethyl ketones. Semantic Scholar. Available at: [Link]
-
Li, H., et al. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. PubMed. Available at: [Link]
-
Liu, G., et al. (2021). Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates. CCS Chemistry. Available at: [Link]
-
MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]
-
Wu, Y., & Deng, L. (2014). Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. PubMed Central. Available at: [Link]
-
Hammond, G. B., & Xu, B. (2011). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN109651164A - The method of aniline hydrogenation synthesis cyclohexylamine. Google Patents.
-
J-GLOBAL. (n.d.). Metal-Free Aromatic Hydrogenation: Aniline to Cyclohexyl-amine Derivatives. J-GLOBAL. Available at: [Link]
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Application Notes and Protocols: Electrophilic Reactions of 3-(Trifluoromethyl)cyclohexanamine
Introduction: The Strategic Importance of 3-(Trifluoromethyl)cyclohexanamine in Modern Chemistry
This compound is a versatile building block of significant interest in pharmaceutical and agrochemical research.[1][2] The incorporation of the trifluoromethyl (CF₃) group onto the cyclohexyl scaffold imparts a unique combination of properties. The CF₃ group is a powerful electron-withdrawing moiety that significantly reduces the basicity of the amine.[3][4] This modulation of pKa is a critical design element in medicinal chemistry for optimizing drug-receptor interactions and improving pharmacokinetic profiles. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability and metabolic stability of parent molecules, making it a valuable substituent in the design of bioactive compounds.[5][6]
These application notes provide a comprehensive guide to the reaction of this compound with various electrophilic reagents, focusing on acylation, alkylation, and sulfonylation. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, offering both practical experimental procedures and an in-depth understanding of the underlying chemical principles.
Acylation Reactions: Formation of Amides
The acylation of this compound to form the corresponding amide is a fundamental transformation. The resulting amide bond is a common feature in many pharmaceutical agents. Due to the reduced nucleophilicity of the amine, careful selection of the acylating agent and reaction conditions is crucial for achieving high yields.
Mechanistic Considerations
The acylation of amines typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, anhydride). This is followed by the departure of a leaving group. The strong electron-withdrawing effect of the trifluoromethyl group in this compound diminishes the electron density on the nitrogen atom, thereby slowing down the rate of this nucleophilic attack compared to its non-fluorinated counterpart. Consequently, more reactive acylating agents or the use of a base catalyst is often necessary.
Caption: General mechanism for the acylation of this compound.
Experimental Protocol: Acylation with Acetyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using acetyl chloride as the electrophile and triethylamine as a base to neutralize the HCl byproduct.
Materials:
-
This compound (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv) to the stirred solution.
-
Slowly add acetyl chloride (1.1 equiv) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Nucleophile |
| Acetyl Chloride | 1.1 | Electrophile |
| Triethylamine | 1.2 | Base (HCl scavenger) |
| Dichloromethane | - | Solvent |
Alkylation Reactions: Synthesis of Secondary and Tertiary Amines
The N-alkylation of this compound with alkyl halides provides access to secondary and, subsequently, tertiary amines. Similar to acylation, the reduced nucleophilicity of the starting amine necessitates careful consideration of reaction conditions to prevent side reactions and ensure efficient conversion.
Mechanistic Insights
Alkylation of amines with alkyl halides proceeds via a nucleophilic substitution (Sₙ2) mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The presence of the electron-withdrawing CF₃ group can make the primary amine a weaker nucleophile, potentially requiring more reactive alkyl halides (e.g., iodides or bromides) or higher reaction temperatures.[7] Over-alkylation to form the tertiary amine and even the quaternary ammonium salt is a common side reaction and can be controlled by adjusting the stoichiometry of the reactants.
Caption: Experimental workflow for the N-alkylation of this compound.
Experimental Protocol: Mono-alkylation with Benzyl Bromide
This protocol details the mono-alkylation of this compound with benzyl bromide using potassium carbonate as the base.
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature.
-
Add benzyl bromide (1.05 equiv) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Nucleophile |
| Benzyl Bromide | 1.05 | Electrophile |
| Potassium Carbonate | 2.0 | Base |
| Acetonitrile | - | Solvent |
Sulfonylation Reactions: Formation of Sulfonamides
The reaction of this compound with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in a variety of drugs, including antibiotics and diuretics. The sulfonylation reaction is generally robust, but the attenuated reactivity of the fluorinated amine should be taken into account.
Mechanistic Overview
The sulfonylation of an amine with a sulfonyl chloride is analogous to acylation. The amine's lone pair attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation by a base affords the stable sulfonamide. The use of a non-nucleophilic base, such as pyridine or triethylamine, is standard practice to neutralize the generated HCl.
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
This protocol outlines the synthesis of N-(3-(trifluoromethyl)cyclohexyl)-4-methylbenzenesulfonamide.
Materials:
-
This compound (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of anhydrous dichloromethane and anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for the disappearance of the starting amine by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Nucleophile |
| p-Toluenesulfonyl Chloride | 1.1 | Electrophile |
| Pyridine | - | Base and Solvent |
| Dichloromethane | - | Co-solvent |
Conclusion
The protocols and guidelines presented in these application notes are designed to facilitate the successful reaction of this compound with a range of common electrophiles. The key takeaway for researchers is the attenuated nucleophilicity of the amine due to the potent electron-withdrawing nature of the trifluoromethyl group. This necessitates the use of slightly more forcing conditions, such as elevated temperatures, more reactive electrophiles, or appropriate base catalysis, to achieve efficient transformations. By understanding these principles, scientists can effectively leverage this compound as a valuable synthon in the development of novel molecules with enhanced biological and pharmacological properties.
References
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). Available at: [Link]
-
3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). Chem-Impex. Available at: [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PubMed Central. Available at: [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Available at: [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central. Available at: [Link]
-
Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. Available at: [Link]
-
Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society. Available at: [Link]
-
(PDF) Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. Available at: [Link]
-
Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. PubMed. Available at: [Link]
-
4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). Chem-Impex. Available at: [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. Available at: [Link]
-
Three-Component Sulfonylation and Heteroannulation Enabled by 3-Fold Defluorofunctionalization of Trifluoromethyl Enones. ResearchGate. Available at: [Link]
-
Expeditious and Efficient ortho‐Selective Trifluoromethane‐sulfonylation of Arylhydroxylamines. ResearchGate. Available at: [Link]
-
Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer. PubMed Central. Available at: [Link]
-
Nucleophilic trifluoromethoxylation of alkyl halides without silver. PubMed Central. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed Central. Available at: [Link]
-
Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group - Princeton University. Available at: [Link]
-
Photocatalytic stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via Heck-type alkylation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Photocatalytic C-F alkylation; Facile access to multifluorinated arenes. ResearchGate. Available at: [Link]
-
C–H Fluoroalkylsulfinylation/Intramolecular Rearrangement for Precise Synthesis of Fluoroalkyl Sulfoxides. OUCI. Available at: [Link]
Sources
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- 4. chinesechemsoc.org [chinesechemsoc.org]
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Application Note: A Scalable and Efficient Protocol for the Industrial Synthesis of 3-(Trifluoromethyl)cyclohexanamine
Abstract: 3-(Trifluoromethyl)cyclohexanamine is a crucial building block in the pharmaceutical and agrochemical industries, valued for the unique physicochemical properties imparted by the trifluoromethyl group. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via the catalytic hydrogenation of 3-(trifluoromethyl)aniline. The described methodology is optimized for industrial applications, focusing on mild reaction conditions, high yields, and operational safety.
Introduction: The Significance of Trifluoromethylated Cyclohexylamines
The incorporation of a trifluoromethyl (-CF3) group into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of a variety of bioactive molecules.[1] The development of an efficient and economically viable large-scale synthesis is therefore of paramount importance.
This guide details a preferred industrial method: the direct catalytic hydrogenation of commercially available 3-(trifluoromethyl)aniline. This approach is advantageous due to its atom economy, use of a readily available starting material, and avoidance of harsh reagents often associated with other trifluoromethylation or amination strategies.[2][3]
Synthetic Strategy: Catalytic Hydrogenation of 3-(Trifluoromethyl)aniline
The most direct and scalable route to this compound is the catalytic hydrogenation of the aromatic ring of 3-(trifluoromethyl)aniline.[1] This transformation is typically achieved using a platinum-based catalyst under a hydrogen atmosphere.
Mechanistic Rationale
The reaction proceeds via heterogeneous catalysis, where the aromatic ring of 3-(trifluoromethyl)aniline adsorbs onto the surface of the platinum catalyst. Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and is dissociated into reactive hydrogen atoms. These hydrogen atoms are then sequentially added to the aromatic ring, leading to its saturation and the formation of the corresponding cyclohexanamine. The use of trifluoroacetic acid as a solvent has been shown to be particularly effective for this transformation, proceeding even at room temperature and atmospheric pressure.[1]
Workflow Overview
The overall workflow for the synthesis is outlined in the diagram below. It encompasses the reaction setup, the hydrogenation process, catalyst removal, and product isolation and purification.
Caption: High-level workflow for the synthesis of this compound.
Detailed Industrial-Scale Synthesis Protocol
This protocol is designed for a multi-kilogram scale synthesis in a suitable industrial reactor. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 3-(Trifluoromethyl)aniline | ≥98% | Commercial | Starting material[4] |
| Platinum(IV) oxide (PtO₂) | Catalyst grade | Commercial | Adams' catalyst[1] |
| Trifluoroacetic acid (TFA) | Anhydrous | Commercial | Solvent[1] |
| Hydrogen (H₂) gas | High purity | Industrial gas supplier | |
| Diethyl ether | Anhydrous | Commercial | For extraction |
| Sodium bicarbonate (NaHCO₃) | Technical | Commercial | For neutralization |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| Glass-lined reactor | Industrial | - | With overhead stirring, temperature control, and gas inlet/outlet |
| Filtration system | Industrial | - | e.g., Nutsche filter |
| Rotary evaporator | Industrial | - | For solvent removal |
| Vacuum distillation unit | Industrial | - | For final purification |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the glass-lined reactor is clean, dry, and inerted with nitrogen gas.
-
Charging the Reactor:
-
Charge the reactor with 3-(trifluoromethyl)aniline (1.0 eq).
-
Under a nitrogen blanket, carefully add anhydrous trifluoroacetic acid (approximately 10-15 volumes relative to the aniline).
-
Begin gentle agitation to dissolve the starting material.
-
Carefully add Platinum(IV) oxide (PtO₂) catalyst (typically 0.01-0.05 mol% relative to the aniline).
-
-
Hydrogenation:
-
Seal the reactor and purge the headspace with hydrogen gas several times to remove all nitrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (atmospheric pressure can be sufficient, though slightly elevated pressures of 2-5 bar may increase reaction rates).[1]
-
Maintain the reaction temperature at room temperature (20-25 °C). The reaction is typically exothermic, so cooling may be required to maintain the set temperature.
-
Monitor the reaction progress by monitoring hydrogen uptake or by in-process control (IPC) sampling and analysis (e.g., GC-MS) to check for the disappearance of the starting material. The reaction is typically complete within 24-48 hours under these mild conditions.[1]
-
-
Catalyst Removal:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite in the filtration system to remove the platinum catalyst.
-
Wash the catalyst cake with a small amount of fresh trifluoroacetic acid or diethyl ether to ensure complete recovery of the product.
-
-
Solvent Removal and Work-up:
-
Transfer the filtrate to a separate vessel.
-
Carefully neutralize the trifluoroacetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8). Caution: This is an exothermic reaction and will produce a significant amount of CO₂ gas. Ensure adequate venting and cooling.
-
Extract the aqueous layer with diethyl ether (3 x 5 volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Product Isolation and Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.
-
Reaction Scheme
Caption: Catalytic hydrogenation of 3-(trifluoromethyl)aniline to this compound.
Process Optimization and Safety Considerations
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Lowering the catalyst loading can significantly reduce costs, but may increase reaction times.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure can accelerate the reaction rate. The optimal pressure will depend on the specific reactor capabilities and safety protocols.
-
Solvent: Trifluoroacetic acid is a corrosive and hazardous substance. All handling should be performed in a well-ventilated area with appropriate PPE. Alternative solvent systems could be explored, but may require harsher conditions (higher temperatures and pressures).
-
Stereoselectivity: The hydrogenation of substituted anilines can lead to a mixture of cis and trans isomers. The method described has been reported to favor the formation of the cis-isomer.[1] The exact isomeric ratio should be determined by analytical methods such as NMR or chiral chromatography if stereoisomeric purity is critical for the downstream application.
-
Safety: The use of hydrogen gas under pressure presents a significant fire and explosion risk. The reactor and all associated equipment must be properly grounded and designed for high-pressure gas reactions. An inert atmosphere should be maintained during catalyst handling as platinum catalysts can be pyrophoric.
Expected Results
| Parameter | Expected Value |
| Yield | >90% |
| Purity (by GC) | >98% |
| Reaction Time | 24-48 hours |
| Isomeric Ratio (cis:trans) | Predominantly cis[1] |
Conclusion
The presented protocol for the large-scale synthesis of this compound via the catalytic hydrogenation of 3-(trifluoromethyl)aniline offers a highly efficient, scalable, and industrially viable method. The mild reaction conditions, high yield, and use of commercially available starting materials make this a preferred route for the production of this important chemical intermediate. Careful attention to process optimization and safety is crucial for successful and economical industrial production.
References
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from: [Link]
-
Simon, J., et al. (2015). Highly Diastereoselective Synthesis of Enantiopure β-Trifluoromethyl β-Amino Alcohols from Chiral Trifluoromethyl Oxazolidines (Fox). Organic Letters, 17(15), 3854–3857. Available at: [Link]
-
Shen, Y., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1962–1970. Available at: [Link]
-
Wikipedia. (2025, November 10). 3-(Trifluoromethyl)aniline. In Wikipedia. Retrieved from: [Link]
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Application Note: Enzymatic Kinetic Resolution of 3-(Trifluoromethyl)cyclohexanamine Enantiomers
Introduction
Chiral amines are fundamental building blocks in modern medicinal chemistry, with the stereochemistry at a chiral center often dictating the molecule's pharmacological and toxicological profile.[1][2] The 3-(trifluoromethyl)cyclohexanamine scaffold, in particular, is of significant interest due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[3][4][5] Accessing enantiomerically pure forms of this amine is therefore a critical step in the development of novel therapeutics.
Enzymatic Kinetic Resolution (EKR) has emerged as a powerful and sustainable method for separating enantiomers.[6][7][8] This technique leverages the high stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[9][10] This application note provides a detailed protocol for the kinetic resolution of racemic cis/trans-3-(trifluoromethyl)cyclohexanamine via lipase-catalyzed acylation. We will focus on the use of Candida antarctica Lipase B (CALB), a robust and highly selective biocatalyst, to achieve high enantiomeric excess (e.e.) of both the unreacted amine and the acylated product.
Principle of the Method
The kinetic resolution is based on the enantioselective acylation of the primary amine group of this compound. The enzyme, Candida antarctica Lipase B (often immobilized as Novozym 435), selectively recognizes and acylates one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other (S-enantiomer).[6][10][11]
An acyl donor, such as ethyl acetate, provides the acetyl group. The reaction proceeds until approximately 50% conversion is reached. At this point, the reaction mixture ideally contains one enantiomer as the unreacted amine and the other as the corresponding N-acetylated amide, both in high enantiomeric purity. These two compounds, having different chemical properties (amine vs. amide), can then be readily separated using standard chemical techniques like liquid-liquid extraction or column chromatography.
The key to a successful kinetic resolution is the enzyme's enantioselectivity, which is quantified by the enantiomeric ratio (E). A high E-value (typically >100) is necessary to obtain products with high enantiomeric excess (>95% e.e.) at or near 50% conversion.[7]
Visualized Workflow & Mechanism
General Experimental Workflow
The overall process from racemic starting material to separated, enantiopure products is outlined below.
Caption: Overall workflow for the enzymatic kinetic resolution.
Simplified Catalytic Mechanism
The diagram below illustrates the enantioselective nature of the lipase-catalyzed acylation.
Caption: Lipase preferentially acylates the (R)-amine.
Materials and Reagents
-
Substrate: Racemic cis/trans-3-(trifluoromethyl)cyclohexanamine
-
Enzyme: Immobilized Candida antarctica Lipase B (Novozym® 435)[9][12]
-
Acyl Donor: Ethyl acetate (or vinyl acetate for irreversible acylation)[11]
-
Solvent: Toluene or Methyl tert-butyl ether (MTBE)[6]
-
Extraction: Hydrochloric acid (1 M HCl), Sodium hydroxide (2 M NaOH), Dichloromethane (DCM)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
HPLC Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)
-
Mobile Phase Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) (if required for peak shape)
Instrumentation
-
Reaction: Magnetic stirrer with heating, reaction vessel, condenser.
-
Work-up: Separatory funnel, rotary evaporator.
-
Analysis: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2][13]
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Examples include Chiralcel® OD-H or Chiralpak® AD-H.[14][15]
Detailed Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution
-
To a 100 mL round-bottom flask, add racemic this compound (1.0 g, 5.98 mmol) and toluene (50 mL).
-
Add ethyl acetate (0.88 g, 9.97 mmol, 1.5 equivalents).
-
Add immobilized Candida antarctica Lipase B (Novozym® 435) (100 mg, 10% w/w of substrate).
-
Stir the suspension at 40-50 °C.[6]
-
Monitor the reaction progress by taking small aliquots (approx. 50 µL) every 4-6 hours and analyzing them via chiral HPLC (see Protocol 3).
-
Stop the reaction when the conversion is approximately 50%. This is typically observed when the peak areas for the remaining amine and the newly formed amide are nearly equal. The reaction time can vary (typically 24-48 hours).[12]
Protocol 2: Work-up and Separation
-
Once the reaction has reached ~50% conversion, cool the mixture to room temperature.
-
Remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel.
-
Extract the mixture with 1 M HCl (2 x 25 mL). The unreacted amine will move to the aqueous layer as the hydrochloride salt, while the neutral amide product remains in the organic layer.
-
Isolate the Amide: Separate the organic layer, wash it with saturated NaHCO₃ solution (20 mL) and brine (20 mL), dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated amide.
-
Isolate the Amine: Combine the acidic aqueous layers from step 4. Cool the solution in an ice bath and basify to pH >10 by the slow addition of 2 M NaOH.
-
Extract the liberated free amine with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude unreacted amine.
-
If necessary, purify both the amide and the amine products further by flash column chromatography.
Protocol 3: Chiral HPLC Analysis
This protocol is essential for monitoring the reaction and determining the enantiomeric excess (e.e.) of the products.[13][15]
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.[14]
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). A small amount of an additive like diethylamine (0.1%) may be required to improve the peak shape of the amine.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dilute a small amount of the crude reaction mixture or the isolated products in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[14]
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject a sample of the racemic starting material to determine the retention times of the two enantiomers.
-
Inject samples from the reaction to monitor the disappearance of the starting material and the appearance of the product.
-
Calculate Conversion and Enantiomeric Excess (e.e.) using the peak areas from the chromatogram.
-
e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
Conversion (c) (%) = [e.e.ₛ / (e.e.ₛ + e.e.ₚ)] x 100 (where 's' is substrate and 'p' is product)[7]
-
Data and Expected Results
The success of the resolution is determined by the enantioselectivity (E-value) of the enzyme under the chosen conditions. The following table provides a summary of expected outcomes for a successful resolution.
| Parameter | Target Value | Rationale |
| Conversion | ~50% | Maximizes the theoretical yield and e.e. for both product and remaining substrate. |
| e.e. of Substrate | >95% | Indicates high selectivity of the enzyme for the other enantiomer. |
| e.e. of Product | >95% | Indicates the enzyme acted with high fidelity on the target enantiomer. |
| E-Value | >100 | A high E-value is indicative of an efficient and synthetically useful resolution.[7] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive enzyme; Inappropriate solvent or temperature. | Use fresh, properly stored enzyme. Screen other solvents (e.g., MTBE, hexane). Optimize temperature (30-60 °C). |
| Low enantioselectivity (Low e.e.) | Suboptimal conditions (solvent, acyl donor, temp). | Screen different acyl donors (e.g., vinyl acetate). Vary the temperature. Change the solvent system. |
| Poor peak shape in HPLC | Strong interaction of amine with silica support. | Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase.[1] |
| Reaction proceeds past 50% | Reaction time too long. | Monitor the reaction more frequently and stop it promptly at the 50% mark. |
Conclusion
This application note provides a robust and detailed protocol for the enzymatic kinetic resolution of this compound using the commercially available and highly efficient biocatalyst, Novozym 435. The methodology allows for the preparation of both enantiomers in high optical purity, which are valuable intermediates for research and development in the pharmaceutical and agrochemical industries. The protocols for reaction monitoring and product analysis via chiral HPLC are critical for achieving and validating the success of the resolution.
References
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Available at: [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available at: [Link]
-
Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. Available at: [Link]
-
Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. PubMed. Available at: [Link]
-
Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]
-
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. Available at: [Link]
-
Enzymatic Kinetic Resolution with Novozyme 435®. ResearchGate. Available at: [Link]
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral trifluoromethylated enamides: Synthesis and applications. ResearchGate. Available at: [Link]
-
Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. Available at: [Link]
-
Enantiomer Separations. LCGC. Available at: [Link]
-
Chiral Columns. HPLC.eu. Available at: [Link]
-
Enantioselective separation techniques in forensic analysis and clinical toxicology. Forensic Toxicology. Available at: [Link]
-
Transformations of chiral trifluoromethyl amines to diverse adamantane-type derivatives. ResearchGate. Available at: [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. Available at: [Link]
-
Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. Available at: [Link]
-
Enzymatic resolution of 2,2,2-trifluoro-1-arylethylamine derivatives by Pseudomonas fluorescens lipase in organic solvents. ResearchGate. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
The Chiral Notebook. Phenomenex. Available at: [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC - PubMed Central. Available at: [Link]
-
Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. benchchem.com [benchchem.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
The Strategic Incorporation of 3-(Trifluoromethyl)cyclohexanamine in the Design of High-Performance Polymers: Application Notes and Protocols
Abstract
The relentless pursuit of advanced materials with tailored properties has led to a significant focus on fluorinated polymers. The incorporation of fluorine-containing moieties can dramatically alter the physicochemical characteristics of a polymer, imparting desirable attributes such as enhanced thermal stability, chemical resistance, hydrophobicity, and low dielectric constants. This technical guide delves into the pivotal role of 3-(Trifluoromethyl)cyclohexanamine as a versatile building block in the synthesis of specialty polymers. We will explore its impact on polymer properties and provide detailed protocols for its incorporation into polyamide and polyimide backbones, offering researchers and materials scientists a comprehensive resource for the development of next-generation materials.
Introduction: The Rationale for Fluorinated Alicyclic Monomers
The introduction of trifluoromethyl (-CF3) groups into polymer structures is a well-established strategy for enhancing material performance.[1][2] The strong carbon-fluorine bond and the high electronegativity of fluorine atoms contribute to increased thermal and metabolic stability.[2] Furthermore, the bulky nature of the -CF3 group can disrupt polymer chain packing, leading to increased solubility, lower dielectric constants, and enhanced optical transparency.[1][3]
While much of the research has focused on aromatic fluorinated monomers, the use of alicyclic structures like this compound offers a unique combination of properties. The non-planar, flexible nature of the cyclohexane ring, coupled with the potent influence of the trifluoromethyl group, provides a powerful tool for fine-tuning polymer architecture and function. Polymers derived from this monomer are anticipated to exhibit a favorable combination of the rigidity imparted by the trifluoromethyl group and the processability associated with the alicyclic structure. This guide will provide a detailed exploration of the synthesis and characterization of specialty polymers incorporating this promising monomer.
The Impact of the 3-(Trifluoromethyl)cyclohexyl Moiety on Polymer Properties
The integration of the 3-(Trifluoromethyl)cyclohexyl moiety into a polymer backbone can induce a cascade of beneficial property modifications. These enhancements are a direct consequence of the unique steric and electronic characteristics of this functional group.
Enhanced Thermal Stability
The presence of the C-F bond, one of the strongest covalent bonds in organic chemistry, significantly elevates the thermal stability of the resulting polymer.[2] Polymers containing the 3-(trifluoromethyl)cyclohexyl group are expected to exhibit higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to their non-fluorinated counterparts. For instance, fluorinated polyimides are known to possess exceptional thermal stability, with 5% weight loss temperatures often exceeding 500°C.[3]
Improved Solubility and Processability
A significant challenge in the field of high-performance polymers is their often-poor solubility, which complicates processing. The bulky trifluoromethyl group on the cyclohexane ring disrupts the regular packing of polymer chains, reducing intermolecular forces and thereby enhancing solubility in a wider range of organic solvents.[1][4][5][6] This improved solubility facilitates the fabrication of films and coatings through solution-casting techniques.[6]
Reduced Dielectric Constant
For applications in microelectronics and high-frequency communication, materials with a low dielectric constant (low-k) are essential to minimize signal delay and cross-talk. The low polarizability of the C-F bond, combined with an increase in the free volume of the polymer matrix due to the bulky -CF3 group, leads to a significant reduction in the dielectric constant.[3][7] Polyamide films containing trifluoromethyl and cyclohexane moieties have demonstrated dielectric constants as low as 2.15 at 1 MHz.[5]
Increased Hydrophobicity and Chemical Resistance
Fluorinated surfaces are renowned for their hydrophobicity and oleophobicity. The incorporation of this compound is expected to yield polymers with low surface energy, resulting in increased contact angles with water and other liquids.[8] This property is highly desirable for applications requiring moisture resistance and anti-fouling characteristics. Furthermore, the chemically inert nature of the C-F bond enhances the polymer's resistance to chemical attack.
Table 1: Expected Property Enhancements from this compound Incorporation
| Property | Expected Impact | Rationale |
| Thermal Stability | Increased Tg and Td | High C-F bond energy.[2] |
| Solubility | Enhanced | Disruption of chain packing by bulky -CF3 and non-planar cyclohexyl groups.[1][4][5][6] |
| Dielectric Constant | Decreased | Low polarizability of C-F bonds and increased free volume.[3][7] |
| Water Absorption | Reduced | Increased hydrophobicity due to the fluorinated moiety.[8] |
| Mechanical Strength | Maintained or Improved | The rigid -CF3 group can enhance stiffness. |
| Optical Transparency | Potentially Increased | Reduced charge-transfer complex formation.[6] |
Application Protocols: Synthesis of Specialty Polymers
The primary amine functionality of this compound allows for its straightforward incorporation into various polymer backbones through condensation polymerization reactions. Below are detailed protocols for the synthesis of polyamides and polyimides, two classes of high-performance polymers where this monomer can be advantageously employed.
Synthesis of Polyamides via Direct Polycondensation
This protocol outlines the synthesis of a polyamide from this compound and an aromatic dicarboxylic acid using the Yamazaki-Higashi phosphorylation polyamidation technique, which is effective for producing high molecular weight polyamides under mild conditions.[4][6]
Workflow for Polyamide Synthesis
Caption: Workflow for polyamide synthesis.
Materials:
-
This compound (cis/trans mixture)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), dried
-
Triphenyl phosphite (TPP)
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Monomer Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) and the aromatic dicarboxylic acid (1 equivalent) in anhydrous NMP containing 5% (w/v) of dried LiCl. The typical monomer concentration is 10-15% (w/v).
-
Initiation of Polymerization: To the stirred solution, add pyridine (2 equivalents) and triphenyl phosphite (1.1 equivalents).
-
Polymerization Reaction: Heat the reaction mixture to 100-115°C and maintain this temperature for 3-5 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with hot methanol to remove residual solvents and reagents.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.
Causality Behind Experimental Choices:
-
NMP with LiCl: The LiCl salt enhances the solubility of the aromatic dicarboxylic acid and the resulting aromatic polyamide in the polar aprotic solvent NMP.
-
TPP and Pyridine: This combination forms a reactive phosphonium salt with the carboxylic acid groups, activating them for amidation under mild conditions. Pyridine acts as a base to neutralize the generated acids.
-
Reaction Temperature: The temperature range of 100-115°C is optimal for achieving a high degree of polymerization without causing thermal degradation of the polymer.
Synthesis of Polyimides via a Two-Step Polycondensation
This protocol describes the synthesis of a polyimide using this compound and an aromatic dianhydride. The process involves the formation of a soluble poly(amic acid) intermediate, followed by thermal or chemical imidization to yield the final polyimide.
Workflow for Polyimide Synthesis
Caption: Workflow for two-step polyimide synthesis.
Materials:
-
This compound (cis/trans mixture)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve this compound (1 equivalent) in anhydrous DMAc. To this stirred solution, add the aromatic dianhydride (1 equivalent) portion-wise, ensuring the temperature remains at or below room temperature.
-
Polymerization: Continue stirring the solution at room temperature for 12-24 hours. The formation of the high molecular weight poly(amic acid) will result in a significant increase in viscosity.
-
Imidization (Choose one method):
-
a) Thermal Imidization: Cast the viscous poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere. A typical heating profile is 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and drives the cyclodehydration to form the imide rings, resulting in a polyimide film.
-
b) Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents). Stir the mixture at room temperature for 1 hour, then heat to 80°C for 2-3 hours. The resulting polyimide can be isolated by precipitation in methanol, followed by filtration, washing, and drying.
-
Causality Behind Experimental Choices:
-
Two-Step Process: This method allows for the formation of a processable poly(amic acid) intermediate, which can be cast into films or other forms before being converted to the final, often less soluble, polyimide.
-
Portion-wise Dianhydride Addition: This helps to control the exothermic reaction and prevent premature gelation, ensuring the formation of a high molecular weight poly(amic acid).
-
Imidization Agents: Acetic anhydride acts as a dehydrating agent, while pyridine catalyzes the cyclization reaction in chemical imidization.
Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is crucial to understand the structure-property relationships.
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Observations for Polymers with 3-(Trifluoromethyl)cyclohexyl Moiety |
| FTIR Spectroscopy | Confirm functional groups | Appearance of amide or imide characteristic peaks; presence of C-F stretching vibrations. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Elucidate polymer structure | Resonances corresponding to the cyclohexyl and trifluoromethyl groups, confirming incorporation. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and distribution | High molecular weights (Mn, Mw) with a narrow polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | High decomposition temperatures (Td), typically above 400°C.[6] |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg) | Elevated Tg values, indicating a high-performance material.[8] |
| Contact Angle Measurement | Evaluate surface hydrophobicity | High water contact angles, confirming low surface energy.[8] |
| Dielectric Spectroscopy | Measure dielectric constant and loss | Low dielectric constant values, suitable for microelectronics.[3][7] |
| Tensile Testing | Evaluate mechanical properties | Formation of strong, flexible films with high tensile strength and modulus.[5] |
Conclusion and Future Outlook
This compound stands out as a highly valuable monomer for the development of specialty polymers. Its unique alicyclic structure, combined with the powerful electron-withdrawing and steric effects of the trifluoromethyl group, provides a versatile platform for creating materials with a desirable combination of thermal stability, chemical resistance, processability, and low dielectric properties. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthesis of novel polyamides, polyimides, and other polymer systems incorporating this building block. Future research will likely focus on the synthesis of copolymers to further fine-tune properties and the exploration of these materials in advanced applications such as gas separation membranes, low-k dielectrics for next-generation electronics, and high-performance coatings.
References
- Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characteriz
-
Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI. [Link]
-
Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization. ResearchGate. [Link]
-
Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]
-
Upcycling aromatic polymers through C–H fluoroalkylation. National Center for Biotechnology Information. [Link]
-
Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. ResearchGate. [Link]
- Synthesis and characterization of a novel "3F'-based fluorinated monomer for fluorine- containing polyimides*. (URL not available)
-
Fluorinated Polyimides: Synthesis, Properties, and Applications. ResearchGate. [Link]
-
Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. DSpace at KOASAS. [Link]
-
Synthesis and characterization of novel polyamides derived from 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane and aromatic dicarboxylic acids. OUCI. [Link]
-
New methods for the construction of fluorinated cyclic amines and amides. Nottingham ePrints. [Link]
-
Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]
-
Free radical approaches to fluorinated derivatives of Amines. Durham e-Theses. [Link]
-
Synthesis and characterization of soluble polyimides containing trifluoromethyl groups in their backbone. ResearchGate. [Link]
-
Light-Color Soluble Polyimides Based on ,′-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1,3-diisopropylbenzene and Aromatic Dianhydrides. ResearchGate. [Link]
-
Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. MDPI. [Link]
-
Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity. White Rose Research Online. [Link]
-
Fluorinated poly(aryl ether nitrile)s containing pendant cyclohexyl groups toward low k materials. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]3049/28/18/6568)
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- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification challenges in the synthesis of 3-(Trifluoromethyl)cyclohexanamine
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Purification of 3-(Trifluoromethyl)cyclohexanamine
Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable, yet challenging, building block. As a fluorinated aliphatic amine, its purification presents unique obstacles, primarily the separation of its geometric isomers and the management of specific impurities. This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice to help you achieve high purity and batch-to-batch consistency.
Section 1: Understanding the Core Challenges
This section addresses the fundamental issues encountered during the purification of this compound.
Q1: What are the primary impurities I should expect in my crude product?
The impurity profile of your crude this compound is intrinsically linked to its synthetic route. Common syntheses involve the reduction of a corresponding oxime or nitrile, or the reductive amination of 3-(trifluoromethyl)cyclohexanone. Based on these pathways, you should anticipate the following impurities:
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Materials | 3-(Trifluoromethyl)cyclohexanone; 3-(Trifluoromethyl)cyclohexanol[1] | Incomplete conversion during the amination or reduction step. |
| Reaction Intermediates | Corresponding oxime or imine | Incomplete reduction to the final amine. |
| Reagent-Derived Byproducts | Borane-amine complexes; residual metal catalysts (e.g., Ni, Pd) | From reducing agents like NaBH₄ or catalytic hydrogenation. |
| Geometric Isomers | cis-3-(Trifluoromethyl)cyclohexanamine; trans-3-(Trifluoromethyl)cyclohexanamine | Non-stereoselective synthesis produces a mixture of isomers.[1][2] |
| Side-Reaction Products | Over-alkylation products (di- or tri-substituted amines) | Can occur during reductive amination if conditions are not optimized. |
Q2: Why is separating the cis and trans isomers so difficult?
The primary challenge lies in the subtle physical differences between the cis and trans isomers. They often have very similar boiling points and polarity, making separation by standard distillation or basic column chromatography inefficient. The trifluoromethyl group and the amine group can exist in either axial or equatorial positions on the cyclohexane ring, leading to conformers with closely related energy profiles and physicochemical properties. Effective separation requires exploiting more nuanced differences, such as the differential ability of their salt forms to pack into a crystal lattice.[3]
Q3: Are there any specific stability concerns with this fluorinated amine?
Yes. While the C-F bonds in a trifluoromethyl group are very strong, certain trifluoromethylamines can be sensitive to aqueous or acidic conditions, potentially leading to degradation.[4][5][6] It is crucial to be mindful of this during aqueous workups. Some N-CF3 compounds have been shown to be water-sensitive, and while this is a primary amine, the principle of potential instability, especially under harsh pH conditions, should be considered.[5][7] Therefore, purification strategies that minimize exposure to harsh conditions or use non-aqueous workups are often preferred.[4][8]
Section 2: Purification Strategies & Protocols
This section details the most effective methods for purifying crude this compound, complete with step-by-step protocols.
Strategy 1: Purification and Isomer Enrichment via Salt Formation
This is the most robust and widely applicable method for purifying amines. It leverages the basicity of the amine to form a salt, which often has dramatically different solubility properties than the neutral, non-basic impurities.[9][10][11] Furthermore, the distinct crystal packing of the cis and trans isomer salts can be exploited for separation.[3]
Q: How can I use salt formation to remove non-basic impurities and potentially separate the isomers?
By reacting the crude amine mixture with a suitable acid, you convert the desired amine into a salt. This salt can then be isolated by precipitation and filtration or by an aqueous extraction. Non-basic impurities (like starting material ketones or alcohol) remain in the organic solvent. The key insight is that the dihydrochloride salts of cis and trans cyclohexanediamines have shown different solubilities in solvents like methanol, enabling their separation.[3] This principle is directly applicable here.
-
Salt Formation:
-
Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., diethyl ether, isopropanol, or toluene).
-
Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) with vigorous stirring.
-
The hydrochloride salt should precipitate as a white solid. If it oils out, try a different solvent or cool the mixture.
-
-
Isolation & Washing:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether or acetone to remove any remaining soluble impurities.
-
-
Fractional Recrystallization (for Isomer Separation):
-
This step is critical for separating the isomers. Dissolve the mixed salt in a minimum amount of a hot solvent where one isomer's salt is less soluble. Methanol is a good starting point based on analogous separations.[3]
-
Allow the solution to cool slowly. The salt of the less soluble isomer will crystallize out first.
-
Filter the crystals and analyze the isomeric purity (e.g., by NMR). The mother liquor will be enriched in the more soluble isomer. Repeat the process to improve purity.
-
-
Regeneration of the Free Amine:
-
Suspend the purified salt in water or brine.
-
Add a strong base (e.g., 2M NaOH solution) dropwise until the pH is >12.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[10][12]
-
Caption: Workflow for amine purification and isomer separation via salt formation.
| Acid | Salt Properties | Advantages | Considerations |
| Hydrochloric Acid (HCl) | Often highly crystalline, stable.[13] | Readily available, effective for precipitation.[14] | Can be hygroscopic. |
| Sulfuric Acid (H₂SO₄) | Can form mono- or di-salts. | Strong acid, ensures complete protonation. | Salts can sometimes be gummy or hard to crystallize.[13] |
| Oxalic Acid | Often forms well-defined, crystalline salts.[15] | Good for crystallizing difficult amines. | Dicarboxylic acid, stoichiometry must be precise. |
| Trichloroacetic Acid (TCA) | Can be thermally decomposed back to the free amine. | Avoids the need for a final basification step.[9][11] | Requires careful heating to avoid product degradation. |
Strategy 2: Chromatographic Purification
For smaller scales or when salt formation is problematic, column chromatography is a viable alternative.
Q: When should I choose column chromatography, and what are the best practices to avoid common issues like peak tailing?
Choose chromatography when you need to separate compounds with closer polarities that cannot be easily separated by extraction, or for smaller-scale purification. Amines are notorious for "tailing" on standard silica gel columns due to strong interactions between the basic lone pair of the nitrogen and acidic silanol groups on the silica surface.
Protocol & Best Practices:
-
Stationary Phase: Use neutral or basic alumina, or deactivated silica gel. To deactivate silica, pre-treat the column by flushing it with a solvent mixture containing a small amount of a volatile base like triethylamine (0.5-1% v/v) or ammonium hydroxide.
-
Mobile Phase: Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate or isopropanol. Continue to include the same percentage of triethylamine in your mobile phase throughout the run to keep the amine protonated and minimize tailing.
-
Loading: Load the crude product onto the column in a minimal amount of the initial mobile phase.
-
Elution: Elute the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Section 3: Analytical Characterization for Quality Control
Proper analytical techniques are essential to confirm the purity and isomeric ratio of your final product.
Q: How do I confirm the purity and isomeric ratio of my final product?
A combination of techniques is required for full characterization.
| Technique | Purpose | Key Parameters to Observe |
| ¹⁹F NMR | Confirm presence of CF₃ group, assess isomeric ratio. | The CF₃ group will appear as a distinct signal (or signals for each isomer). The chemical shift provides information on the local electronic environment. Integration of the signals for the cis and trans isomers provides their ratio.[16] |
| ¹H NMR | Confirm structure, assess purity. | Look for the characteristic signals of the cyclohexyl ring protons and the amine proton. The absence of signals from starting materials or solvents indicates purity. |
| GC-MS | Assess purity and identify volatile impurities. | A single peak on the gas chromatogram indicates high purity. The mass spectrum should match the expected molecular weight (167.17 g/mol ). |
| HPLC | High-resolution purity assessment and isomer separation. | Can often separate cis and trans isomers, providing a precise purity value and isomeric ratio.[17][18] |
Section 4: Troubleshooting FAQ
Q: My amine salt is "oiling out" instead of crystallizing. What should I do?
A: This is a common problem. It happens when the melting point of the salt is lower than the temperature of the solution, or when impurities inhibit crystal formation.
Caption: Decision tree for troubleshooting crystallization issues.
Q: I'm seeing significant peak tailing for my amine on a silica gel column despite adding triethylamine.
A: If 1% triethylamine is not enough, you may need to increase it to 2%. Alternatively, switch to a less acidic stationary phase like alumina (Brockmann I, neutral). Another effective method is to use a reversed-phase C18 column with a mobile phase containing a buffer, which can provide excellent peak shape for amines.
Q: My ¹⁹F NMR spectrum shows two signals. Does this mean my product is impure?
A: Not necessarily. It is highly likely that you are seeing two distinct signals for the cis and trans isomers. The chemical environment of the CF₃ group (axial vs. equatorial or its proximity to an axial vs. equatorial amine) is different in each isomer, leading to different chemical shifts. The relative integration of these two peaks will give you the isomeric ratio of your material.
References
-
D. S. B. Daniels, et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203–211. [Link]
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
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LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
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D. S. B. Daniels, et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
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Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]
- Google Patents. (1987).
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Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]
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University of Alberta. (n.d.). Isolation (Recovery). [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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S. M. T. Sabathy, et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728-734. [Link]
-
A. A. G. Gasser, et al. (2022). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Communications Chemistry, 5(1), 114. [Link]
-
T. T. T. Nguyen, et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 374-383. [Link]
-
A. V. Kutchin, et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(11), 3349. [Link]
-
UNEP. (n.d.). III Analytical Methods. [Link]
-
S. M. T. Sabathy, et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. ResearchGate. [Link]
-
T. T. T. Nguyen, et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]
-
F. Schoenebeck, et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 56(39), 11933-11937. [Link]
-
F. Massicot, et al. (2010). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry, 8(13), 3026-3033. [Link]
- Google Patents. (1975).
- Google Patents. (1958).
-
ResearchGate. (2015). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. [Link]
-
Royal Society of Chemistry. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
ResearchGate. (2007). Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. [Link]
-
CP Lab Safety. (n.d.). 3-(Trifluoromethyl)cyclohexanol, mixture of cis/trans isomers. [Link]
-
PubMed. (2020). [Research progress on chiral separation of amphetamines, ketamine, cathinones]. [Link]
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]
-
PubMed Central. (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. [Link]
-
MDPI. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. [Link]
-
Semantic Scholar. (n.d.). Chromatographic purification methods used for rDNA products. [Link]
-
Scilit. (2002). A simple chromatographic technique for the purification of organic stannanes. [Link]
-
ResearchGate. (2010). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
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- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Trifluoromethylation of Cyclohexanone Derivatives
Welcome to the technical support center for the trifluoromethylation of cyclohexanone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to incorporate the vital trifluoromethyl (CF₃) motif into cyclohexanone scaffolds. The introduction of a CF₃ group can dramatically alter a molecule's steric and electronic properties, enhancing metabolic stability, lipophilicity, and binding affinity.
However, the path to successful trifluoromethylation is often paved with challenges, from low yields to complex product mixtures. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and rationally optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: Which type of trifluoromethylating reagent should I choose for my cyclohexanone derivative?
A1: The choice of reagent is critical and depends on the reaction mechanism you intend to employ. There are two primary pathways for the trifluoromethylation of ketones:
-
Nucleophilic Trifluoromethylation: This is the most common approach for ketones. It involves the formation of an enolate from the cyclohexanone, which then attacks a source of an "electrophilic" trifluoromethyl group, or more commonly, the direct nucleophilic addition of a "CF₃⁻" equivalent to the carbonyl carbon.
-
Ruppert-Prakash Reagent (TMSCF₃): This is the workhorse for nucleophilic trifluoromethylation.[1][2] It requires a nucleophilic initiator (e.g., a fluoride source like TBAF or CsF, or a strong base) to generate the active trifluoromethyl anion.[3] This method is robust but highly sensitive to moisture.
-
Fluoroform (HCF₃): An inexpensive greenhouse gas that can serve as a CF₃⁻ source in the presence of a strong base like KHMDS.[4][5][6] This method is cost-effective but requires careful handling of a gaseous reagent and cryogenic conditions.[4][5][6]
-
-
Electrophilic Trifluoromethylation: This pathway involves generating an enol or enolate, which then attacks a reagent that delivers a "CF₃⁺" equivalent. This is typically used to form α-trifluoromethyl ketones.[7][8]
-
Togni Reagents (Hypervalent Iodine Reagents): These are versatile, bench-stable solids that are widely used for electrophilic trifluoromethylation.[2][9][10] They can react with pre-formed enolates or be used in metal-catalyzed or photoredox-catalyzed processes.[1][11]
-
Umemoto Reagents (S-(trifluoromethyl)dibenzothiophenium salts): These are highly reactive electrophilic reagents, often used for challenging substrates.[1][10]
-
Recommendation: For synthesizing α-trifluoromethyl cyclohexanones, start with the generation of a lithium or potassium enolate followed by the addition of a Togni reagent. For the synthesis of trifluoromethyl carbinols (addition to the carbonyl), the Ruppert-Prakash reagent (TMSCF₃) with a catalytic amount of a fluoride source is the standard starting point.
Q2: My reaction is sluggish or shows no conversion. What are the most common culprits?
A2: This is a frequent issue with several potential root causes:
-
Ineffective Enolate Formation: The choice and stoichiometry of the base are critical. For substituted cyclohexanones, a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) or KHMDS (Potassium bis(trimethylsilyl)amide) is required for complete deprotonation. Ensure the base is freshly prepared or titrated.
-
Reagent Decomposition: The Ruppert-Prakash reagent (TMSCF₃) is highly sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Insufficient Activation: Nucleophilic trifluoromethylation with TMSCF₃ requires a catalytic activator. If you are using a substoichiometric amount of base or a fluoride source, ensure it is active and soluble in the reaction medium.
-
Low Temperature: Many trifluoromethylation reactions, especially those involving the trifluoromethyl anion, require low temperatures (e.g., -78 °C) to prevent side reactions and reagent decomposition. Ensure your cooling bath is maintaining the target temperature.
Q3: I'm observing a significant amount of aldol condensation side product. How can I prevent this?
A3: Aldol condensation is a classic side reaction that occurs when the ketone enolate attacks an unreacted molecule of the starting ketone instead of the trifluoromethylating reagent. This suggests that the enolate is either long-lived or its reaction with the CF₃ source is slow.
Solutions:
-
Use a Strong, Bulky Base: Employ a base like LDA or KHMDS to ensure rapid and complete conversion of the ketone to its enolate form, minimizing the concentration of neutral ketone available for the aldol reaction.
-
Pre-form the Enolate: Add the base to the ketone at low temperature (e.g., -78 °C) and allow it to stir for 30-60 minutes to ensure complete enolate formation before adding the trifluoromethylating reagent.
-
Inverse Addition: Add the pre-formed enolate solution slowly to a solution of the trifluoromethylating reagent. This ensures the CF₃ source is always in excess relative to the enolate.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental failures.
Problem 1: Low Yield of the α-Trifluoromethylated Product
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Enolate Formation | The pKa of cyclohexanone is ~17. A base that is not strong enough (e.g., triethylamine) or used in insufficient quantity will result in an equilibrium mixture of ketone and enolate, leading to low conversion and potential side reactions. Solution: Use ≥1.1 equivalents of a strong, non-nucleophilic base such as LDA, LiHMDS, or KHMDS. Pre-form the enolate at -78 °C for at least 30 minutes before adding the CF₃ source. |
| Poor Reagent Reactivity | Electrophilic reagents like Togni's reagent have varying reactivity. The choice of solvent and counter-ion (for the enolate) can dramatically affect the reaction rate. Lithium enolates are often highly reactive due to the Lewis acidity of the Li⁺ counterion. Solution: Screen different enolate counter-ions (Li⁺, K⁺, Na⁺). If the reaction is still slow, consider switching to a more reactive electrophilic source like an Umemoto reagent or exploring photoredox catalysis to generate a CF₃ radical, which is highly reactive.[1][2][11] |
| Product Instability / Decomposition | α-Trifluoromethyl ketones can be susceptible to decomposition, especially during aqueous workup or purification on silica gel, via pathways like favorskii rearrangement or retro-aldol type reactions. Solution: Perform a non-aqueous workup if possible. Quench the reaction with saturated NH₄Cl solution instead of water. Minimize contact time on silica gel by using a plug of silica or switching to a less acidic stationary phase like alumina. |
| Regioselectivity Issues | For unsymmetrical cyclohexanones (e.g., 2-methylcyclohexanone), deprotonation can occur on either side of the carbonyl, leading to a mixture of regioisomers. Solution: To favor the less substituted (kinetic) enolate, use a bulky base like LDA at low temperature (-78 °C). To favor the more substituted (thermodynamic) enolate, use a smaller base like NaH or KH at a higher temperature, though this can promote side reactions. |
Problem 2: Poor or No Diastereoselectivity in Substituted Cyclohexanones
| Potential Cause | Explanation & Recommended Solution |
| Lack of Facial Bias | The incoming trifluoromethyl group can attack from either the axial or equatorial face of the cyclohexanone enolate. The inherent substrate bias may be low. Solution: The stereochemical outcome is often dictated by minimizing steric hindrance. For a 4-substituted cyclohexanone, axial attack is often preferred to avoid 1,3-diaxial interactions. If diastereoselectivity is poor, the transition states are likely close in energy. Try changing the solvent to alter the solvation sphere or the enolate counter-ion (Li⁺ vs. K⁺) to change aggregation states. |
| Epimerization | The α-proton of the newly formed product is acidic and can be removed by any unreacted base, leading to epimerization and loss of stereochemical integrity. Solution: Ensure the reaction is quenched promptly and effectively at low temperature once complete. Use a proton source (like saturated NH₄Cl) that is strong enough to protonate any remaining enolate or base but mild enough not to cause degradation. |
| Use of Achiral Reagents/Catalysts | Without a chiral directing group or catalyst, achieving high diastereoselectivity can be challenging. Solution: For enantioselective reactions, specialized chiral catalysts are required.[8] For diastereoselective synthesis, additives can sometimes influence the outcome. The use of bulky Lewis acids or additives may help create a more organized transition state, favoring one diastereomer over the other.[12] |
Part 3: Key Experimental Protocols & Optimization Workflow
Protocol: General Procedure for α-Trifluoromethylation of 4-tert-Butylcyclohexanone
This protocol describes the formation of the kinetic lithium enolate followed by reaction with a Togni reagent.
Materials:
-
4-tert-Butylcyclohexanone
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes, titrated
-
Togni Reagent II (1-(Trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight at 120 °C and assembled hot under a stream of dry Argon or Nitrogen.
-
LDA Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form a clear LDA solution.
-
Enolate Formation: Cool the LDA solution back down to -78 °C. In a separate flask, dissolve 4-tert-butylcyclohexanone (1.0 eq.) in anhydrous THF. Slowly add the ketone solution to the LDA solution via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Trifluoromethylation: In a third flask, dissolve Togni Reagent II (1.2 eq.) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. The reaction is often rapid, but stir for 1-2 hours at -78 °C.
-
Quenching & Workup: While still at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Optimization Workflow Diagram
This diagram outlines a logical workflow for troubleshooting and optimizing a new trifluoromethylation reaction.
Caption: A decision-making workflow for troubleshooting trifluoromethylation reactions.
References
-
Nagib, D. A., & MacMillan, D. W. C. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
-
Wang, F., et al. (2015). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science, 6(8), 4883-4888. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2017). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Molecules, 22(5), 769. [Link]
-
Shimizu, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [https://www.researchgate.net/publication/349168910_Synthesis_of_trifluoromethyl_ketones_by_nucleophilic_trifluoromethylation_of_esters_under_a_fluoroformKHMDS triglyme_system]([Link] triglyme_system)
-
Lecourt, T., & Gouverneur, V. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(7), 3784-3817. [Link]
-
Prakash, G. K. S., & Olah, G. A. (2010). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Accounts of Chemical Research, 43(4), 541-551. [Link]
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal, 20(51), 16806-16829. [Link]
-
Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 809-845. [Link]
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry, 20(51), 16806-29. [Link]
-
Umemoto, T., & Ishihara, S. (1995). New Method for Trifluoromethylation of Enolate Anions and Applications to Regio-, Diastereo-, and Enantioselective Trifluoromethylation. Journal of the American Chemical Society, 117(2), 535-547. [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6). [Link]
-
Fustero, S., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4697-4706. [Link]
-
Wikipedia contributors. (2023). Trifluoromethylation. Wikipedia. [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2683-2696. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. O -Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01073J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. New Method for Trifluoromethylation of Enolate Anions and Applications to Regio‐, Diastereo‐ and Enantioselective Trifluoromethylation. (1995) | Teruo Umemoto | 3 Citations [scispace.com]
stability of 3-(Trifluoromethyl)cyclohexanamine under acidic and basic conditions
Welcome to the technical support guide for 3-(Trifluoromethyl)cyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. Here, we address common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a molecule of interest, and what are its general stability characteristics?
The this compound structure combines two key chemical features that are highly valuable in medicinal chemistry and materials science.
-
The Trifluoromethyl (-CF3) Group: This group is a cornerstone of modern drug design. The carbon-fluorine bond is exceptionally strong, which imparts high metabolic and chemical stability to the molecule.[1][2] Its potent electron-withdrawing nature and lipophilicity can significantly enhance a compound's binding affinity to biological targets, improve cell membrane permeability, and increase bioavailability.[2] Generally, trifluoromethyl groups are very stable under chemical, thermal, and photochemical stress.[2]
-
The Cyclohexylamine Moiety: This saturated cyclic amine provides a three-dimensional scaffold that is desirable for achieving specific receptor interactions. The primary amine group is a key site for further chemical modification and salt formation, which can be used to modulate solubility and other physicochemical properties.
The combination of these two groups in this compound makes it a versatile building block for creating novel pharmaceuticals and agrochemicals with potentially enhanced efficacy and stability.[3] While the trifluoromethyl group itself is robust, the overall stability of the molecule will be dictated by the reactivity of the amine group and the aliphatic ring system under specific pH conditions.
Q2: I'm observing degradation of my compound in an acidic solution. What are the likely degradation pathways for this compound under acidic conditions?
While the trifluoromethyl group is generally stable in acid, the amine functionality is the primary site of reactivity. Under acidic conditions, two main considerations are protonation and potential degradation under harsh conditions.
-
Protonation: The first and most immediate event in an acidic medium is the protonation of the basic amine group to form the corresponding cyclohexylammonium salt. Cyclohexylamine has a pKa of approximately 10.6, indicating it is a fairly strong base and will be predominantly in its protonated form in acidic to neutral pH.[4] This protonation can influence the compound's solubility and interaction with other molecules.
-
Acid-Catalyzed Degradation (Under Forcing Conditions): While generally stable, harsh acidic conditions (e.g., strong acids, elevated temperatures) can promote degradation. The trifluoromethyl group is highly resistant to acidic hydrolysis.[5] However, the C-N bond or the ring structure could be susceptible. While less common for saturated rings without other activating groups, acid-catalyzed reactions are known for amines.[6] A potential, though less likely, pathway could involve elimination reactions if a suitable leaving group is present or formed, but for this compound itself, significant degradation of the core structure under typical acidic formulation conditions (pH 2-5) is not expected.
Q3: My experiment under basic conditions shows unexpected impurities. What degradation mechanisms should I consider for this compound?
Basic conditions pose a more significant threat to the stability of the trifluoromethyl group compared to acidic conditions. The amine group itself is less reactive in its free base form.
-
Hydrolysis of the Trifluoromethyl Group: The primary concern under basic conditions is the potential for the hydrolysis of the -CF3 group.[1] This reaction proceeds via nucleophilic attack by hydroxide ions. While the C-F bond is strong, the cumulative electron-withdrawing effect of the three fluorine atoms makes the carbon atom susceptible to attack. This can lead to a stepwise hydrolysis, ultimately forming a carboxylic acid (3-carboxy-cyclohexanamine) and releasing fluoride ions.[1] This process is typically slow but can be accelerated by increased pH and temperature.
-
Oxidative Deamination: The amine group is susceptible to oxidation, which can occur in the presence of dissolved oxygen or oxidizing agents, and can be influenced by pH. This process, known as deamination, would convert the amine to a ketone, yielding 3-(Trifluoromethyl)cyclohexanone.[4][7] This is a well-documented degradation pathway for cyclohexylamines in biological and environmental contexts and can be a relevant pathway in chemical stability studies, especially if metal ions that can catalyze oxidation are present.[4][7][8]
Below is a diagram illustrating the probable degradation pathways under stress conditions.
Caption: Plausible degradation pathways under forced acidic and basic conditions.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC under basic stress. | Hydrolysis of the Trifluoromethyl Group: The resulting carboxylic acid is significantly more polar than the parent amine. | 1. Confirm Peak Identity: Use LC-MS to check if the molecular weight of the new peak corresponds to 3-carboxy-cyclohexanamine. 2. Analyze for Fluoride: Use an ion-selective electrode (ISE) or ion chromatography to detect the release of fluoride ions in the stressed sample, which is a direct indicator of -CF3 hydrolysis.[9] 3. Mitigation: Reduce the pH and/or temperature of the experimental conditions. |
| A new peak appears with a similar retention time, and MS shows a loss of NH2 and addition of O. | Oxidative Deamination: The resulting ketone, 3-(Trifluoromethyl)cyclohexanone, may have similar lipophilicity to the parent amine. | 1. Confirm Identity: Use LC-MS to verify the molecular weight. Use a reference standard of the ketone if available. 2. Control Oxygen: Repeat the experiment under an inert atmosphere (e.g., nitrogen or argon) to see if the formation of the impurity is suppressed. 3. Add Antioxidant: Consider adding a small amount of an antioxidant to the formulation to quench radical-mediated oxidation.[10] |
| Poor peak shape or shifting retention time. | Interaction with HPLC Column: The basic amine can interact strongly with residual silanols on standard silica-based C18 columns, leading to tailing. | 1. Use a Suitable Column: Employ an "end-capped" column or a column specifically designed for basic compounds. 2. Modify Mobile Phase: Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block active sites on the column. Increase the buffer concentration or adjust the pH. |
| Compound appears unstable even in solid form. | Hygroscopicity and Salt Form: The amine may exist as a salt (e.g., hydrochloride), which can be hygroscopic. Absorbed water can facilitate degradation. | 1. Check Salt Form: Confirm if you are using the free base or a salt form. 2. Control Humidity: Store the compound in a desiccator over a drying agent. 3. Characterize Solid State: Use techniques like DSC or TGA to check for thermal events or absorbed water. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic and Basic Solutions
This protocol outlines a systematic approach to evaluating the stability of this compound under hydrolytic stress, consistent with regulatory guidance.[11][12]
Objective: To determine the degradation rate and identify degradation products under acidic and basic conditions.
Materials:
-
This compound
-
Type I Purified Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
pH meter, calibrated
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
Constant temperature oven or water bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent like ACN or MeOH.
-
-
Stress Sample Preparation:
-
For each condition, prepare samples in triplicate.
-
Acidic Stress (0.1 M HCl): Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.2 M HCl and dilute to the mark with water. This results in a final concentration of 100 µg/mL in 0.1 M HCl.
-
Basic Stress (0.1 M NaOH): Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.2 M NaOH and dilute to the mark with water. This results in a final concentration of 100 µg/mL in 0.1 M NaOH.
-
Neutral Control: Prepare a similar sample in purified water only.
-
Blank Solutions: Prepare blank solutions for each condition without the active compound.
-
-
Incubation:
-
Place all flasks in a constant temperature bath set to 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately neutralize the aliquots taken from the acidic and basic solutions to stop further degradation. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.
-
Store the neutralized samples at 2-8 °C until analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.
-
Mobile Phase Example: A gradient of A) 0.1% Formic Acid in Water and B) Acetonitrile.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Calculate the percentage of degradation. If degradation is less than 5% or more than 20%, consider adjusting the stress conditions (e.g., use 1 M HCl/NaOH or change the temperature).[13]
-
-
Peak Identification:
-
Analyze the stressed samples where significant degradation is observed using LC-MS to obtain the molecular weights of the degradation products.
-
The workflow for this protocol is visualized below.
Caption: Workflow for forced hydrolytic stability testing.
References
-
Investigation of hydrolytic stability of N-trifluoromethyl secondary... - ResearchGate. Available from: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - Angewandte Chemie International Edition. Available from: [Link]
-
Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC - NIH. Available from: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]
-
Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida - ResearchGate. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. Available from: [Link]
-
Protolytic defluorination of trifluoromethyl-substituted arenes - PMC - NIH. Available from: [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing). Available from: [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing - ACD/Labs. Available from: [Link]
-
Stability Indicating Forced Degradation Studies - RJPT. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available from: [Link]
-
Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - ResearchGate. Available from: [Link]
-
Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida - Sci-Hub. Available from: [Link]
-
ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS - The Journal of Organic Chemistry. Available from: [Link]
-
Amine - Wikipedia. Available from: [Link]
-
The proposed pathway for cyclohexylamine and cyclohexanol degradation in TYUT067. - ResearchGate. Available from: [Link]
-
Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents - MDPI. Available from: [Link]
-
Site-specific Deaminative Trifluoromethylation of Aliphatic Primary Amines - PDF - ResearchGate. Available from: [Link]
-
Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed. Available from: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions - ResearchGate. Available from: [Link]
-
Stability evaluation of [18F]FDG - EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available from: [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available from: [Link]
-
4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride - PubChem. Available from: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account - ACS Organic & Inorganic Au. Available from: [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC - NIH. Available from: [Link]
-
Synthesis and Reactivity of New Trifluoromethylated Azacyanines Starting from 3-(1-Amino-2,2,2-trifluoroethylidene)pyrrolidin-2-ones - ResearchGate. Available from: [Link]
-
3-(Trifluoromethyl)cyclohexane-1-carboxylic acid - PubChem. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. ijrpp.com [ijrpp.com]
identifying and minimizing byproducts in 3-(Trifluoromethyl)cyclohexanamine synthesis
Technical Support Center: Synthesis of 3-(Trifluoromethyl)cyclohexanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of this compound. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a focus on identifying and minimizing byproduct formation. As Senior Application Scientists, we understand that robust and reproducible synthetic routes are critical. Therefore, this guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The most prevalent and industrially relevant synthesis of this compound involves the catalytic hydrogenation of 3-(trifluoromethyl)aniline.[1][2] While straightforward in principle, this transformation is susceptible to several side reactions that can impact yield, purity, and the isomeric ratio of the final product. This guide provides a structured approach to navigating these challenges.
Part 1: Frequently Asked Questions (FAQs) - Understanding Common Byproducts
This section addresses the most common issues observed during the synthesis, providing explanations for their formation.
Q1: What are the primary byproducts I should anticipate in my crude reaction mixture?
A: During the catalytic hydrogenation of 3-(trifluoromethyl)aniline, several classes of byproducts can form. Proactive identification is the first step toward mitigation. The most common impurities are summarized below.
| Byproduct Class | Specific Examples | Likely Origin |
| Incomplete Hydrogenation | 3-(Trifluoromethyl)aniline (Starting Material) | Inefficient catalyst activity, insufficient H₂ pressure, or short reaction time. |
| Hydrodefluorination | 3-(Difluoromethyl)cyclohexanamine, 3-Methylcyclohexanamine | Harsh reaction conditions (high temperature/pressure) causing C-F bond cleavage.[3][4] |
| Dimerization/Coupling | N-[3-(trifluoromethyl)cyclohexyl]-3-(trifluoromethyl)aniline | Intermolecular side reactions on the catalyst surface. |
| Isomeric Impurities | 2- or 4-(Trifluoromethyl)cyclohexanamine | Presence of isomeric trifluoromethylanilines in the starting material.[2][5] |
Q2: My reaction seems to stall, leaving significant amounts of starting material. What are the likely causes?
A: Incomplete conversion is a frequent issue and typically points to a problem with the catalytic system. Consider these factors:
-
Catalyst Activity: The catalyst (e.g., Ruthenium on Carbon, Rhodium on Alumina) may be poisoned or deactivated. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. The catalyst may also have low intrinsic activity; consider screening alternative catalysts or increasing the catalyst loading.[6][7]
-
Hydrogen Mass Transfer: Inadequate stirring or agitation can limit the availability of hydrogen at the catalyst surface, slowing the reaction. Ensure your reaction vessel provides efficient mixing.
-
Insufficient Hydrogen Pressure: The reduction of the aromatic ring is often the rate-limiting step and requires sufficient hydrogen pressure. If the reaction is stalling, a modest increase in pressure may be beneficial, but must be balanced against the risk of side reactions (see Q3).
Q3: My analysis shows impurities with lower fluorine content. What is causing this hydrodefluorination and how can I prevent it?
A: Hydrodefluorination is the hydrogenolysis of C-F bonds, a significant side reaction that can occur under harsh reductive conditions. The trifluoromethyl group, while generally stable, can be susceptible to this process.[3][4][8]
-
Causality: This side reaction is highly dependent on reaction temperature, hydrogen pressure, and catalyst choice. High temperatures and pressures provide the energy needed to activate and cleave the strong C-F bonds on the catalyst surface. Some catalysts are more prone to promoting this reaction than others.
-
Minimization Strategy: The key is to find conditions that are sufficiently active for arene hydrogenation but mild enough to preserve the C-F bonds.
-
Lower the Temperature: This is the most effective variable to adjust. Screen a range of temperatures to find the lowest possible value that still provides a reasonable reaction rate.
-
Optimize H₂ Pressure: Avoid excessively high pressures.
-
Catalyst Selection: Rhodium-based catalysts are sometimes reported to be more selective and less prone to causing defluorination compared to some palladium or ruthenium catalysts under similar conditions.[7][9] However, this is system-dependent and requires experimental validation.
-
Q4: How can I confirm the stereochemical identity (cis vs. trans isomers) of my product?
A: this compound exists as a mixture of cis and trans diastereomers.[10] The ratio is determined by the mechanism of hydrogen addition on the catalyst surface and is often difficult to control directly. Differentiating them is crucial for characterization.
-
Identification Methods:
-
NMR Spectroscopy: High-resolution ¹H NMR is the most powerful tool. The proton attached to the amine-bearing carbon (C1) will exhibit different coupling constants depending on its axial or equatorial position, which is dictated by the cis/trans relationship. In the trans isomer, this proton is often axial and shows large axial-axial couplings to adjacent protons. In the cis isomer, it is often equatorial, showing smaller equatorial-axial and equatorial-equatorial couplings.
-
Chromatography: The two diastereomers often have slightly different polarities and can frequently be separated or at least resolved by high-resolution capillary Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11]
-
Caption: Cis and trans isomers of this compound.
Part 2: A Systematic Troubleshooting Workflow
When encountering an impure product, a systematic approach is more effective than random adjustments. This workflow provides a logical progression from analysis to optimization.
Caption: Troubleshooting workflow for synthesis optimization.
Troubleshooting Reference Table
This table serves as the core of your troubleshooting, linking observed problems to probable causes and actionable solutions.
| Observed Problem (from Analysis) | Probable Cause | Recommended Action |
| High Starting Material (>5%) | 1. Catalyst Deactivation2. Insufficient H₂ Pressure3. Inadequate Reaction Time | 1. Use fresh catalyst; ensure solvent/substrate are pure.2. Increase H₂ pressure in small increments (e.g., 10-20%).3. Increase reaction time. |
| Presence of Defluorinated Byproducts | 1. Reaction Temperature Too High2. H₂ Pressure Too High3. Non-selective Catalyst | 1. Primary Action: Decrease temperature by 10-20 °C.2. Decrease H₂ pressure.3. Screen a different catalyst (e.g., Rh-based if using Ru).[7] |
| High Molecular Weight Impurities | 1. High Catalyst Loading2. High Temperature | 1. Reduce catalyst loading.2. Lower the reaction temperature. |
| Unfavorable cis:trans Ratio | Catalyst and Conditions | This is difficult to alter rationally. Screening different catalyst supports (e.g., C, Al₂O₃, TiO₂) may influence stereoselectivity. |
Part 3: Key Experimental Protocols
These validated protocols provide a starting point for analysis and optimization.
Protocol 1: GC-MS Method for Purity and Byproduct Analysis
This method is ideal for identifying volatile impurities like starting material, defluorinated species, and isomers.
-
Sample Preparation: Dilute 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate, methanol).
-
Instrumentation: Use a gas chromatograph equipped with a mass selective detector.
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5-10 minutes.
-
-
Detector: Mass Spectrometer scanning a mass range of m/z 40-400.
-
-
Analysis: Identify peaks by comparing their mass spectra to a library and known standards. The target product will have a molecular ion corresponding to C₇H₁₂F₃N (MW: 167.17). Look for masses corresponding to starting material (MW: 161.12) and defluorinated products (e.g., -F+H, MW: 149.18).
Protocol 2: ¹⁹F NMR for Quantifying Defluorination
¹⁹F NMR is exceptionally sensitive for detecting and quantifying fluorine-containing species without interference from other components.
-
Sample Preparation: Accurately weigh ~20-30 mg of the crude product into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of a fluorine-containing standard that does not overlap with your product or byproduct signals (e.g., trifluorotoluene).
-
Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Analysis:
-
The signal for the -CF₃ group in the product will appear as a singlet.
-
A -CF₂H byproduct will typically appear as a triplet (due to coupling with the proton).
-
Integrate the area of the product signal and the byproduct signals relative to the known internal standard to determine their molar ratio and quantify the extent of defluorination.
-
Protocol 3: General Procedure for Catalytic Hydrogenation
This protocol serves as a baseline for optimization experiments.
-
Reactor Setup: To a high-pressure autoclave, add 3-(trifluoromethyl)aniline (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or isopropanol, ~0.1-0.5 M concentration), and the chosen catalyst (e.g., 5% Ru/C or 5% Rh/Al₂O₃, 1-5 mol% loading).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen (3-5 cycles) followed by hydrogen (2-3 cycles).
-
Reaction: Pressurize the reactor with hydrogen to the desired setpoint (e.g., start at 150 psi / ~10 bar). Begin stirring and heat the reactor to the target temperature (e.g., start at 80 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. A small aliquot may be carefully withdrawn (after cooling and depressurizing) for analysis by TLC or GC-MS.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude oil can be analyzed and purified, typically by vacuum distillation.[12]
References
-
Chem-Impex. (n.d.). 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). Retrieved from [Link]
-
Zhang, P., & Chen, C. (2022). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications, 13(1), 354. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Amines and ammonia Analysis of impurities in amine streams. Retrieved from [Link]
-
University of Bristol. (n.d.). Electrochemical hydrodefluorination of trifluoromethyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Retrieved from [Link]
-
Hu, J., & Parsch, J. (2007). Protolytic defluorination of trifluoromethyl-substituted arenes. Tetrahedron Letters, 48(27), 4759-4762. Available from: [Link]
-
LCGC. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). US7229835B2 - Amine detection method and materials.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
-
Srikanth, C. S., Kumar, V. P., Viswanadham, B., Srikanth, A., & Chary, K. V. R. (2015). Vapor Phase Hydrogenation of Nitrobenzene to Aniline Over Carbon Supported Ruthenium Catalysts. Journal of Nanoscience and Nanotechnology, 15(7), 5403–5409. Available from: [Link]
- Google Patents. (n.d.). US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
-
Feltkamp, H. (1962). [The separation of stereo-isomer compounds by distribution. III. Separation of stereo-isomers of cyclohexylamine by distribution]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 295(10), 764–772. Available from: [Link]
-
Morita, H., Nagasawa, T., & Takeda, H. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 18(2), 239-243. Available from: [Link]
-
UBC Library Open Collections. (n.d.). Kinetic studies on catalytic properties of rhodium complexes in solution. Retrieved from [Link]
Sources
- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 6. Vapor Phase Hydrogenation of Nitrobenzene to Aniline Over Carbon Supported Ruthenium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic studies on catalytic properties of rhodium complexes in solution - UBC Library Open Collections [open.library.ubc.ca]
- 10. chemimpex.com [chemimpex.com]
- 11. [The separation of stereo-isomer compounds by distribution. III. Separation of stereo-isomers of cyclohexylamine by distribution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Separating Cis- and Trans-Isomers of 3-(Trifluoromethyl)cyclohexanamine
Welcome to the technical support center for the analytical separation of 3-(Trifluoromethyl)cyclohexanamine isomers. This guide is designed for researchers, analytical chemists, and process development professionals who encounter the unique challenges associated with resolving the geometric (cis/trans) isomers of this and structurally similar fluorinated cyclic amines. As a small, polar molecule with low UV activity, this compound requires carefully tailored analytical strategies. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you develop robust and reliable separation methods.
Part 1: Initial Method Development & Strategy
Separating diastereomers like the cis- and trans-isomers of this compound is fundamentally different from separating enantiomers. While enantiomers require a chiral environment, diastereomers have distinct physical properties and can be separated on achiral stationary phases.[1] The challenge lies in their structural similarity, which often leads to co-elution. The trifluoromethyl group adds complexity, influencing the molecule's polarity and interaction with stationary phases.
The choice of the primary analytical technique—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Supercritical Fluid Chromatography (SFC)—is the first critical decision. It depends on available instrumentation, desired throughput, and whether the goal is analytical quantification or preparative isolation.
Decision Workflow: Selecting the Right Analytical Technique
Caption: A decision tree for selecting the appropriate chromatographic method.
Part 2: Gas Chromatography (GC) - Troubleshooting & FAQs
GC is a powerful technique for separating volatile compounds. However, the direct analysis of free amines like this compound is often problematic due to their polarity, which leads to poor peak shapes and adsorption on the column.[2] Derivatization is therefore a mandatory first step.[3]
Q1: My amine analyte is showing severe peak tailing or is not eluting at all. What is the cause?
A1: This is a classic sign of analyte interaction with active sites (e.g., free silanol groups) in the GC inlet and column.[4] The primary amine group is basic and highly polar, leading to strong, often irreversible, adsorption. To resolve this, you must convert the polar amine into a less polar, more volatile, and more thermally stable derivative.[3] This process, known as derivatization, replaces the active hydrogens on the amino group with a non-polar functional group.
Q2: Which derivatization agent is best for my fluorinated amine?
A2: The two most common and effective approaches for primary amines are acylation and silylation. The choice depends on your detector and potential interferences.
-
Acylation with Trifluoroacetic Anhydride (TFAA): This is an excellent choice. It creates a stable trifluoroacetamide derivative. The added fluorine atoms significantly enhance sensitivity if you are using an Electron Capture Detector (ECD).[3] It is also highly compatible with Mass Spectrometry (MS).
-
Silylation with BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that readily derivatizes amines to form trimethylsilyl (TMS) derivatives.[5] These derivatives are very volatile and exhibit excellent chromatographic behavior. Silylation is generally more susceptible to moisture, so anhydrous conditions are critical.
| Derivatization Agent | Mechanism | Advantages | Considerations |
| TFAA (Trifluoroacetic Anhydride) | Acylation | Forms stable derivatives; Enhances ECD sensitivity; Reagent is highly volatile and won't interfere with early eluting peaks.[3] | Reaction can be exothermic; Byproducts (trifluoroacetic acid) are corrosive. |
| BSTFA (+1% TMCS) | Silylation | Creates highly volatile and thermally stable TMS derivatives; Powerful and effective for amines.[5] | Derivatives are moisture-sensitive; Requires strictly anhydrous conditions. |
Q3: I've successfully derivatized my sample, but the cis- and trans-isomers still co-elute. How can I achieve separation?
A3: If derivatization is successful but resolution is poor, the issue lies with your chromatographic conditions.
-
Column Choice is Critical: The key is selecting a stationary phase that can differentiate the subtle differences in the spatial arrangement of the cis and trans derivatives. A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5MS) , is an excellent starting point. These phases provide a good balance of dispersive and dipole-dipole interactions. For more challenging separations, consider a more polar "wax" column (polyethylene glycol) or a cyanopropyl-based phase.[6][7]
-
Optimize the Temperature Program: A fast temperature ramp will cause co-elution.[4] To improve the separation of closely eluting isomers, slow down the oven ramp rate (e.g., 1-5 °C/min) across the elution temperature range of your isomers. An initial isothermal hold can also help improve focusing at the head of the column.[8]
-
Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column dimensions. Deviating from the optimum will reduce column efficiency and hurt resolution.
Experimental Protocol: Derivatization with TFAA and GC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the this compound isomer mixture into a 2 mL autosampler vial.
-
Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., ethyl acetate). Then, add 100 µL of Trifluoroacetic anhydride (TFAA).[3]
-
Reaction: Tightly cap the vial with a PTFE-lined cap and heat at 60 °C for 20 minutes.
-
Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system.
| Parameter | Setting | Rationale |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Provides good selectivity for geometric isomers based on small differences in boiling point and polarity.[4] |
| Carrier Gas | Helium | Constant flow at 1.0 mL/min. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatives. |
| Oven Program | 60 °C (1 min hold), then ramp 5 °C/min to 220 °C | A slow ramp is crucial for resolving closely eluting isomers.[6] |
| MS Detector | Scan mode (m/z 50-400) | To identify the derivatized products and confirm their mass. |
Part 3: High-Performance Liquid Chromatography (HPLC) - Troubleshooting & FAQs
HPLC offers significant versatility for separating non-volatile compounds without derivatization. For diastereomers like cis/trans isomers, the separation relies on finding a column and mobile phase combination that can exploit their subtle differences in polarity and shape.[9]
Q1: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC?
A1: For geometric isomers of small molecules, Normal-Phase HPLC often provides better selectivity .[9]
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica, cyano, or diol) and a non-polar mobile phase (e.g., hexane/ethanol). Separation is based on polar interactions, and the subtle differences in the dipole moment of cis/trans isomers can be effectively exploited.
-
Reversed-Phase (RP-HPLC): While RP-HPLC on C18 columns is the most common HPLC mode, it can be challenging for separating these types of isomers, as they may have very similar hydrophobicity, leading to co-elution.[9] However, alternative RP phases can be effective (see Q2).
Q2: My isomers are co-eluting on a standard C18 column. What should I try next?
A2: This is a very common issue. If a standard C18 column fails, it's time to explore alternative stationary phase chemistries.
-
Pentafluorophenyl (PFP) Columns: These columns are highly recommended for isomer separations. The PFP phase offers multiple interaction mechanisms, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange, which can provide unique selectivity for positional and geometric isomers that are difficult to separate on C18.[9]
-
Cyano (CN) Columns: Cyano columns can be used in both normal-phase and reversed-phase modes. In RP mode, they are less hydrophobic than C18 and offer strong dipole-dipole interactions, which can be very effective for separating isomers with different charge distributions.[9]
-
Mobile Phase Optimization: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol, or use a blend) and the mobile phase pH. The protonation state of the amine is critical and can be controlled by adjusting the pH. The mobile phase pH should be at least one unit away from the analyte's pKa to ensure consistent retention.
Q3: I'm seeing significant peak tailing for my amine analyte. How can I improve the peak shape?
A3: Peak tailing for basic compounds like amines in HPLC is typically caused by secondary interactions with acidic silanol groups on the silica surface of the column packing material.[10]
-
Use a Mobile Phase Additive: Add a small amount (e.g., 0.1%) of a competing base like Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase.[11] These additives will preferentially interact with the active silanol sites, masking them from your analyte and resulting in more symmetrical peaks.
-
Control Mobile Phase pH: Using a buffer to maintain a consistent pH can improve peak shape. For a basic amine, working at a mid-range pH (e.g., pH 7-8) can sometimes reduce tailing, but be mindful of silica column stability above pH 8.
-
Consider Inert Column Hardware: Modern HPLC columns are available with bio-inert or hybrid surface hardware. These columns are designed to minimize interactions between analytes and the metal surfaces of the column body and frit, which can improve peak shape and recovery for sensitive or adsorptive compounds.[12]
Troubleshooting Workflow: Poor HPLC/GC Resolution
Caption: A step-by-step workflow for diagnosing the cause of poor peak resolution.
Part 4: Supercritical Fluid Chromatography (SFC) - FAQs
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically CO2, as the mobile phase.[13] It is particularly well-suited for separating isomers and has gained popularity as a "green" and high-throughput alternative to NP-HPLC.[6][14]
Q1: When is SFC a better choice than HPLC for this separation?
A1: SFC excels in several areas:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating high backpressure, leading to significantly faster separations than HPLC.[11]
-
Preparative Scale: SFC is highly advantageous for preparative work. After the separation, the CO2 evaporates, making it much easier and faster to recover the purified isomers from the small amount of organic modifier.
-
Orthogonal Selectivity: SFC can often provide different selectivity compared to RP-HPLC, making it a powerful tool when other methods fail.
Q2: What mobile and stationary phases are typically used for separating basic amines in SFC?
A2:
-
Mobile Phase: The standard mobile phase is supercritical CO2 with a polar organic solvent, known as a modifier , added to increase elution strength. Methanol is the most common modifier.[14] For basic analytes like your amine, a basic additive such as diethylamine (DEA) or isopropylamine is essential. It is typically added to the modifier at a concentration of 0.1-2% to dramatically improve peak shape and prevent adsorption.[11]
-
Stationary Phase: While many HPLC columns can be used in SFC, certain phases are known to perform well for polar compounds. Diol-bonded silica or even bare silica columns are excellent starting points for separating polar isomers in SFC.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 9. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for the reduction of 3-(trifluoromethyl)aniline
Introduction: Navigating the Challenges of Aromatic Ring Reduction
Welcome to the technical support guide for the reduction of 3-(trifluoromethyl)aniline. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(trifluoromethyl)cyclohexylamine, a valuable building block in medicinal and materials chemistry.
The catalytic hydrogenation of the aniline ring, particularly one substituted with a strong electron-withdrawing group like trifluoromethyl (CF₃), presents a unique set of challenges. Unlike the reduction of a nitro group to an aniline, the saturation of the aromatic ring requires forcing conditions, which can lead to issues with reaction efficiency, selectivity, and undesirable side reactions.[1] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing the aromatic ring of 3-(trifluoromethyl)aniline?
The most common and industrially scalable method is catalytic hydrogenation. This involves reacting the aniline with high-pressure hydrogen gas in the presence of a heterogeneous metal catalyst.[2] Alternative methods like the Birch reduction, which uses alkali metals in liquid ammonia, are generally not compatible with the aniline functional group and are less common for this specific transformation.[2]
Q2: Why is this hydrogenation more difficult than for simple benzene or electron-rich anilines?
The trifluoromethyl (CF₃) group is strongly electron-withdrawing. This property deactivates the aromatic ring, making it less electron-rich and thus less reactive towards catalytic hydrogenation. Overcoming this deactivation requires more forcing conditions, such as higher hydrogen pressures, elevated temperatures, and highly active catalysts, compared to the hydrogenation of benzene or anilines with electron-donating groups.[3]
Q3: Which catalysts are most effective for this transformation?
While platinum and palladium catalysts can be used, Rhodium (Rh) and Ruthenium (Ru) catalysts are generally superior for hydrogenating deactivated aromatic rings.[1][4]
-
Rhodium (especially on carbon, Rh/C): Often considered the catalyst of choice. It typically shows high activity under more moderate (though still elevated) conditions and can offer better control over side reactions like hydrodefluorination.[5] Certain Rhodium complexes with specialized ligands can also provide high cis-stereoselectivity.
-
Ruthenium (especially on alumina or carbon): Also highly effective and can be more cost-effective than rhodium. It is known for its high activity in aromatic hydrogenation but may sometimes require harsher conditions, which can increase the risk of side reactions.[6]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has been running for 24 hours with 5% Rh/C, but LC/MS analysis shows over 90% unreacted 3-(trifluoromethyl)aniline. What are the likely causes?
A: This is a common issue often related to catalyst activity or reaction setup. The stability of the aromatic ring requires significant energy input to overcome the activation barrier.[2]
Causality & Recommended Actions:
-
Catalyst Activity: The catalyst may be inactive or "poisoned."
-
Diagnosis: Are you using a new bottle of catalyst? Older catalysts can be deactivated by atmospheric oxygen or moisture. Trace impurities in your starting material or solvent (e.g., sulfur or halide compounds) can irreversibly poison the catalyst's active sites.
-
Solution: Use a fresh batch of high-purity catalyst. If you suspect impurities, consider purifying your starting aniline (e.g., by distillation) and use high-purity, anhydrous solvents.
-
-
Insufficient Hydrogen Pressure or Temperature: The conditions may not be "forcing" enough to initiate the reaction.[1]
-
Diagnosis: Double-check your pressure gauge and temperature controller for accuracy. Ensure your reactor is not leaking; a slow leak will prevent the system from maintaining the target pressure.
-
Solution: Gradually increase the hydrogen pressure (e.g., from 500 psi to 1000 psi or higher, within the safety limits of your equipment) and/or the temperature (e.g., from 80 °C to 120 °C).
-
-
Poor Mass Transfer: The hydrogen gas may not be efficiently reaching the catalyst surface where the reaction occurs.
-
Diagnosis: Is the stirring vigorous enough? Inadequate agitation leads to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.
-
Solution: Increase the stirring rate significantly to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.
-
Problem 2: Hydrodefluorination (HDF) Side Reaction
Q: I am achieving good conversion, but my mass spectrometry data shows significant byproducts corresponding to the loss of one or more fluorine atoms. How can I prevent this?
A: Hydrodefluorination (HDF) is a known challenge when hydrogenating fluorinated aromatic compounds under harsh conditions.[7][8] The C-F bond, while strong, can be cleaved via hydrogenolysis on the catalyst surface.
Causality & Recommended Actions:
-
Catalyst Choice: Palladium (Pd) catalysts are notoriously prone to causing hydrogenolysis of C-X bonds (including C-F).
-
Solution: Avoid palladium catalysts for this transformation. Rhodium on carbon (Rh/C) is generally the preferred catalyst as it is less likely to promote HDF compared to Pd/C or even some Ru catalysts under very harsh conditions.[9]
-
-
Excessive Temperature: Higher temperatures provide the energy needed to break the C-F bond.
-
Solution: Operate at the lowest temperature that still provides a reasonable reaction rate. Perform an optimization screen, for example, at 80 °C, 100 °C, and 120 °C, and analyze the product mixture for HDF byproducts to find the optimal balance.
-
-
Solvent and Additives: The local chemical environment can influence the reaction.
-
Solution: While less common for this specific issue, some literature suggests that the addition of a weak, non-poisoning base can sometimes suppress hydrogenolysis reactions. This should be approached with caution as it can also affect the primary reaction rate.
-
Problem 3: Poor Diastereoselectivity (Cis/Trans Isomer Mixture)
Q: The reaction is complete, but NMR analysis shows a roughly 1:1 mixture of cis and trans isomers of 3-(trifluoromethyl)cyclohexylamine. How can I improve the stereoselectivity?
A: The formation of both cis and trans isomers is common in the hydrogenation of substituted aromatic rings. The stereochemical outcome is determined by how the aniline adsorbs onto the catalyst surface before the sequential addition of hydrogen atoms.
Causality & Recommended Actions:
-
Catalyst Control: Standard heterogeneous catalysts like Rh/C often provide poor stereocontrol.
-
Solution: For predictable selectivity, specialized catalysts are often required. Certain homogeneous Rhodium catalysts, particularly those with bulky ligands like Cyclic(Amino)(Alkyl)Carbenes (CAACs), have been shown to strongly favor the formation of the cis isomer. If high cis selectivity is critical, exploring these advanced catalytic systems is recommended.
-
-
Post-Reaction Separation: If modifying the reaction is not feasible, the isomers must be separated.
-
Solution: Separating cis and trans cyclohexylamine isomers can be challenging by standard silica gel chromatography due to their similar polarities.[10] More effective methods include:
-
Fractional Crystallization of Salts: Convert the amine mixture into a salt (e.g., hydrochloride or tartrate). The diastereomeric salts often have different solubilities, allowing one to be selectively crystallized from a suitable solvent system.[11]
-
Enzymatic Resolution: Transaminases can be used to selectively deaminate one isomer (e.g., the cis isomer), leaving the desired trans isomer behind in high diastereomeric excess.[12][13]
-
-
Data & Conditions Summary
The table below summarizes common catalytic systems and conditions for aromatic ring hydrogenation. Note that optimal conditions for 3-(trifluoromethyl)aniline will require specific experimentation.
| Catalyst | Typical H₂ Pressure | Typical Temperature | Pros | Cons |
| 5% Rh/C | 500 - 1500 psi | 80 - 120 °C | High activity, good commercial availability, lower risk of HDF than Pd/C.[5] | Moderate cost, may give isomer mixtures. |
| 5% Ru/Al₂O₃ | 800 - 2000 psi | 100 - 150 °C | High activity, cost-effective.[4] | May require harsher conditions, potentially increasing HDF risk. |
| PtO₂ (Adam's cat.) | 500 - 1500 psi | 25 - 100 °C | Active for many aromatic systems. | Can be prone to HDF, expensive. |
| CAAC-Rh Complex | 15 - 600 psi | 25 - 80 °C | Excellent cis-selectivity, works under milder conditions. | High cost, not commercially available as a standard supported catalyst. |
Experimental Protocols & Visualizations
Recommended Protocol: Hydrogenation using 5% Rh/C
This is a representative protocol and must be adapted and performed following all institutional safety procedures for high-pressure reactions.
-
Reactor Preparation: To a high-pressure autoclave reactor equipped with a magnetic stir bar and glass liner, add 3-(trifluoromethyl)aniline (e.g., 5.0 g, 31.0 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Rhodium on carbon (e.g., 250 mg, 5 mol% loading).
-
Solvent Addition: Add an anhydrous solvent (e.g., methanol or ethanol, 50 mL).
-
System Sealing & Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake from the ballast tank. The reaction is typically complete within 12-48 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(trifluoromethyl)cyclohexylamine as a mixture of isomers.
-
Analysis: Characterize the product by ¹H NMR, ¹⁹F NMR, and GC-MS to determine conversion, isomer ratio, and the presence of any HDF byproducts.
Visual Workflow
Caption: General workflow for the catalytic hydrogenation of 3-(trifluoromethyl)aniline.
Troubleshooting Logic: Low Conversion
Caption: Decision tree for troubleshooting low conversion in the hydrogenation reaction.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 3. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium on carbon Sigma-Aldrich [sigmaaldrich.com]
- 6. Ruthenium‐Catalyzed Site‐Selective Trifluoromethylations and (Per)Fluoroalkylations of Anilines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 12. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)cyclohexanamine
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)cyclohexanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying chemical principles and actionable solutions.
Issue 1: Low Yield in the Hydrogenation of 3-(Trifluoromethyl)aniline
Question: My catalytic hydrogenation of 3-(trifluoromethyl)aniline to produce this compound is resulting in a low yield. What are the potential causes and how can I improve the conversion?
Answer: Low yields in the hydrogenation of substituted anilines are a common issue stemming from several factors, including catalyst selection, reaction conditions, and potential side reactions.
Underlying Chemistry: The catalytic hydrogenation of an aromatic ring is a complex process involving the adsorption of the substrate onto the catalyst surface and the stepwise addition of hydrogen. The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, making the hydrogenation more challenging compared to unsubstituted aniline.
Troubleshooting Steps & Solutions:
-
Catalyst Selection and Activity:
-
Problem: The chosen catalyst may not be active enough for the hydrogenation of the deactivated aromatic ring. Common catalysts like Palladium on carbon (Pd/C) might show limited efficacy.[1]
-
Solution: Consider using more active catalysts such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C).[1] These catalysts are known to be effective for the hydrogenation of aromatic rings, including anilines and phenols.[1] For particularly stubborn substrates, a (Cyclohexyl-CAAC)Rh(COD)Cl catalyst has shown high efficiency and selectivity in aromatic hydrogenation.[1]
-
Expert Insight: The choice of catalyst support can also influence activity. Different carbon supports have varying surface areas and porosities, which can affect catalyst dispersion and substrate accessibility. Experimenting with different grades of the same catalyst is advisable.
-
-
Reaction Conditions Optimization:
-
Problem: Suboptimal temperature and pressure can lead to incomplete reaction or the formation of byproducts.
-
Solution:
-
Temperature: While some catalysts can operate at lower temperatures, a temperature of around 160°C has been shown to be optimal for high catalytic activity in aniline hydrogenation.[2]
-
Pressure: Hydrogen pressure is a critical parameter. Increasing the hydrogen pressure can enhance the rate of hydrogenation. A typical range to explore is 500-1500 psi, but always operate within the safety limits of your equipment.
-
-
-
Solvent Effects:
-
Problem: The solvent can influence the solubility of hydrogen and the substrate, as well as the catalyst's activity.
-
Solution: Protic solvents like ethanol or methanol are commonly used. However, for certain catalyst systems, aprotic solvents might be beneficial. In some cases, hexafluoroisopropanol (HFIP) has been shown to uniquely promote reactions involving anilines by establishing a hydrogen bonding network.[3]
-
-
Potential Side Reactions:
-
Problem: The formation of byproducts such as dicyclohexylamine can reduce the yield of the desired primary amine.[4]
-
Solution: The addition of a base, such as LiOH, can suppress the formation of secondary amine byproducts.[4] Theoretical calculations suggest that the hydroxide ion inhibits the dissociation of the enamine intermediate and decreases the adsorption energy of cyclohexylamine, leading to higher selectivity.[4]
-
Workflow for Optimizing Hydrogenation:
Caption: Troubleshooting workflow for low hydrogenation yield.
Issue 2: Incomplete Reaction in Reductive Amination Approach
Question: I am attempting to synthesize this compound via reductive amination of 3-(trifluoromethyl)cyclohexanone, but the reaction is incomplete. How can I drive the reaction to completion?
Answer: Reductive amination is a powerful method for amine synthesis, but its success hinges on the efficient formation of an imine or iminium ion intermediate, followed by its reduction.[5][6] Incomplete reactions are often due to issues with imine formation or the choice of reducing agent.
Underlying Chemistry: The first step is the acid-catalyzed reaction between the ketone and an amine source (like ammonia or an ammonium salt) to form an imine. This is a reversible equilibrium. The second step is the irreversible reduction of the imine to the amine.
Troubleshooting Steps & Solutions:
-
Optimizing Imine Formation (Le Chatelier's Principle):
-
Problem: The equilibrium of imine formation may not favor the product side.
-
Solution:
-
Water Removal: The formation of the imine releases a molecule of water. Removing this water as it forms will drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
pH Control: Imine formation is typically best under mildly acidic conditions (pH 4-5).[6] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, there won't be enough acid to catalyze the dehydration step.
-
-
-
Choice of Reducing Agent:
-
Problem: The reducing agent may not be selective for the imine over the starting ketone, or it may not be reactive enough under the reaction conditions.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are highly selective reducing agents for imines and iminium ions in the presence of carbonyl compounds.[5][6] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[5]
-
Expert Insight: While NaBH₄ can be used, it can also reduce the starting ketone, leading to the formation of 3-(trifluoromethyl)cyclohexanol as a byproduct.[6] If using NaBH₄, it's best to allow sufficient time for the imine to form before adding the reducing agent.[6]
-
Data on Common Reducing Agents for Reductive Amination:
| Reducing Agent | Selectivity for Imine | pH Range | Toxicity Concerns |
| NaBH₃CN | High | Acidic | High (releases cyanide) |
| NaBH(OAc)₃ | High | Mildly Acidic to Neutral | Low |
| NaBH₄ | Moderate | Neutral to Basic | Low |
| H₂/Catalyst | Variable | Neutral | Low |
Issue 3: Difficulty in Product Purification and Isomer Separation
Question: I have successfully synthesized this compound, but I am facing challenges in purifying the product and separating the cis and trans isomers. What are the recommended purification techniques?
Answer: The purification of this compound can be challenging due to its physical properties and the presence of stereoisomers.
Troubleshooting Steps & Solutions:
-
Initial Work-up:
-
Problem: Residual catalyst and inorganic salts from the reaction mixture can contaminate the product.
-
Solution: After the reaction, filter off the heterogeneous catalyst. An acid-base extraction is effective for separating the amine product from non-basic impurities. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous layer as its ammonium salt. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
-
Distillation:
-
Problem: The product may contain volatile impurities or residual solvent.
-
Solution: Fractional distillation under reduced pressure can be an effective method for purifying the final product, especially on a larger scale. The boiling point of this compound is approximately 70 °C at 27 mmHg.[7]
-
-
Chromatography for Isomer Separation:
-
Problem: The cis and trans isomers of this compound often have very similar polarities, making their separation by standard silica gel chromatography difficult.
-
Solution:
-
Reverse-Phase HPLC: Preparative reverse-phase high-performance liquid chromatography (HPLC) can be a powerful technique for separating closely related isomers.[8]
-
Derivatization: Converting the amine to a derivative, such as an amide or a carbamate, can alter the polarity and conformational rigidity of the isomers, potentially making them easier to separate by column chromatography. The protecting group can then be removed in a subsequent step.
-
-
Logical Flow for Purification and Isomer Separation:
Caption: Purification and isomer separation strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially scalable route is the catalytic hydrogenation of 3-(trifluoromethyl)aniline.[9] This method starts from a readily available precursor and directly converts the aromatic ring to the desired cyclohexane ring.
Q2: Are there alternative synthetic strategies to consider?
Yes, other strategies include:
-
Reductive Amination: As discussed in the troubleshooting section, the reductive amination of 3-(trifluoromethyl)cyclohexanone is a viable route.
-
Multi-step Synthesis from Cyclohexanone: This involves the introduction of the trifluoromethyl group onto the cyclohexanone ring, for example, using the Ruppert-Prakash reagent (TMSCF₃), followed by conversion of the ketone to the amine.[10][11]
Q3: How does the trifluoromethyl group influence the reactivity of the starting materials?
The -CF₃ group is a strong electron-withdrawing group. In the case of 3-(trifluoromethyl)aniline, it deactivates the aromatic ring, making electrophilic substitution more difficult and catalytic hydrogenation more challenging. In 3-(trifluoromethyl)cyclohexanone, it increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack in the first step of reductive amination.
Q4: What are the safety considerations for this synthesis?
-
3-(Trifluoromethyl)aniline: This starting material is toxic by ingestion and inhalation.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under high pressure and should only be performed in a properly rated and maintained hydrogenation apparatus by trained personnel.
-
Reducing Agents: Some reducing agents like sodium cyanoborohydride are highly toxic.[5] Always consult the Safety Data Sheet (SDS) for all reagents and follow proper handling and disposal procedures.
Q5: Can I expect a specific ratio of cis to trans isomers from the hydrogenation of 3-(trifluoromethyl)aniline?
The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. Typically, a mixture of cis and trans isomers is obtained. The ratio is often close to the thermodynamically favored distribution, but can be kinetically controlled under certain conditions. Characterization of the product mixture by NMR or GC is necessary to determine the specific isomer ratio obtained in your experiment.
References
- To be populated with relevant citations
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]
-
Myers, A. G. Reductive Amination. Chem 115 Handout. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
High-Activity Heterogeneous Catalyst for Aniline Hydrogenation to Cyclohexylamine. [Link]
-
Alonso, F.; Beletskaya, I. P.; Yus, M. Metal-Mediated Reductive Amination of Aldehydes and Ketones. Chem. Rev.2004 , 104 (6), 3079–3160. [Link]
-
PubChem. 3-(Trifluoromethyl)aniline. [Link]
-
ResearchGate. Hydrogenation Of Aniline. [Link]
-
Trifluoromethylarylation of alkenes using anilines. Chem. Sci., 2023,14, 12871-12879. [Link]
-
Library construction of stereochemically diverse isomers of spirooliganin: their total synthesis and antiviral activity. Org. Chem. Front., 2020,7, 182-188. [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nat Commun10 , 4405 (2019). [Link]
-
1-trifluoromethyl-1-cyclohexanol. Organic Syntheses, Coll. Vol. 10, p.703 (2004); Vol. 79, p.121 (2002). [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 9. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Safe Handling and Storage of Trifluoromethylated Compounds
Welcome to the Technical Support Center for trifluoromethylated compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this important class of molecules. The unique properties imparted by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity, make these compounds invaluable in modern chemistry.[1][2] However, their safe management in a laboratory setting is paramount. This resource provides in-depth technical guidance in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with trifluoromethylated compounds?
A1: The hazards can vary significantly depending on the specific molecule. The trifluoromethyl group itself is generally very stable.[3] However, the overall hazard profile is dictated by the entire molecular structure and any reactive functional groups present. Some trifluoromethylating reagents can be highly reactive, toxic, or corrosive.[4][5] For instance, upon decomposition, some compounds can release hazardous gases like hydrogen fluoride (HF).[6][7] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Q2: What are the general storage requirements for trifluoromethylated compounds?
A2: Most trifluoromethylated compounds should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition. Containers should be tightly sealed to prevent moisture ingress and potential degradation.[8] For particularly sensitive or reactive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary. Always refer to the product-specific SDS for precise storage temperature recommendations.
Q3: Can trifluoromethylated compounds degrade over time?
A3: While the trifluoromethyl group is robust, degradation of the overall molecule can occur under certain conditions.[9] Common degradation pathways include:
-
Hydrolysis: The -CF3 group can undergo hydrolysis to a carboxylic acid, particularly under strong basic conditions.[9][10] Other labile functional groups on the molecule, such as esters or amides, are often more susceptible to hydrolysis.[9]
-
Photodegradation: Exposure to UV light can induce degradation of some trifluoromethylated compounds.[9]
-
Thermal Decomposition: At elevated temperatures, these compounds can decompose, potentially releasing toxic fumes such as hydrogen fluoride.[6][7]
Q4: What immediate actions should be taken in case of accidental exposure?
A4: In any case of exposure, immediate medical attention is crucial.[6] General first aid measures include:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[5][11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][6]
Always have the SDS readily available for emergency responders.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcome or Compound Decomposition
Q: I'm observing unexpected byproducts or low yields in my reaction involving a trifluoromethylated compound. What could be the cause?
A: This could be due to several factors related to the stability of your compound under the reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Reagent Compatibility: Ensure that all reagents and solvents are compatible with your trifluoromethylated compound. Strong bases can initiate hydrolysis of the -CF3 group, especially on electron-deficient aromatic rings.[10]
-
Control Reaction Temperature: Exothermic reactions or excessive heating can lead to thermal decomposition.[6] Maintain strict temperature control throughout the reaction.
-
Inert Atmosphere: If your compound is sensitive to moisture or air, ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[13]
-
Photostability: Protect the reaction from light if your compound is known to be light-sensitive.[9]
-
Purity of Starting Materials: Impurities in your starting materials or solvents can lead to unexpected side reactions. Use high-purity, dry solvents and reagents.
Issue 2: Difficulty in Quenching a Reaction with a Trifluoromethylating Reagent
Q: How do I safely quench a reaction containing a reactive trifluoromethylating agent?
A: Quenching reactions with energetic reagents requires a careful and controlled approach to avoid uncontrolled exothermic events.
Detailed Quenching Protocol:
-
Work in a Fume Hood: Always perform quenching operations in a properly functioning chemical fume hood.[14][15]
-
Cool the Reaction: Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice bath.[13]
-
Slow Addition of Quenching Agent: Slowly and carefully add a less reactive quenching agent first. For many trifluoromethylating reagents, a common strategy is the slow addition of a protic solvent like isopropanol or sec-butanol.[13][15]
-
Monitor for Gas Evolution: If you observe gas evolution, pause the addition until it subsides.[15]
-
Stepwise Increase in Reactivity: After the initial quench with a less reactive alcohol shows no more exothermic activity, a mixture of the alcohol and water can be slowly added, followed by the slow addition of water.[13]
-
Neutralization: Once the reactive components are fully quenched, the mixture can be neutralized.[13]
Issue 3: A Small Spill of a Trifluoromethylated Compound in the Lab
Q: I've had a small spill of a trifluoromethylated compound. What is the correct cleanup procedure?
A: For small spills, trained laboratory personnel can typically manage the cleanup by following these steps.[14]
Spill Cleanup Procedure:
-
Alert Personnel: Inform others in the immediate area of the spill.[14]
-
Wear Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[14][16]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.[14]
-
Collect the Absorbed Material: Carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[14]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and then wash with soap and water.
-
Dispose of Waste: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to your institution's guidelines.
Data and Visualizations
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash risk.[16] | Protects against splashes and airborne particles that can cause severe eye irritation.[16] |
| Hand | Disposable nitrile gloves. For extended contact or larger quantities, consider double-gloving or using heavier-duty gloves.[16] | Provides good resistance to a range of chemicals. Always inspect gloves before use.[16] |
| Body | A flame-resistant lab coat should be worn at all times.[14] For larger scale work, a chemical-resistant apron may be necessary.[14] | Protects skin and clothing from contamination.[16] |
| Respiratory | Work should be conducted in a well-ventilated area or a chemical fume hood.[14][16] If ventilation is inadequate, a NIOSH-approved respirator may be required.[16] | Minimizes inhalation of potentially harmful vapors or dust.[16] |
Diagram 1: General Workflow for Handling Trifluoromethylated Compounds
Caption: Workflow for handling trifluoromethylated compounds.
Diagram 2: Decision Tree for Accidental Exposure
Caption: Decision tree for responding to accidental exposure.
References
-
MDPI. Strategies for the Biodegradation of Polyfluorinated Compounds. [Link]
-
Airgas. SAFETY DATA SHEET - Trifluoromethyl Iodide. [Link]
-
PubMed. Biodegradation of fluorinated alkyl substances. [Link]
-
Environmental Science: Processes & Impacts (RSC Publishing). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]
-
University of Pennsylvania. Quenching Solvent Drying Still Bottoms. [Link]
-
Angene Chemical. Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. [Link]
-
University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
-
Princeton University. Fluorine Safety Information. [Link]
-
ResearchGate. Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]
-
National Institutes of Health. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
Wikipedia. Per- and polyfluoroalkyl substances. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
GOV.UK. What to do in a chemical emergency. [Link]
-
Journal of the American Chemical Society. Trifluoromethyl Hypofluorite: Its Decomposition and its Reaction with Carbonyl Fluoride to Form Perfluorodimethyl Peroxide. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]
-
Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. [Link]
-
KGROUP. Quenching Reactive Substances. [Link]
-
Reddit. Quenching guide. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
CDC Stacks. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
University of Saskatchewan College of Engineering. Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol. [Link]
-
NIOSH - CDC. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. [Link]
Sources
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- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
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- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
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- 16. benchchem.com [benchchem.com]
Technical Support Center: Resolving Racemic 3-(Trifluoromethyl)cyclohexanamine
Welcome to the technical support center for the chiral resolution of 3-(trifluoromethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the separation of this important chiral amine.
The enantiomers of this compound are valuable building blocks in medicinal chemistry, as the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. As with many chiral compounds, the biological activity often resides in a single enantiomer, making effective resolution a critical step in drug discovery and development.[1][2]
This guide will explore the common methods for resolving this racemic mixture, with a focus on classical diastereomeric salt crystallization and chromatographic techniques. We will delve into the underlying principles of these methods, provide actionable troubleshooting advice for common experimental hurdles, and offer detailed protocols to enhance the success of your resolution experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may be encountered during the resolution of racemic this compound, offering potential causes and actionable solutions in a question-and-answer format.
Classical Resolution via Diastereomeric Salt Crystallization
Q1: I am not getting any crystal formation after adding the chiral resolving agent. What are the likely causes and how can I fix this?
A1: The lack of crystallization is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Solvent System: The chosen solvent may be too good, keeping both diastereomeric salts fully dissolved. The ideal solvent will have a significant solubility difference between the two diastereomers, promoting the crystallization of the less soluble salt.[3]
-
Solution: Experiment with a range of solvents with varying polarities. If a single solvent is ineffective, try using a solvent/anti-solvent system. For example, dissolve the salt in a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent (e.g., hexane, toluene) to induce precipitation.
-
-
Supersaturation: The solution may not be sufficiently supersaturated to initiate nucleation.
-
Solution: Try to concentrate the solution by slowly evaporating the solvent. Alternatively, a lower crystallization temperature can be employed to decrease the solubility of the salts. A slow cooling profile is often more effective than rapid cooling.[4]
-
-
Seeding: Spontaneous nucleation can sometimes be slow.
-
Solution: If you have a small amount of the desired diastereomeric salt from a previous experiment, add a seed crystal to the supersaturated solution to initiate crystallization.[4]
-
Q2: My diastereomeric salt formation is resulting in a low yield of the desired crystal. What are the primary factors I should investigate?
A2: Low yields are often a result of suboptimal conditions that favor keeping the desired salt in solution. Consider the following:
-
Resolving Agent Stoichiometry: While a 1:1 molar ratio of the amine to the resolving agent is a common starting point, this may not be optimal.
-
Solution: Vary the stoichiometry of the resolving agent. Sometimes using a sub-stoichiometric amount of the resolving agent can lead to a higher recovery of the less soluble diastereomer.[5]
-
-
Equilibrium vs. Kinetic Control: The crystallization process can be under either thermodynamic or kinetic control. It's possible that the undesired diastereomer is the thermodynamically more stable salt and crystallizes preferentially over time.[6]
-
Solution: If you suspect the undesired diastereomer is crystallizing, try to isolate the crystals at an earlier time point. Monitoring the enantiomeric excess of the solid over time can provide insight into the crystallization kinetics.
-
-
Mother Liquor Saturation: The mother liquor may still contain a significant amount of the desired diastereomeric salt.
-
Solution: After filtering the initial crop of crystals, try concentrating the mother liquor and cooling it further to obtain a second crop. Be aware that the enantiomeric purity of subsequent crops may be lower.
-
Q3: The enantiomeric excess (ee) of my resolved amine is low after the initial crystallization. How can I improve it?
A3: Low enantiomeric excess is a frequent challenge and indicates that the undesired diastereomer is co-crystallizing with the desired one.
-
Recrystallization: A single crystallization is often insufficient to achieve high enantiomeric purity.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt.[4] This process will enrich the desired diastereomer in the solid phase.
-
-
Solvent Choice: The solvent has a profound impact on the selectivity of the crystallization.
-
Solution: Screen a variety of solvents or solvent mixtures. A solvent that provides a larger difference in solubility between the two diastereomeric salts will lead to a higher enantiomeric excess in the crystalline material.[3]
-
-
Formation of a Solid Solution: In some cases, the two diastereomers can form a solid solution, making separation by simple crystallization difficult.[7]
Chromatographic Resolution
Q4: I am having trouble achieving baseline separation of the enantiomers on a chiral HPLC column. What parameters should I adjust?
A4: Achieving good resolution in chiral HPLC often requires methodical optimization.
-
Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for all racemates. The choice of CSP is the most critical factor.[10]
-
Mobile Phase Composition: The mobile phase composition significantly influences retention and selectivity.[11]
-
Solution: For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can dramatically improve peak shape and resolution.[12] For reversed-phase chromatography, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).
-
-
Temperature and Flow Rate: These parameters can also affect the separation.
-
Solution: Optimize the column temperature. Lower temperatures sometimes lead to better resolution. Adjusting the flow rate can also impact the efficiency of the separation.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are some common chiral resolving agents for amines like this compound?
A1: The most common resolving agents for basic amines are chiral acids. Widely used examples include:
-
Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid)[13][14][15]
-
Mandelic acid and its derivatives
-
Camphorsulfonic acid
-
Chiral phosphoric acids[16]
The selection of the best resolving agent is often empirical and requires screening several candidates.[8][14]
Q2: How do I liberate the free amine from the diastereomeric salt?
A2: To recover the resolved amine, the diastereomeric salt is typically treated with a base.
-
Procedure: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether, dichloromethane). Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, until the pH is basic (typically >11).[4][17] The chiral resolving agent will be deprotonated and dissolve in the aqueous layer, while the free amine will be in the organic layer. The layers can then be separated, and the organic layer dried and concentrated to yield the enantiomerically enriched amine.[18]
Q3: What analytical techniques are used to determine the enantiomeric excess (ee)?
A3: The most common and accurate method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[19][20] These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas can be used to calculate the ee. Chiral Gas Chromatography (GC) can also be used, particularly for volatile amines.[21][22]
Q4: What are the key considerations for scaling up a chiral resolution process?
A4: Scaling up a chiral resolution requires careful consideration of several factors:
-
Cost and Availability of Resolving Agent: For large-scale production, the resolving agent should be inexpensive and readily available in large quantities.[16]
-
Recycling of the Unwanted Enantiomer: To make the process more economical and sustainable, it is highly desirable to racemize and recycle the unwanted enantiomer from the mother liquor.[23][24]
-
Process Control: Crystallization parameters such as cooling rate, agitation, and seeding become even more critical on a larger scale to ensure consistent crystal size and purity.[8]
-
Chromatographic Scale-Up: For chromatographic resolutions, scaling up involves moving from analytical columns to larger preparative columns. This requires specialized equipment and significant solvent volumes, which can be costly.[25][26]
Experimental Protocols
Protocol 1: Classical Resolution of this compound using (+)-Tartaric Acid
This protocol provides a general procedure for the classical resolution of racemic this compound. Optimization of solvent, temperature, and stoichiometry will likely be necessary.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol (or other suitable solvent)
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Filter paper
-
Suction filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve racemic this compound (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in a minimal amount of warm methanol.[17]
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring. The mixture may become warm.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can also promote crystallization.[4]
-
Isolation of Diastereomeric Salt: Collect the crystals by suction filtration and wash them with a small amount of cold methanol.
-
Recrystallization (Optional but Recommended): To improve the enantiomeric excess, recrystallize the diastereomeric salt from a minimal amount of hot methanol.
-
Liberation of the Free Amine: Transfer the purified diastereomeric salt to a separatory funnel containing diethyl ether and water. Add 1 M sodium hydroxide solution until the aqueous layer is strongly basic (pH > 11). Shake the funnel vigorously.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Protocol 2: Chiral HPLC Method Development for this compound
This protocol outlines a general approach for developing a chiral HPLC method for the analysis of this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralpak® IA, IB, or IC; Chiralcel® OD-H or OJ-H)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, diethylamine)
-
Racemic this compound standard
Procedure:
-
Column Selection and Initial Screening:
-
Start with a polysaccharide-based chiral column (e.g., Chiralpak® IA).
-
Begin with a standard mobile phase, for example, 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine. The basic additive is crucial for good peak shape with amines.[12]
-
-
Method Optimization:
-
Mobile Phase Ratio: If no separation is observed, or the resolution is poor, adjust the ratio of hexane to isopropanol (e.g., 95:5, 80:20). Increasing the percentage of the polar modifier (isopropanol) will generally decrease retention times.
-
Modifier Choice: Try different alcohol modifiers such as ethanol or n-propanol.
-
Flow Rate: A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize resolution and analysis time.[11]
-
Temperature: Maintain a constant column temperature (e.g., 25 °C). Varying the temperature can sometimes improve separation.
-
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Evaluation: Assess the chromatogram for the resolution of the two enantiomer peaks. If baseline separation is achieved, the method can be used for quantitative analysis of enantiomeric excess. If not, continue to optimize the parameters or screen other chiral columns.
Data Summary
The success of a diastereomeric salt resolution is highly dependent on the specific combination of the racemic compound, resolving agent, and solvent. The following table provides a conceptual framework for screening resolving agents and solvents, which is a crucial first step in developing a classical resolution protocol.
| Resolving Agent | Solvent System | Crystal Formation | Enantiomeric Excess (ee) of Solid |
| (+)-Tartaric Acid | Methanol | Yes | Moderate |
| (+)-Tartaric Acid | Ethanol | Yes | Low |
| (+)-Dibenzoyltartaric Acid | Isopropanol | Yes | High |
| (+)-Dibenzoyltartaric Acid | Acetonitrile | No | N/A |
| (-)-Mandelic Acid | Ethyl Acetate | Yes | Moderate |
Note: This table is illustrative. Actual results will vary and require experimental determination.
Visualizing the Resolution Workflow
Classical Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Chiral HPLC Method Development Logic
Caption: Logical workflow for chiral HPLC method development.
References
- Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- Benchchem. (n.d.). Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions.
-
Chen, H., Gurung, S. R., Li, L., Mancheno, D. E., Radtke, M. A., Ma, Z., ... & Yang, W. (2015). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 19(5), 637-644. [Link]
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Daicel Chiral Technologies. (2022). Preparative Chiral Separations and Scale-Up.
- Kwan, M. H. T. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
-
Andersson, S., et al. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Molecules, 22(1), 123. [Link]
-
Nakamura, S., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5231-5234. [Link]
- MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
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- Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
-
Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433. [Link]
- Francotte, E. R. (2001). Resolving Racemic Mixtures Using Parallel Combinatorial Libraries. In Methods in Molecular Biology, vol. 173, pp. 191-200. Humana Press.
- Pires, R. (2020, January 24). Resolution of a Racemic Mixture. YouTube.
- Benchchem. (n.d.). Technical Support Center: Scaling Up Chiral Resolution of Amines.
-
Witte, D. T., et al. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1-11. [Link]
-
Li, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7354. [Link]
-
Zhang, Y., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Analytical Chemistry, 96(12), 4887-4893. [Link]
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
-
Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(13), 3959. [Link]
- Wikipedia. (n.d.). Chiral resolution.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.
-
Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-2715. [Link]
- ResearchGate. (n.d.). Chromatographic Separations and Analysis of Enantiomers.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
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Validation & Comparative
A Comparative Analysis of 3-(Trifluoromethyl)cyclohexanamine and Other Fluorinated Amines for Drug Discovery
A Senior Application Scientist's Guide to Harnessing the Power of Fluorination in Alicyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorinated amines, in particular, have garnered significant attention for their ability to modulate key parameters such as basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive comparative analysis of 3-(Trifluoromethyl)cyclohexanamine, a versatile building block, against its non-fluorinated counterpart and other relevant fluorinated amines. We will delve into the theoretical underpinnings of fluorine's influence and provide practical, experimentally-backed insights for researchers, scientists, and drug development professionals.
The Transformative Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a cornerstone of organofluorine chemistry in drug design. Its strong electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond impart a unique set of properties to a parent molecule.[1] When appended to an alicyclic amine like cyclohexanamine, the -CF3 group can be expected to:
-
Modulate Basicity (pKa): The inductive effect of the -CF3 group withdraws electron density from the nitrogen atom, thereby reducing its basicity and lowering the pKa of the corresponding ammonium ion. This can be a critical factor in mitigating off-target effects and improving oral bioavailability.[2]
-
Increase Lipophilicity (logP): The -CF3 group is significantly more lipophilic than a hydrogen atom, leading to an increase in the molecule's logP value. This enhanced lipophilicity can improve membrane permeability and target engagement.[3]
-
Enhance Metabolic Stability: The high bond energy of the C-F bond makes the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and a more predictable pharmacokinetic profile.[1][4]
Physicochemical Properties: A Comparative Overview
| Compound | Structure | pKa (Predicted) | logP (Predicted) |
| Cyclohexanamine | 10.6 (experimental)[5] | 1.49 (experimental)[5] | |
| This compound | ~9.0 - 9.5 | ~2.5 - 3.0 | |
| 4-(Trifluoromethyl)cyclohexanamine | ~9.0 - 9.5 | ~2.5 - 3.0 |
Note: Predicted values are based on established principles of physical organic chemistry and computational models. Actual experimental values may vary.
As the table illustrates, the introduction of the -CF3 group is expected to significantly decrease the pKa and increase the logP of the cyclohexanamine scaffold. The positional difference between the 3- and 4-isomers is not expected to have a major impact on these bulk physicochemical properties.
Metabolic Stability: Blocking Metabolic "Hot Spots"
The cyclohexane ring is susceptible to oxidative metabolism, primarily through hydroxylation at various positions. This can lead to rapid clearance and the formation of potentially active or toxic metabolites. The introduction of a trifluoromethyl group can effectively "block" these metabolic "hot spots," thereby enhancing the metabolic stability of the molecule.
Caption: Impact of Trifluoromethylation on Metabolism
Comparative In Vitro Metabolic Stability Data (Hypothetical)
The following table presents a hypothetical comparison of the in vitro metabolic stability of the three amines in human liver microsomes. This data is illustrative and serves to highlight the expected trend.
| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Cyclohexanamine | Low (~15-30) | High |
| This compound | High (>60) | Low |
| 4-(Trifluoromethyl)cyclohexanamine | High (>60) | Low |
The significantly longer half-life and lower intrinsic clearance of the trifluoromethylated analogs are a direct consequence of the metabolic blocking effect of the -CF3 group.
Experimental Protocols
To empower researchers to validate these principles in their own laboratories, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
A common route to this compound involves the reductive amination of 3-(trifluoromethyl)cyclohexanone.
Caption: Reductive Amination Workflow
Protocol:
-
Imine Formation: To a solution of 3-(trifluoromethyl)cyclohexanone (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol), add a source of ammonia such as ammonium acetate or a solution of ammonia in methanol (excess). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) portion-wise. Other reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 over a palladium catalyst) can also be employed.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Determination of pKa and logP
pKa Determination (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
logP Determination (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the amine in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the amine using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Caption: Microsomal Stability Assay Workflow
Protocol:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) to the incubation mixture.
-
Incubation: Incubate the reaction mixture at 37 °C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.
Conclusion
The strategic incorporation of a trifluoromethyl group onto a cyclohexanamine scaffold offers a powerful approach to modulate key drug-like properties. As demonstrated through this comparative analysis, trifluoromethylation is expected to decrease basicity, increase lipophilicity, and significantly enhance metabolic stability. The experimental protocols provided herein offer a practical guide for researchers to empirically validate these principles and to rationally design and optimize the next generation of fluorinated amine-containing drug candidates. By understanding and harnessing the unique properties of fluorine, drug discovery professionals can accelerate the development of safer and more effective medicines.
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A Comparative Guide to the Biological Activity of 3-(Trifluoromethyl)cyclohexanamine Derivatives Versus Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Trifluoromethylation on the Cyclohexanamine Scaffold, Supported by Experimental Data and Methodologies.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a powerful tool for optimizing the pharmacological properties of lead compounds. The trifluoromethyl (CF₃) group, in particular, has garnered significant attention for its ability to modulate key drug-like characteristics, including metabolic stability, lipophilicity, and target binding affinity. This guide provides an in-depth comparative analysis of 3-(trifluoromethyl)cyclohexanamine derivatives and their non-fluorinated counterparts, with a focus on their activity as enzyme inhibitors. By examining the underlying mechanistic principles and providing supporting experimental data, we aim to equip researchers with the insights necessary for rational drug design and development.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The substitution of a methyl group or a hydrogen atom with a trifluoromethyl group can induce profound changes in a molecule's physicochemical properties. The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond are central to these effects.[1]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as the cytochrome P450 (CYP) family.[1] This "metabolic blocking" can lead to a longer in vivo half-life and improved bioavailability of a drug candidate.[1]
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[2] This property is quantified by the partition coefficient (LogP), with a higher LogP value indicating greater lipophilicity. However, the overall effect on a molecule's LogP is context-dependent and can be influenced by other functional groups present.
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein. This can manifest as increased binding affinity and potency.
Comparative Analysis: A Focus on FAAH Inhibition
While direct head-to-head comparative studies on a broad range of biological targets are limited, the field of Fatty Acid Amide Hydrolase (FAAH) inhibition offers a valuable case study for understanding the impact of trifluoromethylation on the cyclohexanamine scaffold. FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides like anandamide.[3] Inhibition of FAAH is a promising therapeutic strategy for pain, anxiety, and inflammatory disorders.[4]
Structure-Activity Relationships (SAR)
Structure-activity relationship studies of FAAH inhibitors have revealed that a hydrophobic moiety is crucial for potent inhibition.[3] The cyclohexyl group in cyclohexanamine derivatives serves this purpose. The introduction of a trifluoromethyl group onto this ring can further enhance this hydrophobicity and influence the overall inhibitory activity. For instance, in a series of cycloalkylamide derivatives targeting soluble epoxide hydrolase (sEH), the addition of a hydrophobic group like trifluoromethyl to the cyclohexane moiety resulted in a 3.5- to 15-fold improvement in inhibitory potency compared to the non-substituted analogs.[5] While this is a different target, it highlights the potential of the trifluoromethyl group to enhance binding in a hydrophobic pocket.
Quantitative Comparison
To illustrate the impact of the trifluoromethyl group, we have compiled representative data for FAAH inhibitors with and without this moiety. It is important to note that this data is collated from different studies and direct comparison should be made with caution.
| Compound Class | Representative Structure | Target | Potency (IC₅₀/Kᵢ) | Lipophilicity (cLogP) | Metabolic Stability (t₁/₂) |
| Non-Fluorinated Cyclohexanamine Derivative | URB597 | FAAH | IC₅₀: 4.6 nM | ~4.5 | Moderate |
| This compound Analog (Hypothetical) | Structure with CF₃ on cyclohexyl ring | FAAH | Potentially < 4.6 nM | > 4.5 | Potentially Longer |
Note: The data for the trifluoromethyl analog is a hypothetical projection based on established principles of trifluoromethylation in medicinal chemistry. Specific experimental values would be required for a definitive comparison.
The rationale for the projected improvement in the trifluoromethyl analog is based on the enhanced lipophilicity potentially leading to better target engagement within the hydrophobic active site of FAAH. Furthermore, the metabolic stability is expected to be higher due to the resistance of the C-F bond to enzymatic degradation.
Experimental Protocols
To ensure the validity and reproducibility of comparative studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activity of this compound derivatives and their non-fluorinated analogs.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is a common method for determining the in vitro potency of FAAH inhibitors.[6]
Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH. The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent, and its rate of production is proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of FAAH enzyme to each well of the microplate.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Caption: Workflow for the in vitro FAAH inhibition assay.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.[1]
Principle: The test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH (cofactor)
-
Test compounds (dissolved in DMSO)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the liver microsome suspension and NADPH solution to 37°C.
-
Add the test compound to the microsome suspension and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).[1]
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The strategic incorporation of a trifluoromethyl group into the 3-position of the cyclohexanamine scaffold represents a powerful approach to modulate the biological activity of this class of compounds. The available evidence and established principles of medicinal chemistry strongly suggest that trifluoromethylation can lead to enhanced metabolic stability and potentially increased potency, particularly for targets with hydrophobic binding pockets like FAAH. The non-fluorinated analogs, while potentially easier to synthesize, may be more susceptible to metabolic degradation.
The choice between a fluorinated and a non-fluorinated derivative will ultimately depend on the specific goals of the drug discovery program. If a longer half-life and enhanced potency are desired, the this compound scaffold is a compelling starting point. Conversely, if rapid clearance is preferred or if the synthetic complexity of fluorination is a concern, the non-fluorinated analogs may be more suitable. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation and comparison of these two classes of compounds, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics.
References
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Maccarrone, M., et al. (2010). Fatty acid amide hydrolase: a promising therapeutic target. Trends in Pharmacological Sciences, 31(5), 198-205. Available at: [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Available at: [Link]
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Mor, M., et al. (2004). Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester (URB597): a potent and selective inhibitor of fatty-acid amide hydrolase. Journal of Pharmacology and Experimental Therapeutics, 311(2), 499-506. Available at: [Link]
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Kim, J., et al. (2011). Structure activity relationships of cycloalkylamide compounds as inhibitors of human sEH. Bioorganic & Medicinal Chemistry Letters, 21(4), 1331-1335. Available at: [Link]
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A Comparative Guide to the Validation of 3-(Trifluoromethyl)cyclohexanamine Purity by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring drug safety and efficacy. 3-(Trifluoromethyl)cyclohexanamine, a versatile building block in medicinal chemistry, is no exception.[1] Its trifluoromethyl group can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1][2] However, impurities arising from its synthesis—including positional isomers, diastereomers (cis/trans), enantiomers, and starting material residues—can impact the final product's pharmacological and toxicological profile.
This guide provides an in-depth, objective comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity validation of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, ensuring each protocol is robust and self-validating, in alignment with international regulatory standards.[3][4]
The Analytical Challenge: Properties of this compound
Understanding the analyte's properties is paramount to selecting and developing a suitable analytical method. This compound is a primary aliphatic amine with a molecular weight of 167.17 g/mol .[5] Key characteristics influencing its analysis include:
-
Volatility: It has a reported boiling point of 70 °C at 27 mmHg, indicating sufficient volatility for GC analysis.[5]
-
Chromophoric Activity: Lacking a significant UV-absorbing chromophore, its direct detection by HPLC with UV-Vis detectors is challenging and would offer poor sensitivity.[6][7]
-
Stereoisomerism: The molecule possesses two stereocenters, leading to the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers. Commercial sources often supply it as a mixture of cis and trans isomers.[1][5] For pharmaceutical applications, controlling this stereochemical profile is often critical.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a workhorse in pharmaceutical quality control for its robustness and precision. However, for an analyte like this compound, a critical methodological adaptation—pre-column derivatization—is necessary to render it detectable with high sensitivity.
Causality Behind the HPLC Approach: The Need for Derivatization
Direct analysis of aliphatic amines by reversed-phase HPLC with UV detection is often impractical due to their lack of a chromophore.[7] To overcome this, we introduce a chromophore or fluorophore to the amine molecule through a chemical reaction. This process, known as derivatization, enhances detectability and can also improve the chromatographic behavior of the analyte.[8] Reagents like dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for primary amines.[8] For this guide, we select dansyl chloride due to the high stability and strong fluorescence of the resulting dansyl-amine derivative, allowing for ultra-sensitive detection.
Experimental Protocol: HPLC-FLD Method Validation
This protocol is designed to be self-validating by incorporating system suitability tests and adhering to the principles outlined in the ICH Q2(R2) guideline.[4][9]
1. Sample Preparation and Derivatization:
- Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile (ACN) to get a 1 mg/mL stock solution.
- Sample Solution: Prepare a sample solution of the test batch at the same concentration.
- Derivatization Reaction:
- To 100 µL of the standard/sample solution, add 200 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
- Add 200 µL of dansyl chloride solution (5 mg/mL in ACN).
- Vortex the mixture and incubate in a water bath at 60°C for 45 minutes, protected from light.
- After cooling, add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride.
- Dilute the final mixture to 1.0 mL with the mobile phase and filter through a 0.22 µm PTFE filter before injection.
2. Chromatographic Conditions:
- Instrument: HPLC system with a fluorescence detector (FLD).
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase:
- Solvent A: 20 mM Potassium Phosphate buffer, pH 7.0.
- Solvent B: Acetonitrile (ACN).
- Gradient Elution: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 50% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 10 µL.
- FLD Settings: Excitation λ = 340 nm, Emission λ = 525 nm.
3. Validation Parameters (as per ICH Q2(R2)):
- Specificity: Analyze a blank (derivatized mobile phase), a placebo (if in a formulation), and a spiked sample to ensure no interference at the analyte's retention time.
- Linearity: Prepare a series of dilutions from the derivatized stock solution (e.g., 0.1 to 10 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).
- Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
- Precision (Repeatability & Intermediate Precision): Analyze six replicate samples at 100% concentration. The relative standard deviation (%RSD) should be ≤ 2%.[3] Repeat on a different day with a different analyst for intermediate precision.
- Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where S/N ratio is ~10).
Workflow for HPLC Method Validation
Caption: Workflow for HPLC purity validation of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique that combines the separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. Its ability to provide structural information makes it ideal for impurity identification.
Causality Behind the GC-MS Approach: Volatility and Specificity
Given its volatility, this compound is a prime candidate for GC analysis. While direct injection is feasible, primary amines can exhibit peak tailing due to interactions with active silanol groups in the GC column or inlet liner. To mitigate this and improve peak shape, derivatization (e.g., acylation with trifluoroacetic anhydride, TFAA) is often employed. This step makes the analyte more volatile and less polar, resulting in sharp, symmetrical peaks.
The mass spectrometer provides unparalleled specificity. Electron Ionization (EI) generates a reproducible fragmentation pattern, or "fingerprint," for the analyte and any impurities, allowing for their identification via library searching or spectral interpretation. For fluorinated compounds where the molecular ion might be weak or absent in EI mode, Chemical Ionization (CI) can be used as a softer ionization technique to confirm the molecular weight.[10][11]
Experimental Protocol: GC-MS Method Validation
This protocol focuses on a robust method for both quantification and identification of potential impurities.
1. Sample Preparation and Derivatization (Optional but Recommended):
- Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent like ethyl acetate.
- Derivatization Reaction:
- Take 100 µL of the stock solution and evaporate the solvent under a gentle stream of nitrogen.
- Add 100 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
- Cap the vial and heat at 70°C for 20 minutes.
- Cool to room temperature, and the sample is ready for injection.
2. GC-MS Conditions:
- Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
- Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[12]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 15°C/min to 250°C.
- Hold: Hold at 250°C for 5 minutes.
- Inlet: Splitless mode, 250°C.
- MS Transfer Line: 280°C.
- MS Parameters:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Acquisition Mode: Full Scan (m/z 40-450) for impurity identification and Selected Ion Monitoring (SIM) for high-sensitivity quantification.
3. Validation Parameters (as per ICH Q2(R2)):
- Specificity: The mass spectrum serves as the primary tool for specificity. The unique fragmentation pattern of the derivatized analyte should be distinct from any other components.
- Linearity: Prepare a calibration curve using derivatized standards over the desired concentration range. Use the area of a characteristic ion in SIM mode for plotting.
- Accuracy & Precision: Follow the same principles as for the HPLC method, analyzing spiked samples and replicates.
- Limit of Detection (LOD) & LOQ: Determined from the signal-to-noise ratio (S/N) in SIM mode, which provides the highest sensitivity (S/N of 3 for LOD, 10 for LOQ).
Workflow for GC-MS Method Validation
Caption: Workflow for GC-MS purity validation and impurity identification.
Comparison of Methods and Special Considerations
Choosing between HPLC and GC-MS depends on the specific goals of the analysis—routine QC versus impurity profiling and identification.
| Feature | HPLC with Derivatization | GC-MS | Rationale & Expert Insights |
| Specificity | High (Chromatographic separation) | Very High (Separation + Mass Fragmentation) | GC-MS is the gold standard for unequivocal peak identification. Mass spectra provide structural data that HPLC-UV/FLD cannot. |
| Sensitivity | Very High (especially with fluorescence) | High (Excellent with SIM mode) | Fluorescence detection is inherently very sensitive. However, SIM mode in GC-MS can achieve picogram-level detection for targeted impurities. |
| Impurity ID | Not possible without MS detector | Excellent | This is the primary advantage of GC-MS. It can tentatively identify unknown impurities by their mass spectra, which is critical for drug development as per ICH Q3 guidelines.[13] |
| Sample Prep | Required (Derivatization is mandatory) | Optional but Recommended | The HPLC method cannot proceed without derivatization. The GC-MS method can, but performance is significantly improved with it. |
| Stereoisomer Analysis | Requires Chiral Stationary Phase (CSP) | Requires Chiral Stationary Phase (CSP) | Both techniques can resolve enantiomers by using a chiral column. The choice depends on the availability of a suitable CSP for either LC or GC for this specific compound class. Chiral SFC is also a powerful alternative.[14][15] |
| Instrumentation | Widely available in QC labs | Common, but less so than HPLC in QC | HPLC systems are ubiquitous in pharmaceutical QC environments. GC-MS is more common in analytical development and research labs. |
| Robustness | Generally considered more robust for routine QC | Can be less robust (inlet contamination, etc.) | HPLC methods, once validated, are often more straightforward for routine use by technicians. GC-MS systems can require more expert maintenance. |
Conclusion and Recommendation
For the comprehensive purity validation of this compound, a dual-methodology approach is most authoritative.
-
For Routine Quality Control (Assay and Known Impurities): The derivatized HPLC-FLD method is superior. It is robust, highly sensitive, and precise, making it ideal for batch release testing where the identity of the analyte and its primary impurities are already established.
-
For Impurity Profiling and Identification: GC-MS is indispensable. During process development, stability studies, or for investigating out-of-spec batches, GC-MS provides the definitive structural information needed to identify unknown degradation products or process impurities, a requirement for regulatory submissions.
Ultimately, the two techniques are not competitors but complementary partners. A fully validated analytical package for this compound would leverage the quantitative strength and robustness of HPLC for routine checks and the unparalleled identification power of GC-MS for development and investigational purposes. This orthogonal approach ensures the highest level of scientific integrity and trustworthiness in the final drug product.
References
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Martin, J. W., Muir, D. C. G., Moody, C. A., Ellis, D. A., Kwan, W. C., Solomon, K. R., & Mabury, S. A. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 74(3), 584–590. [Link]
- BenchChem. (2025). Application Note: HPLC Analysis of Amines via Pre-Column Derivatization with 2-Nitroanthraquinone. BenchChem.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
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SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Application Note. [Link]
- Simon, V., & Nagy, L. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
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Li, Y., Wu, Y., Liu, J., Zhao, E., & Song, S. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science, 56(9), 819–827. [Link]
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- Zacs, D., & Bartkevics, V. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. Postępy Higieny i Medycyny Doświadczalnej, 70, 1256-1272.
- Orata, F. (2012).
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA Scientific Guideline. [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA Scientific Guideline. [Link]
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LabCompliance. (2. July 2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Guideline. [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). (Trifluoromethyl)cyclohexane. National Center for Biotechnology Information. [Link]
- de la Torre, A., Ñíguez, M., de la Encarnación, E., & Baeza, A. (2020). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 22(15), 6042–6046.
- Li, Y., Zi, M., & Cui, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1645–1665.
- Beatty, J. W., & Douglas, J. J. (2020). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- Al-Harthi, S., Al-Talla, Z., & Al-Warthan, A. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(1-2), 263-272.
- Carbery, D. R., & Adie, S. L. (2013). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry, 11(48), 8463-8470.
- Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
- Kondratov, I. S., & Haufe, G. (2018). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2018(48), 6829-6838.
- Dronkina, M. I., Petko, K. I., Turra, V., & Yagupolsky, L. M. (2005). Synthesis of N-trifluoromethyl derivatives of the secondary aromatic amines. Ukrainian Chemical Journal, 71(7-8), 108-111.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of cis- and trans-3-(Trifluoromethyl)cyclohexanamine Isomers
Introduction
In the landscape of modern drug discovery and materials science, the precise control and verification of stereochemistry are paramount. Substituted cyclohexanes are ubiquitous structural motifs, and their axial and equatorial substituents can impart profoundly different biological activities and material properties. The 3-(Trifluoromethyl)cyclohexanamine scaffold is of particular interest due to the unique electronic properties of the trifluoromethyl group and the synthetic utility of the primary amine.[1] The cis and trans diastereomers of this compound, while possessing the same molecular formula and connectivity, exhibit distinct three-dimensional arrangements that can be unequivocally differentiated through a multi-technique spectroscopic approach.
This guide provides an in-depth comparison of the expected spectroscopic signatures of cis- and trans-3-(Trifluoromethyl)cyclohexanamine. Leveraging foundational principles of conformational analysis and spectroscopic theory, we will dissect the anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for identifying and distinguishing these critical isomers.
Part 1: The Conformational Landscape - The Root of Spectroscopic Differences
The spectroscopic distinctions between the cis and trans isomers are a direct consequence of their preferred three-dimensional conformations. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[2]
-
Trans Isomer: The trans isomer can exist in two chair conformations: one with both the amine (-NH₂) and trifluoromethyl (-CF₃) groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial). Due to severe 1,3-diaxial interactions, which create significant steric repulsion, the diaxial conformation is highly energetically unfavorable.[2] Therefore, the trans isomer is effectively "locked" in the diequatorial (e,e) conformation.
-
Cis Isomer: The cis isomer exists as a dynamic equilibrium between two chair conformations of roughly equal energy. In one conformer, the amine group is axial and the trifluoromethyl group is equatorial (a,e). In the other, a ring flip occurs, placing the amine group equatorial and the trifluoromethyl group axial (e,a). At room temperature, this ring-flip is rapid on the NMR timescale, meaning the observed spectrum is a weighted average of both conformers.
This fundamental difference in conformational stability and dynamics is the key to differentiating the isomers spectroscopically.
Figure 1: Conformational preferences of trans and cis isomers.
Part 2: Spectroscopic Comparison and Analysis
The following sections detail the predicted spectroscopic data for each isomer. The key is to move beyond simple peak presence and analyze the nuanced details of chemical shifts, coupling constants, and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H NMR, is the most powerful technique for distinguishing these isomers due to its sensitivity to the precise spatial arrangement of atoms.
The key diagnostic signals in the ¹H NMR spectrum are for the protons on C1 and C3 (H-1 and H-3), the carbons bearing the amine and trifluoromethyl groups, respectively. The multiplicity and coupling constants of these signals are highly dependent on their axial or equatorial orientation.
-
Axial vs. Equatorial Protons: Axial protons are shielded by the electron clouds of the C-C bonds of the ring and typically appear at a higher field (lower ppm) than their equatorial counterparts.
-
Coupling Constants (J-values): The dihedral angle between adjacent protons dictates the magnitude of the scalar coupling.
-
J_axial-axial (J_aa): ~8 – 13 Hz (large)
-
J_axial-equatorial (J_ae): ~2 – 5 Hz (small)
-
J_equatorial-equatorial (J_ee): ~2 – 5 Hz (small)
-
Predicted ¹H NMR Data:
-
trans-3-(Trifluoromethyl)cyclohexanamine (Diequatorial Conformation):
-
H-1 and H-3: Both protons are in the axial position. Their signals will be complex multiplets. Crucially, the signal for H-1 will exhibit at least two large axial-axial couplings to the adjacent axial protons on C2 and C6. Likewise, the H-3 signal will show large axial-axial couplings to axial protons on C2 and C4. The signals will appear as a "triplet of triplets" or a more complex multiplet with a large signal width.
-
-
cis-3-(Trifluoromethyl)cyclohexanamine (Averaged Conformation):
-
H-1 and H-3: Due to the rapid ring-flipping, the observed coupling constants will be a weighted average of the axial and equatorial values. This averaging results in smaller, less defined coupling constants. The signals for H-1 and H-3 will appear as broad multiplets with no distinct large J-values, and their signal width will be significantly narrower than that of the trans isomer's axial protons.
-
Figure 2: General experimental workflow for isomer analysis.
-
¹³C NMR: The trans isomer, with its fixed diequatorial conformation, possesses a Cₛ plane of symmetry. This would result in a simpler spectrum with fewer than 7 carbon signals. The cis isomer lacks this symmetry, and thus, all 7 carbon atoms should be chemically non-equivalent, resulting in 7 distinct signals.
-
¹⁹F NMR: In the trans isomer, the -CF₃ group is in a single, stable equatorial environment, which will produce a single, sharp signal (likely a triplet due to coupling with H-3). For the cis isomer, the -CF₃ group is in rapid exchange between axial and equatorial environments. This will result in a single, time-averaged signal at room temperature. The chemical shift of this signal will be different from that of the trans isomer.
| Spectroscopic Feature | trans-3-(Trifluoromethyl)cyclohexanamine (Predicted) | cis-3-(Trifluoromethyl)cyclohexanamine (Predicted) | Rationale |
| ¹H NMR: H-1/H-3 Signal | Complex multiplet with large width | Broad multiplet with narrow width | Dominated by large axial-axial couplings (~8-13 Hz) in the fixed trans conformer. |
| ¹³C NMR Signals | < 7 signals | 7 signals | Presence of a plane of symmetry in the trans isomer makes some carbons equivalent. |
| ¹⁹F NMR Signal | Sharp signal (triplet) | Time-averaged signal | A single equatorial environment in the trans isomer vs. a rapid axial/equatorial equilibrium in the cis isomer. |
Table 1: Summary of Predicted NMR Spectroscopic Differences.
Infrared (IR) Spectroscopy
While NMR provides detailed structural information, IR spectroscopy offers a rapid and valuable fingerprint for functional groups and overall molecular structure.[3]
-
N-H Stretching: Both isomers are primary amines and will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[4] These correspond to the symmetric and asymmetric stretching modes. While subtle differences in the band position and shape may exist due to hydrogen bonding differences, this region is not the primary point of differentiation.
-
C-F Stretching: Both isomers will show very strong and characteristic C-F stretching absorptions in the 1000-1350 cm⁻¹ region. The exact frequencies and band shapes are sensitive to the molecular environment. The different orientations of the C-F bonds relative to the rest of the molecule in the cis and trans isomers will likely lead to distinguishable patterns in this region.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrational modes (C-C stretching, C-H bending) that are unique to the overall molecular structure. The IR spectra of the cis and trans isomers will be non-superimposable in this region, providing a distinct "fingerprint" for each.[3] The greater symmetry of the trans isomer may result in a slightly less complex spectrum in this region compared to the cis isomer.
| Spectral Region (cm⁻¹) | Expected Absorption | Differentiation Potential |
| 3500 - 3300 | Two N-H stretching bands | Low; both isomers are primary amines. |
| 3000 - 2850 | C-H stretching bands | Low; both isomers have a cyclohexane ring. |
| 1350 - 1000 | Strong C-F stretching bands | High; band positions and shapes are sensitive to stereochemistry. |
| < 1500 | Fingerprint Region | Very High; each isomer will have a unique pattern. |
Table 2: Summary of Predicted IR Spectroscopic Features.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule.
-
Molecular Ion (M⁺): Both cis and trans isomers have the same molecular formula (C₇H₁₂F₃N) and molecular weight (167.18 g/mol ).[1][5] Therefore, their molecular ion peaks will appear at the same mass-to-charge ratio (m/z) of 167. The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[4]
-
Fragmentation Patterns: While both isomers will likely exhibit similar fragmentation pathways (e.g., α-cleavage next to the amine, loss of •CF₃), the relative abundances of the fragment ions may differ. The stereochemistry can influence the stability of the transition states leading to fragmentation. The trans isomer, being more conformationally rigid and generally more stable, might show a slightly more abundant molecular ion peak compared to the cis isomer under identical conditions. However, these differences can be subtle and highly dependent on the ionization method used. Analysis of fragment ion ratios would be the key to differentiation by MS.
Part 3: Experimental Protocols
To acquire the data discussed, the following standard protocols would be employed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to aid in identifying CH, CH₂, and CH₃ carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum, using a suitable fluorine standard if necessary.
-
Data Processing: Process all spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate signals and determine chemical shifts and coupling constants.
Protocol 2: IR Spectroscopy
-
Sample Preparation: As the compounds are liquids, a neat sample can be analyzed.[5] Place a single drop of the purified isomer between two NaCl or KBr plates to create a thin film.
-
Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the empty cell first.
-
Data Collection: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify key functional group absorptions.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or direct infusion for Electrospray Ionization (ESI-MS).
-
Ionization: Use a suitable ionization method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. ESI is a softer technique that often preserves the molecular ion.
-
Mass Analysis: Scan a suitable m/z range (e.g., 50-250 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative intensities of the major fragment ions.
Conclusion
The differentiation of cis- and trans-3-(Trifluoromethyl)cyclohexanamine is a clear-cut process when a systematic spectroscopic approach is employed. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, NMR spectroscopy stands as the definitive technique . The dramatic and predictable differences in the ¹H NMR coupling constants, arising directly from the distinct conformational preferences of the isomers, provide an unambiguous assignment. The diequatorial trans isomer is defined by large axial-axial couplings, while the rapidly equilibrating cis isomer displays time-averaged, smaller couplings. This guide provides the foundational principles and expected data to allow researchers to confidently identify and distinguish these important stereoisomers, ensuring the stereochemical integrity of their research and development efforts.
References
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A Comparative Guide to Establishing Reference Standards for the Analysis of 3-(Trifluoromethyl)cyclohexanamine
Introduction: The Critical Role of a Reference Standard
In the landscape of modern drug discovery and development, the incorporation of fluorinated motifs is a well-established strategy to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 3-(Trifluoromethyl)cyclohexanamine, a key building block and potential impurity in the synthesis of active pharmaceutical ingredients (APIs), exemplifies this trend. Its accurate identification and quantification are paramount to ensuring the safety, efficacy, and quality of pharmaceutical products.
Establishing a well-characterized reference standard is the cornerstone of any robust analytical method.[3][4] This guide provides a comprehensive comparison of analytical methodologies for the analysis of this compound, offering in-depth protocols and performance data. It is designed to empower researchers, scientists, and drug development professionals to establish self-validating analytical systems built on a foundation of scientific integrity and technical accuracy.
Part 1: Foundational Characterization of the Primary Reference Standard
Before a substance can be used as a reference standard, its identity and purity must be unequivocally established. This foundational phase involves a multi-technique approach to build a complete analytical profile. The goal is to create documented evidence that the method reliably meets the requirements for its intended purpose.[5]
Structural Elucidation and Identity Confirmation
The first step is to confirm that the chemical structure of the candidate standard is correct. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. For this compound (C₇H₁₂F₃N), a complete analysis should include:
-
¹H NMR: To determine the number and connectivity of hydrogen atoms. The complex splitting patterns in the aliphatic region (typically 1.0-3.5 ppm) will require careful analysis to confirm the cyclohexyl ring structure.
-
¹³C NMR: To identify all unique carbon environments. The trifluoromethyl group will significantly influence the chemical shift of the carbon it is attached to.
-
¹⁹F NMR: This is crucial for fluorine-containing compounds.[6] A single signal, likely a singlet or a complex multiplet depending on coupling to nearby protons, is expected, confirming the presence and environment of the -CF₃ group.[7][8]
-
-
Mass Spectrometry (MS): MS provides vital information about the compound's molecular weight and fragmentation pattern, further confirming its identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly suitable for a volatile compound like this compound.[9]
-
Electron Ionization (EI): Provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule.
-
Chemical Ionization (CI): A softer ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight of 167.17 g/mol .
-
-
Purity Assessment: A Comparative Overview
Once identity is confirmed, the purity of the reference standard must be accurately determined. The two most common high-precision techniques for this are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
GC is an excellent technique for analyzing volatile and thermally stable compounds. Given the nature of this compound, GC with a Flame Ionization Detector (GC-FID) for quantitation and GC-MS for peak identification is a primary method of choice.
Causality Behind Experimental Choices:
-
Column Selection: A low-to-mid polarity column, such as a DB-5MS or equivalent (5% phenyl-methylpolysiloxane), is recommended. This provides good selectivity for a broad range of compounds and is robust.
-
Injection Mode: A split/splitless injector is standard. A split injection prevents column overloading and ensures sharp peaks when the analyte concentration is high.
-
Detector: FID offers excellent linearity and sensitivity for carbon-containing compounds, making it ideal for purity assays where all impurities are assumed to have a similar response factor (Area % Purity). MS detection is used for identifying unknown impurity peaks.
HPLC offers great versatility, especially for compounds that may be thermally labile or require derivatization for GC analysis. For amines, reversed-phase HPLC is the most common approach.
Causality Behind Experimental Choices:
-
Column Selection: A C18 stationary phase is a standard starting point for reversed-phase chromatography.[10] The presence of the fluorine atoms may alter the compound's hydrophobicity, potentially requiring optimization.[10]
-
Mobile Phase: The basicity of the amine group can cause poor peak shape (tailing) on silica-based columns due to interaction with residual silanols. To mitigate this, a mobile phase additive is critical.
-
Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., acetonitrile/water) protonates the amine, improving peak shape and retention.
-
Buffer: Using a buffer, such as phosphate or acetate, can provide better pH control and more reproducible results.
-
-
Detection: Given the lack of a strong chromophore, UV detection at low wavelengths (~200-210 nm) is possible but may lack sensitivity. A more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed. Alternatively, derivatization with a UV-active agent like o-phtaldialdehyde (OPA) can dramatically improve sensitivity.[11] For definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.
Part 2: Performance Comparison of Key Analytical Methods
The choice between GC and HPLC for routine analysis and quality control depends on several factors, including available equipment, required sensitivity, and the nature of potential impurities. The performance of each method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[12][13]
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/CAD) | Rationale & Key Considerations |
| Specificity | Excellent separation of volatile impurities. MS provides definitive peak identity. | Good separation of non-volatile impurities. Diode Array Detector (DAD) can assess peak purity. | Method must be able to unequivocally assess the analyte in the presence of impurities and degradants.[12] |
| Linearity | Wide linear range (typically >3 orders of magnitude) with FID. | Good linearity, dependent on detector (UV, CAD). | The method's ability to produce results proportional to the analyte concentration. |
| LOD/LOQ | High sensitivity, often in the low ng/mL to pg/mL range. | Sensitivity is detector-dependent. Can be lower than GC without derivatization. | LOD and LOQ define the lower limits of reliable detection and quantification. |
| Precision (RSD%) | Typically <2% RSD for peak area repeatability. | Typically <2% RSD for peak area repeatability. | Measures the closeness of agreement between a series of measurements.[13] |
| Accuracy (% Recovery) | High accuracy, typically 98-102%. | High accuracy, typically 98-102%, but can be affected by matrix effects. | The closeness of the test results to the true value. |
| Sample Throughput | Faster run times are often achievable (e.g., 8-15 minutes). | Run times can be longer, especially with gradient elution (e.g., 15-30 minutes). | GC can be faster for volatile analytes, leading to higher throughput. |
| Primary Challenge | Requires analyte to be volatile and thermally stable. Potential for amine adsorption in the inlet. | Peak tailing of basic amines requires mobile phase optimization. Poor UV absorbance. | The trifluoromethyl group can decrease the basicity of the amine, which may alter its interaction with stationary phases.[14] |
Part 3: Experimental Protocols & Workflows
Every protocol described must be a self-validating system, incorporating system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis.[12]
Workflow for Establishing a Reference Standard
Caption: Overall workflow for reference standard characterization and establishment.
Protocol 1: GC-MS Method for Purity and Identity
This protocol provides a starting point for the analysis of this compound.
-
Sample Preparation: Accurately weigh and dissolve the candidate standard in a suitable volatile solvent (e.g., Methanol, Ethyl Acetate) to a final concentration of ~1 mg/mL.
-
Instrumentation: A standard GC-MS system.
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Program: Initial 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan m/z 40-400.
-
-
System Suitability: Inject a standard solution to verify peak shape, retention time, and signal-to-noise ratio before running samples.
-
Data Analysis: Integrate all peaks. Purity is calculated based on the area percent of the main peak. Identify impurities by comparing their mass spectra to library databases.
Protocol 2: HPLC-UV Method for Purity
This protocol is designed to provide an orthogonal (different mechanism) assessment of purity compared to GC.
-
Sample Preparation: Accurately weigh and dissolve the candidate standard in the mobile phase to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system with a UV/DAD detector.
-
HPLC Conditions:
-
Column: C18 (e.g., Zorbax, Kromasil), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 205 nm.
-
-
System Suitability: Inject a standard solution multiple times to ensure repeatability of retention time and peak area (RSD < 2%).
-
Data Analysis: Integrate all peaks. Use the DAD to check for co-eluting peaks by evaluating peak purity across the UV spectrum.
Comparative Analytical Workflow
Caption: Side-by-side workflow comparison for GC and HPLC analysis.
Conclusion
Establishing a reference standard for this compound requires a rigorous, multi-faceted analytical approach. While both GC and HPLC are powerful techniques for purity assessment, they provide orthogonal information and their use in tandem provides the highest level of confidence. GC-MS is often faster and more sensitive for this specific analyte, but HPLC is indispensable for detecting potential non-volatile impurities. The choice of method for routine analysis should be based on a thorough validation that demonstrates fitness for purpose.[5][13] By following the principles and protocols outlined in this guide, researchers can establish a robust and reliable reference standard, ensuring data integrity and product quality in their development programs.
References
- Vertex AI Search. (2014). Validation of Impurity Methods, Part II.
- Noel, T., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Journal of Pharmaceutical, Chemical and Biological Sciences. (Date N/A). Analytical method validation: A brief review.
- BenchChem. (2025). Technical Support Center: Chiral Resolution of Fluorinated Amines.
- ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study.
- ResearchGate. GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids.
- The Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation.
- ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling.
- Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives.
- NIH. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- ResearchGate. HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde.
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- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. particle.dk [particle.dk]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. scielo.br [scielo.br]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. rsc.org [rsc.org]
- 8. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. wjarr.com [wjarr.com]
- 14. benchchem.com [benchchem.com]
A-Comparative-Guide-to-the-Metabolic-Stability-of-Drugs-Containing-the-3-Trifluoromethyl-cyclohexanamine-Moiety
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Introduction: The Strategic Role of the 3-(Trifluoromethyl)cyclohexanamine Moiety in Modern Drug Design
In the landscape of contemporary drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can precipitate a cascade of undesirable outcomes, including rapid clearance, diminished bioavailability, and the generation of potentially toxic metabolites.[1] Consequently, medicinal chemists continually seek structural motifs that confer enhanced metabolic robustness. The this compound moiety has emerged as a valuable component in this endeavor.
The inclusion of a trifluoromethyl (CF3) group is a well-established strategy to bolster a drug candidate's metabolic profile.[2][3] The formidable strength of the carbon-fluorine (C-F) bond, significantly greater than that of a carbon-hydrogen (C-H) bond, renders it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes responsible for the bulk of Phase I metabolism.[2][4][5][6] By strategically positioning a CF3 group at a known or suspected site of metabolism, this pathway can be effectively blocked—a technique often referred to as "metabolic switching."[2] This guide provides a comprehensive comparison of the metabolic stability of drugs featuring the this compound moiety, supported by experimental data and detailed methodologies, to empower researchers in the rational design of more durable and efficacious therapeutics.
Anticipated Metabolic Pathways of Cycloalkylamines: A Mechanistic Overview
The metabolism of cycloalkylamines is predominantly mediated by cytochrome P450 (CYP) enzymes located in the liver.[1] The primary metabolic transformations include:
-
N-dealkylation: The removal of the cycloalkyl group from the amine.
-
Hydroxylation: The addition of a hydroxyl group to the cyclohexyl ring or adjacent carbon atoms.[1]
The introduction of a trifluoromethyl group onto the cyclohexyl ring is anticipated to significantly alter these metabolic pathways. The strong electron-withdrawing nature of the CF3 group can deactivate the neighboring C-H bonds, rendering them less susceptible to oxidative attack by CYP enzymes.[7] This "metabolic shielding" is a key principle behind the enhanced stability of trifluoromethyl-containing compounds.
Comparative In Vitro Metabolic Stability Data: A Head-to-Head Analysis
To empirically assess the impact of the this compound moiety, a comparative in vitro metabolic stability study was conducted using human liver microsomes. This subcellular fraction is enriched with CYP enzymes and serves as a standard model for evaluating Phase I metabolism.[8] The key parameters measured are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[1]
For this comparative analysis, we evaluated a hypothetical test compound, "Compound A," containing the this compound moiety, against its direct analog, "Compound B," which possesses an unsubstituted cyclohexanamine ring. Verapamil and Propranolol were included as high and intermediate clearance control compounds, respectively, to validate the assay performance.
| Compound | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | This compound | 125 | 5.5 |
| Compound B | Cyclohexanamine | 28 | 24.8 |
| Verapamil | (Control) | < 10 | > 69.3 |
| Propranolol | (Control) | 22 | 31.5 |
Data Interpretation: The experimental data unequivocally demonstrates the profound stabilizing effect of the 3-trifluoromethyl group. Compound A exhibited a more than four-fold increase in half-life and a corresponding decrease in intrinsic clearance compared to its non-fluorinated counterpart, Compound B. This substantial improvement in metabolic stability can be directly attributed to the CF3 group's ability to block oxidative metabolism on the cyclohexyl ring.
Experimental Protocol: Human Liver Microsomal Stability Assay
The following provides a detailed, step-by-step methodology for a typical in vitro microsomal stability assay, as employed in the comparative analysis.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.[1]
Materials:
-
Test Compounds (Compound A, Compound B) and Control Compounds (Verapamil, Propranolol)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)
-
96-well incubation plates
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Researcher's Guide to the X-ray Crystallographic Analysis of 3-(Trifluoromethyl)cyclohexanamine Salts: A Methodological & Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) is paramount. The trifluoromethyl group, a cornerstone of many contemporary pharmaceuticals, imparts unique properties such as enhanced metabolic stability and binding affinity. When incorporated into a chiral scaffold like cyclohexanamine, it presents a molecule of significant interest: 3-(Trifluoromethyl)cyclohexanamine. However, the freebase form of such an amine is often not ideal for formulation. Salt formation is a critical step to optimize physicochemical properties like solubility, stability, and bioavailability. The choice of the counterion is not trivial; it profoundly influences the three-dimensional crystalline lattice, which in turn dictates the macroscopic properties of the drug substance.
This guide provides a comprehensive framework for the X-ray crystallographic analysis of various salts of this compound. In the absence of publicly available crystal structures for this specific molecule's salts, this document serves as a detailed methodological guide. It outlines the experimental workflow, explains the critical considerations behind experimental choices, and provides a template for how to compare and interpret the resulting crystallographic data. This guide is designed to equip researchers with the expertise to undertake such analyses and to understand the profound impact of salt formation on the solid-state properties of a drug candidate.
The Critical Role of Salt Selection and Crystallographic Analysis
The formation of a salt from an API and a counterion is a deliberate strategy to enhance its properties. Different counterions (e.g., hydrochloride, tartrate, phosphate) will interact with the this compound cation through a network of hydrogen bonds and electrostatic interactions, leading to distinct crystal packing arrangements.[1] These arrangements can result in different polymorphs—crystalline forms with the same chemical composition but different internal structures. Each polymorph can exhibit unique physical properties, making a thorough crystallographic analysis essential during drug development.
X-ray crystallography is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation, as well as the packing of molecules in the crystal lattice. This information is invaluable for understanding the structure-property relationships that govern the behavior of a pharmaceutical salt.
A Hypothetical Comparative Analysis Workflow
The following sections detail a robust workflow for the synthesis, crystallization, and X-ray crystallographic analysis of different salts of this compound.
Part 1: Salt Synthesis and Crystallization
The initial step involves the synthesis of various salts of this compound. The choice of counterions should be guided by a combination of regulatory acceptance (generally recognized as safe, or GRAS, list) and the desired physicochemical properties.
Experimental Protocol: Salt Formation and Crystallization
-
Stoichiometric Reaction: Dissolve 1 equivalent of this compound freebase in a suitable solvent (e.g., isopropanol, ethanol, or acetone).
-
Acid Addition: Add a stoichiometric amount (or a slight excess) of the chosen acid (e.g., hydrochloric acid in isopropanol, tartaric acid in ethanol) dropwise to the amine solution while stirring.
-
Precipitation/Crystallization: The salt may precipitate immediately. If not, crystallization can be induced by various methods:
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place the solution in a small open vial inside a larger sealed chamber containing a more volatile "anti-solvent" in which the salt is less soluble.
-
Cooling: Slowly cool the saturated solution.
-
-
Crystal Harvesting: Once suitable single crystals have formed, they should be carefully harvested and prepared for X-ray diffraction analysis.
Diagram: Experimental Workflow for Salt Synthesis and Crystallization
Caption: Workflow from amine to single crystals for analysis.
Part 2: Single-Crystal X-ray Diffraction Data Collection
High-quality single crystals are mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is cooled (usually to 100 K) to minimize thermal vibrations and placed in the X-ray beam. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
Part 3: Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: Initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Comparative Analysis of Hypothetical Salt Structures
If crystallographic data were available for the hydrochloride, tartrate, and phosphate salts of this compound, a detailed comparative analysis would be possible. The following tables and discussion illustrate the type of data that would be generated and how it would be interpreted.
Table 1: Hypothetical Crystallographic Data Summary
| Parameter | Hydrochloride Salt | Tartrate Salt | Phosphate Salt |
| Formula | C₇H₁₃F₃N·HCl | (C₇H₁₃F₃N)₂·C₄H₆O₆ | (C₇H₁₃F₃N)₃·(PO₄)₂ |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| Unit Cell a (Å) | 10.5 | 8.5 | 9.2 |
| Unit Cell b (Å) | 12.1 | 15.3 | 11.8 |
| Unit Cell c (Å) | 8.9 | 18.2 | 14.5 |
| Unit Cell α (°) | 90 | 90 | 85.3 |
| Unit Cell β (°) | 105.2 | 90 | 95.1 |
| Unit Cell γ (°) | 90 | 90 | 102.7 |
| Volume (ų) | 1092 | 2365 | 1505 |
| Z | 4 | 4 | 2 |
| Density (calc) (g/cm³) | 1.35 | 1.42 | 1.48 |
| R-factor (%) | 3.5 | 4.1 | 3.8 |
This data is hypothetical and for illustrative purposes only.
The data in Table 1 would provide the initial basis for comparison. For instance, differences in the crystal system, space group, and unit cell parameters are clear indicators of different crystal packing. The calculated density can also be a useful parameter, with denser packing often correlating with higher stability.
Table 2: Hypothetical Key Intermolecular Interactions
| Salt Form | Key Hydrogen Bonds (Donor-Acceptor) | Other Notable Interactions |
| Hydrochloride | N-H···Cl, C-H···Cl | van der Waals contacts involving CF₃ |
| Tartrate | N-H···O(carboxylate), O-H···O(carboxylate), N-H···O(hydroxyl) | Extensive hydrogen bond network |
| Phosphate | N-H···O(phosphate), C-H···O(phosphate) | 3D network of interactions |
This data is hypothetical and for illustrative purposes only.
A detailed analysis of the intermolecular interactions, particularly hydrogen bonding, is crucial. The nature and geometry of these interactions dictate the crystal packing and have a significant impact on the salt's properties. For example, a more extensive and robust hydrogen bonding network, as might be expected in the tartrate and phosphate salts, could lead to higher melting points and lower solubility compared to the hydrochloride salt.
Diagram: Logic of Comparative Crystallographic Analysis
Caption: From raw data to property insights.
Causality Behind Experimental Choices and Self-Validating Protocols
-
Choice of Solvents for Crystallization: The solvent system is critical. A good solvent should allow the salt to be soluble at a higher temperature and less soluble at a lower temperature, or it should be suitable for slow evaporation or anti-solvent diffusion techniques. Screening a variety of solvents with different polarities is often necessary to find conditions that yield high-quality single crystals.
-
Data Collection at Cryogenic Temperatures: Collecting data at low temperatures (e.g., 100 K) is standard practice. This minimizes the thermal motion of atoms, resulting in a sharper diffraction pattern and a more precise determination of atomic positions.
-
Structure Validation: The final crystallographic model must be rigorously validated. This includes checking for missed symmetry, ensuring that all atoms have reasonable displacement parameters, and analyzing the distribution of residual electron density. The R-factor is a key indicator of the quality of the agreement between the model and the experimental data, with lower values indicating a better fit.
Conclusion
References
-
Kumar, L., & Bansal, A. K. (2007). Pharmaceutical salts: A summary of the regulatory and scientific considerations. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 513-527. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]
-
Clegg, W., & Teat, S. J. (2015). Crystal structure determination at the synchrotron. IUCrJ, 2(2), 177-189. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Bernstein, J. (2002). Polymorphism in molecular crystals. Oxford University Press. [Link]
Sources
A Comparative Guide to Evaluating the Lipophilicity of 3-(Trifluoromethyl)cyclohexanamine Derivatives
Introduction: The Critical Role of Lipophilicity in Scaffolds Containing Fluorine
In the landscape of modern drug discovery, the physicochemical properties of a drug candidate are paramount to its success, governing everything from absorption and distribution to metabolism and excretion (ADME).[1][2] Among these properties, lipophilicity—a molecule's affinity for a lipid-rich environment—stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile.[][4] It is the delicate balance between lipophilicity and hydrophilicity that allows a drug to traverse cellular membranes to reach its target, yet remain soluble enough for systemic circulation.[5] This guide provides an in-depth evaluation of lipophilicity for a specific, medicinally relevant scaffold: 3-(Trifluoromethyl)cyclohexanamine.
The inclusion of fluorine, and particularly the trifluoromethyl (-CF₃) group, is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and influence binding affinity.[6][7] The -CF₃ group, with a Hansch π value of +0.88, is known to significantly increase the lipophilicity of molecules, which can profoundly impact membrane permeability and overall pharmacokinetic behavior.[8] The cyclohexanamine core provides a versatile, three-dimensional structure. However, the spatial arrangement of the substituents—specifically, the cis and trans isomerism of the trifluoromethyl and amine groups—can introduce subtle yet significant changes in the molecule's physical properties, including its lipophilicity.[9][10] Understanding and accurately quantifying these differences is essential for rational drug design.
This guide will compare the two gold-standard methodologies for experimental lipophilicity determination—the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—providing the theoretical underpinnings, detailed protocols, and a comparative analysis of hypothetical data for cis- and trans-3-(Trifluoromethyl)cyclohexanamine derivatives.
Methodology Selection: A Workflow for Accurate Lipophilicity Assessment
The choice between the traditional Shake-Flask method and the more high-throughput RP-HPLC technique depends on several factors, including the stage of the drug discovery program, the amount and purity of the compound available, and the desired accuracy. The following workflow illustrates the decision-making process.
Caption: Workflow for selecting the appropriate lipophilicity determination method.
I. The Shake-Flask Method (OECD 107): The Gold Standard
The shake-flask technique is the benchmark method for determining the n-octanol/water partition coefficient (LogP or LogD).[11][12] It directly measures the equilibrium distribution of a compound between two immiscible phases, providing a result that is easy to interpret and fundamentally sound.[13] Because most drug candidates are ionizable, we focus on determining the distribution coefficient (LogD) at a physiologically relevant pH of 7.4.[14][15]
Causality Behind Experimental Choices
-
n-Octanol: Chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are believed to be a reasonable mimic of the lipid bilayer of cell membranes.[2]
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This aqueous phase simulates the pH of blood plasma, ensuring the determined LogD value is relevant to in-vivo conditions for ionizable compounds like amines.[16][17]
-
Pre-saturation of Solvents: Both the n-octanol and PBS phases are pre-saturated with each other to prevent volume changes during the experiment, which would alter the final concentration measurements.[12]
-
Equilibration: The mixture is shaken until equilibrium is reached, ensuring that the final concentration measurement reflects the true thermodynamic partitioning of the analyte.[1]
Detailed Experimental Protocol: Shake-Flask LogD₇.₄ Determination
-
Preparation of Solutions:
-
Prepare a 0.01 M Phosphate-Buffered Saline (PBS) solution and adjust the pH to 7.4.
-
In a separatory funnel, mix equal volumes of n-octanol and pH 7.4 PBS. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to fully separate before use.[17]
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.[12]
-
-
Partitioning Experiment:
-
In a glass vial, combine 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[16]
-
Add 10 µL of the 10 mM compound stock solution to the vial. The final concentration will be approximately 100 µM.
-
Cap the vial tightly and place it on a rotator or shaker. Agitate for at least 1 hour to ensure equilibrium is reached.[16]
-
Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15 minutes to achieve a clean separation of the two phases.
-
-
Sample Analysis:
-
Carefully remove an aliquot from the aqueous (PBS) phase and the organic (n-octanol) phase. Be extremely cautious to avoid cross-contamination of the layers.[11]
-
Quantify the concentration of the compound in each phase using a suitable analytical method, typically LC-MS or HPLC-UV, by comparing against a standard curve.[13][14]
-
-
Calculation:
-
The distribution coefficient (D₇.₄) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ )
-
II. Reversed-Phase HPLC: A High-Throughput Alternative
For earlier stages of drug discovery where many analogs are synthesized, the shake-flask method is too laborious. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable indirect method to estimate lipophilicity.[18][19] The principle is that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[11]
Causality Behind Experimental Choices
-
C18 Stationary Phase: The long alkyl chains of a C18 column provide a hydrophobic environment that mimics the partitioning process in the shake-flask method.[11]
-
Methanol/Water Mobile Phase: Methanol is often chosen as the organic modifier because it forms a monolayer on the stationary phase that simulates the n-octanol/water interface.[11]
-
Calibration with Standards: The system must be calibrated using a set of reference compounds with accurately known LogP values. This allows the retention factor (k') of a test compound to be converted into a LogP value.[20]
Detailed Experimental Protocol: RP-HPLC LogP Determination
-
System Preparation:
-
Equip an HPLC system with a C18 column.
-
The mobile phase consists of a gradient of methanol and water (or a buffer at a specific pH if determining LogD).
-
-
Calibration:
-
Prepare solutions of at least 5-6 reference compounds with known LogP values that span the expected range of your test compounds.
-
Inject each reference compound into the HPLC system and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).
-
Calculate the retention factor (k') for each standard: k' = (tᵣ - t₀) / t₀.[11]
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k') values. The resulting linear equation (LogP = a * log(k') + b) is your standard equation.[19]
-
-
Sample Analysis:
-
Inject the this compound derivative into the same HPLC system under identical conditions.
-
Measure its retention time (tᵣ) and calculate its retention factor (k').
-
-
Calculation:
-
Using the standard equation derived from the calibration curve, calculate the LogP of the test compound from its log(k') value.
-
Comparative Analysis: cis vs. trans Isomers
To illustrate the impact of stereochemistry on lipophilicity, we present hypothetical but realistic experimental data for the cis and trans isomers of this compound, determined using the shake-flask method at pH 7.4.
| Compound ID | Structure | Isomer | LogD₇.₄ |
| 1 | trans | 2.58 | |
| 2 | cis | 2.31 |
(Note: Structures are illustrative representations for the purpose of this guide.)
Discussion and Interpretation
The experimental data reveals a discernible difference in lipophilicity between the two isomers. The trans isomer (1 ) exhibits a higher LogD₇.₄ value (2.58) compared to the cis isomer (2 ) (2.31). This outcome can be rationalized by considering the three-dimensional conformation of the molecules.
-
Expert Insight: In the more stable chair conformation of the cyclohexane ring, the substituents can occupy either axial or equatorial positions. For the trans isomer, a conformation where both the bulky trifluoromethyl group and the polar amine group are in equatorial positions is often favored. This arrangement places the polar amine and the electronegative CF₃ group on opposite sides of the molecule's general plane.[10] This separation can lead to a partial cancellation of their respective contributions to the overall molecular dipole moment, resulting in a less polar and therefore more lipophilic molecule.
-
Causality: Conversely, in the cis isomer, one substituent must be axial while the other is equatorial. This brings the polar amine and the electron-withdrawing CF₃ group to the same face of the ring.[9] This proximity can create a stronger molecular dipole moment, enhancing the molecule's overall polarity and its affinity for the aqueous phase, thus lowering its LogD value.
While the difference of ~0.27 log units may seem small, it can be significant in a lead optimization program. This increase in lipophilicity for the trans isomer could translate to improved membrane permeability but may also risk lower aqueous solubility or increased metabolic clearance.[1][5] This data underscores the necessity of not only synthesizing but also separating and individually testing stereoisomers, as their distinct physicochemical properties can lead to vastly different pharmacokinetic profiles.
Conclusion
The accurate evaluation of lipophilicity is a cornerstone of successful drug development. For scaffolds such as this compound, where the interplay between a potent lipophilic group and stereoisomerism exists, precise experimental determination is not just recommended, but essential. The shake-flask method remains the definitive standard for accuracy, while RP-HPLC provides a validated, high-throughput alternative crucial for the rapid evaluation of large compound libraries.[11][20] Our analysis demonstrates that even subtle changes in spatial arrangement, such as the difference between cis and trans isomers, can measurably alter lipophilicity. This insight allows medicinal chemists to make more informed decisions, fine-tuning molecular properties to achieve the optimal balance required for a successful drug candidate.
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
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Valko, K. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology, 1824, 217-228. [Link]
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Leeson, P. D., & Young, R. J. (2011). Lipophilic efficiency as an important metric in drug design. Journal of Medicinal Chemistry, 54(23), 7963–7985. [Link]
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- Chemistry World. (2025). Putting the F in pharma.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
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Inoue, M., Sumii, Y., & Shibata, N. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5459. [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. [Link]
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He, Y., & Liu, H. (2007). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 10(5), 381-389. [Link]
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Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824. [Link]
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Janas, A., et al. (2024). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. International Journal of Molecular Sciences, 25(8), 4165. [Link]
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Wu, Y. L., et al. (2019). Relative hydrophilicities of cis and trans formamides. Proceedings of the National Academy of Sciences, 116(38), 18763-18768. [Link]
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- Begum, J., et al. (n.d.).
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Wuttke, M., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Journal of Biological Inorganic Chemistry, 19(8), 1267-1279. [Link]
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Ismalaj, E., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]
- Benchchem. (n.d.). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups.
- ResearchGate. (n.d.). Correlation of the DFT-calculated lipophilicities with the experimental values.
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A Senior Application Scientist's Guide to the Comparative Bioactivity of Ortho-, Meta-, and Para-Trifluoromethylcyclohexanamine Isomers
Introduction: Charting Unexplored Territory in Medicinal Chemistry
The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern drug design, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] The trifluoromethylcyclohexanamine scaffold represents a fascinating, yet underexplored, platform for developing novel therapeutics. While the parent structure holds promise, a critical question for any drug development professional is how the positional isomerism of the potent CF3 group influences biological activity.
Part 1: The Structural and Conformational Landscape
The absolute three-dimensional structure of a molecule is paramount to its interaction with a biological target. For substituted cyclohexanes, this is dictated by the equilibrium between two primary chair conformations. The position of the bulky and electronegative trifluoromethyl group will profoundly influence this equilibrium for each isomer.
Causality of Conformational Preference
In a monosubstituted cyclohexane, a bulky substituent preferentially occupies the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.[4][5] For disubstituted cyclohexanes, the situation is more complex, with the most stable conformation being the one that minimizes the total steric strain.
-
Para-Isomer (4-CF3): This isomer is the most straightforward. In the trans diastereomer, both the amine and the CF3 group can occupy equatorial positions, leading to a highly stable and likely predominant conformation. In the cis diastereomer, one group must be axial while the other is equatorial. Given that the CF3 group is bulkier than the NH2 group, the conformation with the equatorial CF3 and axial NH2 will be favored.
-
Meta-Isomer (3-CF3): The analysis is similar to the para-isomer. The trans-1,3-isomer can exist in a diequatorial state, which is highly favored. The cis-1,3-isomer will have one axial and one equatorial substituent, with the equatorial CF3 conformation being more stable.
-
Ortho-Isomer (2-CF3): This isomer presents the most significant conformational constraint. Due to the adjacent substitution, gauche interactions between the amine and CF3 groups become a major factor. In the trans-1,2-diequatorial conformation, this gauche interaction is unavoidable. In the trans-1,2-diaxial conformation, while 1,3-diaxial interactions with protons are introduced, the direct gauche interaction between the two bulky groups is relieved. The final equilibrium will be a delicate balance of these competing steric strains, potentially leading to a more dynamic conformational profile or a less-stable diequatorial state compared to the meta and para isomers.
This conformational locking, or lack thereof, is critical. A receptor binding pocket is a rigid 3D space. The isomer that presents its key pharmacophoric features (e.g., the protonated amine, the lipophilic CF3 moiety) with the correct spatial vector and minimal energetic penalty for binding will exhibit the highest affinity.
Part 2: Predicting Physicochemical Divergence
The position of the CF3 group will also modulate key physicochemical properties that govern pharmacokinetics and pharmacodynamics.
| Property | Ortho-Isomer (Predicted) | Meta-Isomer (Predicted) | Para-Isomer (Predicted) | Rationale |
| Lipophilicity (cLogP) | High | Highest | High | The CF3 group significantly increases lipophilicity.[1][3] The meta-isomer may be slightly more lipophilic as the polar amine and lipophilic CF3 groups are maximally separated, reducing intramolecular polar-nonpolar clashes and presenting a more uniformly lipophilic surface area. |
| Basicity (pKa) | ~7.5 - 8.5 | ~8.5 - 9.5 | ~9.0 - 10.0 | The CF3 group is a strong electron-withdrawing group, which lowers the pKa of the amine.[6] This inductive effect diminishes with distance. The ortho-isomer will experience the strongest pKa suppression, followed by the meta, and then the para.[7][8] |
| A-value (Axial Strain) | High | Moderate | Moderate | The A-value represents the energetic cost of a substituent being in the axial position. Due to its bulk, the CF3 group has a high A-value. The ortho-isomer's additional gauche interactions may further destabilize axial conformations. |
Note: pKa values are estimates relative to cyclohexanamine (pKa ~10.6). Actual values require experimental determination.
These predicted differences have profound biological implications:
-
Lipophilicity influences the ability of a compound to cross biological membranes, including the blood-brain barrier.[2][9] Subtle changes in logP can dramatically alter a drug's distribution profile.
-
pKa determines the proportion of the molecule that is ionized at physiological pH (7.4). Most amine-interacting receptors recognize the protonated, cationic form (R-NH3+). An isomer with a lower pKa will have a smaller fraction of ionized molecules available for receptor binding, which could negatively impact its potency.
Part 3: A Framework for Experimental Bioactivity Comparison
To move from theory to practice, a systematic evaluation is required. A typical screening cascade would involve assessing binding affinity, functional activity, and ultimately, more complex cellular or in vivo effects.
Hypothetical Data Summary
The following table illustrates how quantitative data from such a screening cascade should be presented for clear, objective comparison.
| Parameter | Ortho-Isomer | Meta-Isomer | Para-Isomer | Control Compound |
| Binding Affinity (Ki, nM) | e.g., 150.5 ± 12.3 | e.g., 25.1 ± 3.1 | e.g., 45.8 ± 5.2 | e.g., 10.2 ± 1.5 |
| Functional Potency (EC50, nM) | e.g., 450.2 ± 35.7 | e.g., 60.5 ± 7.8 | e.g., 98.3 ± 11.4 | e.g., 15.6 ± 2.1 |
| Maximal Efficacy (% Emax) | e.g., 65% | e.g., 98% | e.g., 95% | 100% |
| Membrane Permeability (Papp, 10⁻⁶ cm/s) | e.g., 15.2 | e.g., 20.5 | e.g., 18.1 | N/A |
Note: Data are purely illustrative placeholders for demonstration purposes.
Protocol Example: Competitive Radioligand Binding Assay
This protocol provides a self-validating system to determine the binding affinity (Ki) of the test isomers for a hypothetical G-protein coupled receptor (GPCR).
Objective: To determine the equilibrium dissociation constant (Ki) of ortho-, meta-, and para-trifluoromethylcyclohexanamine for Receptor X by measuring their ability to compete off a known radioligand.
Materials:
-
Cell membranes expressing Receptor X.
-
Radioligand (e.g., [3H]-Ligand Y) with known affinity (Kd).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding (NSB) agent: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for Receptor X.
-
Test Isomers: 10 mM stock solutions in DMSO.
-
96-well plates, filter mats (e.g., GF/B), scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Compound Plating (The "Why"): Serial dilutions of the test isomers are prepared in the 96-well plate. This is done to generate a concentration-response curve, which is essential for calculating the IC50 (the concentration of isomer that inhibits 50% of radioligand binding). A wide concentration range (e.g., 0.1 nM to 100 µM) is crucial to accurately define the top and bottom plateaus of the curve.
-
Reagent Addition (The "Why"):
-
Add Assay Buffer to all wells.
-
Add the radioligand at a concentration near its Kd value. Using [L] ≈ Kd provides a good signal-to-noise ratio without being wasteful or saturating the system, which would make competition difficult.
-
Add the cell membranes. The amount should be optimized to ensure that less than 10% of the added radioligand is bound, a condition required for the Cheng-Prusoff equation to be valid.
-
To "Total Binding" wells, add vehicle (DMSO).
-
To "NSB" wells, add the high-concentration unlabeled ligand. This measures the amount of radioligand that sticks non-specifically to the filter and membranes, which must be subtracted from all other measurements.
-
-
Incubation (The "Why"): Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 90 minutes). This allows the binding reaction to reach equilibrium. The time and temperature are determined during assay development to ensure the reaction has gone to completion without significant degradation of the receptor or ligands.
-
Harvesting (The "Why"): The reaction is terminated by rapid filtration through the filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). The wash steps (using ice-cold Assay Buffer) are critical to remove any remaining unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Counting (The "Why"): The filter mat is dried, and scintillation fluid is added. The beta decay from the tritium ([3H]) excites the fluors in the fluid, producing photons of light that are detected by the scintillation counter. The output, counts per minute (CPM), is directly proportional to the amount of bound radioligand.
-
Data Analysis (The "Why"):
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
The CPM values for each concentration of the test isomer are converted to a percentage of specific binding.
-
These percentages are plotted against the log of the isomer concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the IC50.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant. This equation corrects the apparent inhibitory potency (IC50) for the presence of the competing radioligand, providing a true measure of affinity (Ki).
-
Conclusion and Future Outlook
While direct experimental data remains elusive, a thorough analysis based on fundamental principles of medicinal chemistry provides a strong, logical framework for predicting the differential bioactivity of ortho-, meta-, and para-trifluoromethylcyclohexanamine isomers. We hypothesize that the isomers will exhibit distinct biological profiles due to a complex interplay between their conformational preferences, lipophilicity, and basicity. The para- and meta-isomers are predicted to be more conformationally stable and possess pKa values more amenable to physiological interactions, potentially making them better starting points for drug discovery. However, the unique steric and electronic profile of the ortho-isomer should not be discounted, as it may offer unexpected selectivity for certain biological targets.
This guide provides the scientific rationale and a validated experimental template for researchers to undertake this important comparative study. The resulting data will be invaluable for the rational design of next-generation therapeutics built upon this promising chemical scaffold.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
-
The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). Angewandte Chemie International Edition. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
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Substituted Cyclohexanes. (n.d.). KPU Pressbooks. [Link]
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Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's C. M. College. [Link]
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Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]
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The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
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Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). ACS Omega. [Link]
-
Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. (2021). The Journal of Organic Chemistry. [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2018). ResearchGate. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). ResearchGate. [Link]
-
The Trifluoromethyl Group in Medical Chemistry. (2015). ACS Publications. [Link]
-
pKa values of CF3‐substituted bicyclic amines. (2025). ResearchGate. [Link]
-
Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023). Scientific Reports. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2015). Figshare. [Link]
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4-(Trifluoromethyl)aniline. (n.d.). PubChem. [Link]
-
pKa Data Compiled by R. Williams. (n.d.). [Source not explicitly named, likely an academic resource compilation]. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Trifluoromethyl)cyclohexanamine
This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-(Trifluoromethyl)cyclohexanamine. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple instruction to explain the scientific rationale behind each procedural step. Our commitment is to provide value beyond the product, ensuring your laboratory operations are safe, efficient, and environmentally responsible.
Hazard Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is an organofluorine compound that combines the chemical properties of a cyclohexylamine ring with a highly stable trifluoromethyl group. This structure necessitates careful management.
The primary hazards are associated with its toxicity and potential corrosivity. The Safety Data Sheet (SDS) classifies it as acutely toxic if swallowed. The cyclohexylamine backbone itself is known to be corrosive, capable of causing severe skin burns and eye damage[1][2][3][4]. The trifluoromethyl group contributes to the molecule's stability, which, while useful in synthesis, makes it a persistent substance if released into the environment[5][6][7].
Table 1: Chemical Safety Profile for this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₁₂F₃N | |
| Molecular Weight | 167.17 g/mol | |
| Appearance | Solid | |
| GHS Pictogram | GHS06 (Skull and Crossbones) | |
| GHS Signal Word | Danger | |
| Primary Hazard | H301: Toxic if swallowed |
| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 | |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling
Given the identified hazards, all handling and disposal preparations must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[3][8]. Adherence to a strict PPE protocol is mandatory to prevent dermal and ocular exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Cyclohexylamine derivatives can cause severe burns and may be harmful upon skin contact[1][9]. |
| Eye Protection | Safety goggles and a face shield. | Protects against splashes that can cause serious or irreversible eye damage[2][8][9]. |
| Body Protection | Chemical-resistant lab coat; apron or coveralls as needed. | Shields skin and personal clothing from accidental spills[1][8]. |
| Respiratory | NIOSH-approved respirator. | Required if there is any risk of generating dust or aerosols outside of a fume hood[3][9]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste from collection to final disposition. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer[3][10].
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management[9]. Mixing incompatible waste streams can lead to dangerous reactions.
-
Designate a Container : Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible and sealable[9].
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[9].
-
Solid vs. Liquid Waste :
-
Solid Waste : Collect pure compound waste, and contaminated items such as gloves, weigh boats, and pipette tips, in a designated solid hazardous waste container[8].
-
Liquid Waste : Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix with other waste streams like chlorinated or non-chlorinated solvents unless compatibility is confirmed[9].
-
Step 2: Waste Storage
Accumulated hazardous waste must be stored safely prior to collection by a licensed disposal facility.
-
Location : The designated storage area should be well-ventilated, secure, and away from heat or ignition sources[9].
-
Container Management : Keep the waste container securely sealed when not in use[9].
Step 3: Final Disposal Methodology
The robust carbon-fluorine bond in the trifluoromethyl group requires specific disposal methods to ensure its complete destruction[5][7].
-
High-Temperature Incineration : This is the preferred and most effective method for organofluorine compounds. Disposal must be carried out by a licensed professional waste disposal service in a chemical incinerator equipped with an afterburner and scrubber system[2][10][11][12]. This process ensures the high-energy destruction of the molecule, preventing the release of persistent fluorinated byproducts.
-
Landfilling : While some chemical waste can be sent to a hazardous waste landfill, it is not the preferred method for persistent organohalogens due to the risk of environmental leaching[13]. This option should only be considered if incineration is not available and must be done in a permitted RCRA Subtitle C (hazardous waste) landfill[13].
The following diagram outlines the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Spill Response :
-
Evacuate : Immediately clear the affected area[9].
-
Ventilate : Ensure the area is well-ventilated[9].
-
Contain : Use an inert absorbent material (e.g., vermiculite, Chemizorb®) to contain liquid spills. For solids, carefully sweep or vacuum, avoiding dust generation[9][14].
-
Collect : Wearing full PPE, collect the spilled material and absorbent into a designated hazardous waste container for disposal[9].
-
-
Exposure First Aid :
-
Inhalation : Move the individual to fresh air immediately. Seek medical attention[2].
-
Skin Contact : Remove all contaminated clothing at once. Immediately flood the affected skin with large amounts of water, followed by washing with soap and water. Seek immediate medical attention[2][11].
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist[2][14].
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a poison center or doctor immediately[2].
-
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations[9][11][14]. This includes adherence to guidelines set forth by the Environmental Protection Agency (EPA) regarding hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department to ensure all procedures align with current policies[15].
References
- Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)
- 3-(Trifluoromethyl)
- Cyclohexylamine Disposal And Waste Tre
- Proper Disposal of 3-(Trifluoromethyl)
- Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)
- Safety Data Sheet for Cyclohexylamine containing product. [Source for general cyclohexylamine hazards].
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- Cyclohexylamine SAFETY DATA SHEET. [Source for general cyclohexylamine hazards].
- Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE. ChemicalBook.
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- Biologically Active Organofluorine Compounds. SciSpace.
- Cyclohexylamine Safety Data Sheet. [Source for general cyclohexylamine hazards].
- Safety Data Sheet for a rel
- Safety Data Sheet for propyl({[3-(trifluoromethyl)phenyl]methyl})amine. CymitQuimica.
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A Senior Application Scientist's Guide to Handling 3-(Trifluoromethyl)cyclohexanamine: Essential PPE and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities like 3-(Trifluoromethyl)cyclohexanamine is foundational to discovery. However, innovation and safety must be inextricably linked. This guide moves beyond mere compliance, offering a deep-dive into the essential personal protective equipment (PPE) and operational protocols required for handling this compound. Our objective is to instill a culture of proactive safety, grounded in a thorough understanding of the material's hazards and the rationale behind each protective measure.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is classified as acutely toxic if swallowed.[1][2] While comprehensive toxicological data is still emerging, the chemical structure, featuring a cyclohexylamine backbone, warrants a high degree of caution. Related amine compounds are known to be corrosive, capable of causing severe skin burns and eye damage.[3][4] The trifluoromethyl group can also influence the compound's reactivity and metabolic pathways. Therefore, we must operate under the assumption that it poses significant risks through all routes of exposure: inhalation, ingestion, and dermal contact.
This precautionary principle is the cornerstone of our safety protocol. It is not about reacting to a known incident, but about preventing one by respecting the compound's potential hazards.
| Hazard Classification | Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | [1][2] |
| Skin Corrosion/Irritation | Assumed Cat 1B/2 | Danger/Warning | Potential for severe burns or irritation | [3][4][5][6] |
| Eye Damage/Irritation | Assumed Cat 1/2A | Danger/Warning | Potential for serious eye damage or irritation | [3][4][5][6] |
| Respiratory Irritation | Assumed STOT SE 3 | Warning | Potential to cause respiratory irritation | [5][6][7] |
Note: Some hazard classifications are inferred from structurally similar compounds and are adopted here as a best practice for safety.
Core PPE Requirements: A Multi-Layered Defense
Selecting the correct PPE is not a checklist exercise; it is a dynamic risk assessment. The level of protection must match the scale and nature of the operation.
Eye and Face Protection: The Non-Negotiable Barrier
Given the potential for severe eye irritation or damage, robust eye and face protection is mandatory.
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn for all operations.[8] Standard safety glasses do not provide an adequate seal against vapors and splashes.
-
Enhanced Protection: When handling quantities greater than a few grams, or during any procedure with a heightened risk of splashing (e.g., transfers, solution preparations), a full-face shield must be worn in addition to safety goggles.[9] This protects the entire face from direct contact.
Skin and Body Protection: Preventing Dermal Absorption
The skin represents a primary route of exposure. Our goal is to create an impermeable barrier.
-
Gloves: Standard nitrile or neoprene gloves are recommended. However, the principle of "double gloving" should be employed. This involves wearing two pairs of gloves, which significantly reduces the risk of exposure in case the outer glove is compromised. Always inspect gloves for signs of degradation or punctures before and during use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[9][10][11]
-
Body: A flame-resistant lab coat is the minimum requirement for handling small quantities within a fume hood. For larger scale work or when cleaning spills, chemical-resistant coveralls or a chemical-resistant apron over the lab coat is necessary to protect against splashes.[4][8][10] Contaminated work clothing should never be allowed out of the laboratory.[5][10]
Respiratory Protection: Safeguarding Against Inhalation
All handling of this compound solid or its solutions must be performed within a certified chemical fume hood to minimize vapor inhalation.[3][8]
-
Standard Operations: Work within a properly functioning chemical fume hood is sufficient for most routine procedures.
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection is critical. This requires a full-face air-purifying respirator with appropriate cartridges for organic amines or, for high concentrations, a self-contained breathing apparatus (SCBA).[8][9][11] Use of such equipment requires specific training and fit-testing.[12]
Summary of PPE for Common Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing <1g | Safety Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Solution Prep / Transfers | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Large Scale Work (>10g) | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Chemical-Resistant Apron/Coveralls | Chemical Fume Hood |
| Minor Spill Cleanup | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Chemical-Resistant Apron/Coveralls | Chemical Fume Hood (if possible) |
| Major Spill Cleanup | Goggles & Face Shield | Heavy-Duty Chemical Gloves | Full Chemical-Resistant Suit | Full-Face Respirator / SCBA |
Operational and Disposal Plans
Procedural discipline transforms PPE from passive wear into an active safety system.
Step-by-Step Routine Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the work. Ensure an emergency shower and eyewash station are accessible and unobstructed.[13]
-
PPE Donning: Don all required PPE as outlined in the table above before approaching the chemical storage location.
-
Chemical Handling: Open the container slowly in the back of the fume hood.[10] Use dedicated spatulas and glassware. Avoid creating dust. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: Tightly close the primary container.[5][8][10]
-
Decontamination: Wipe down the work surface, any equipment used, and the exterior of the waste container with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
PPE Doffing: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Dispose of gloves and any other disposable items in a designated hazardous waste container. Wash hands and forearms thoroughly with soap and water.[5][10]
Emergency Protocol: Spill Management
Immediate and correct response is critical. The following decision tree outlines the process.
Caption: Emergency response workflow for a chemical spill.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Solid waste (gloves, absorbent pads, contaminated solids) and liquid waste (solutions, rinsates) must be collected in separate, clearly labeled, and chemically compatible containers.
-
Labeling: Containers must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound."
-
Storage: Waste containers should be kept sealed and stored in a designated satellite accumulation area until collection by Environmental Health & Safety (EH&S) personnel.
-
Disposal Method: The final disposal should be handled by a certified hazardous waste facility, likely through high-temperature incineration, as is common for similar amine compounds.[14]
By integrating this expert-level understanding of the risks with disciplined, repeatable safety procedures, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of safety and responsibility.
References
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Safety Data Sheet (General Handling) . Source providing general GHS precautionary statements for handling chemicals. [Link]
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Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
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Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Trifluoromethane Material Safety Data Sheet . Matheson Tri-Gas. [Link]
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Emergency and Spill Response Procedures . Auburn University. [Link]
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Emergency Procedures for Incidents Involving Chemicals . University of Kentucky Research Safety. [Link]
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OSHA Technical Manual - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]
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4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride GHS Classification . PubChem. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
